Product packaging for Hexylitaconic Acid(Cat. No.:CAS No. 94513-51-6)

Hexylitaconic Acid

Cat. No.: B2777477
CAS No.: 94513-51-6
M. Wt: 214.261
InChI Key: HKMDCNSGDQBQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hexyl-3-methylenesuccinic acid is a medium-chain fatty acid.
Hexylitaconic Acid is a natural product found in Penicillium restrictum, Penicillium striatisporum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O4 B2777477 Hexylitaconic Acid CAS No. 94513-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexyl-3-methylidenebutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h9H,2-7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMDCNSGDQBQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Hexylitaconic Acid: A Fungal Metabolite on the Rise - A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of hexylitaconic acid, a bioactive secondary metabolite produced by various fungal species. This document details the fungal sources, cultivation methodologies, extraction and purification protocols, and analytical characterization of this promising natural product.

Introduction to this compound

This compound (2-hexyl-3-methylidenebutanedioic acid) is a dicarboxylic acid belonging to the group of alkylitaconic acids.[1] First isolated as a plant growth regulator from Aspergillus niger K-88, it has since been identified from a range of other fungal genera, including Arthrinium, Curvularia, and Penicillium.[2][3][4] The molecule, with the chemical formula C₁₁H₁₈O₄, has garnered significant interest due to its diverse biological activities, including antitumor and antimicrobial properties.[4][5] Its structural similarity to itaconic acid, a well-known platform chemical, further highlights its potential for various biotechnological applications.[1]

Fungal Sources and Production

Several fungal species have been identified as producers of this compound and its derivatives. The production levels can vary significantly depending on the fungal strain and cultivation conditions.

Table 1: Fungal Sources and Reported Yields of this compound and its Derivatives

Fungal SpeciesCompoundYieldReference
Aspergillus niger K-88(+)-Hexylitaconic Acid14 mg/L[2]
Aspergillus niger AN27This compound14 mg/L[6]
Aspergillus niger (engineered strain SP2)Hexylitaconic Acids (B, C, and D)2.7 g/L[5]
Curvularia sp. T12This compound2.2 mg from large scale fermentation[5]
Penicillium sp. (marine sponge-derived)(3S)-Hexylitaconic Acid and derivativesNot specified[7]
Arthrinium sp.(-)-Hexylitaconic AcidNot specified[8]

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound.

Fungal Cultivation (Submerged Fermentation)

The following protocol is a generalized procedure based on methods reported for Aspergillus niger and other relevant fungi. Optimization of media components and culture parameters is recommended for specific fungal strains.

3.1.1. Culture Media

A variety of culture media can be employed for the production of this compound. Two examples are provided below:

  • Czapek-Dox Medium (for Aspergillus niger K-88):

    • Sucrose: 30 g/L

    • NaNO₃: 3 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • KCl: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • Adjust pH to 5.5-6.0 before sterilization.

  • GM2 Liquid Medium (for Aspergillus niger S17-5):

    • Glucose: 130 g/L

    • MgSO₄·7H₂O: 1 g/L

    • FeCl₂·4H₂O: 1.25 mg/L

    • NH₄NO₃: 3 g/L

    • KH₂PO₄: 0.1 g/L

    • CaCl₂: 625 mg/L

    • ZnSO₄·7H₂O: 8 mg/L

    • CuSO₄·5H₂O: 15 mg/L

3.1.2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a suitable seed culture medium with spores or mycelial fragments of the desired fungal strain. Incubate at 25-30°C on a rotary shaker (150-200 rpm) for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture in a fermenter or shake flasks at 25-30°C with agitation (150-200 rpm) for 7-14 days. Maintain a low pH (around 3.0) to favor acid production.[2]

  • Monitoring: Monitor the fermentation process by measuring pH, biomass, and substrate consumption.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Purification spore Fungal Spores/Mycelia seed_culture Seed Culture (2-3 days) spore->seed_culture Inoculation production_culture Production Culture (7-14 days) seed_culture->production_culture Inoculation fermentation_broth Fermentation Broth production_culture->fermentation_broth Harvest filtration Filtration fermentation_broth->filtration extraction Solvent Extraction filtration->extraction Acidified Filtrate concentration Concentration extraction->concentration Organic Phase chromatography Column Chromatography concentration->chromatography Crude Extract pure_compound Pure this compound chromatography->pure_compound Purified Fractions

Fig. 1: General workflow for the production and isolation of this compound.
Extraction and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.[9][10]

  • Separation of Biomass: After fermentation, separate the fungal biomass from the culture broth by filtration through cheesecloth or filter paper.

  • Acidification: Acidify the cell-free supernatant to a pH of 2-3 with a suitable acid (e.g., 2M HCl).

  • Solvent Extraction: Extract the acidified supernatant multiple times with an equal volume of an organic solvent such as ethyl acetate or diethyl ether.[11] Pool the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve the separation of acidic compounds.[3][12]

    • Fraction Collection: Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC).

  • Final Purification: Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Biosynthesis of this compound

The biosynthesis of this compound is closely related to the well-established itaconic acid pathway in fungi.[5] The proposed pathway starts with precursors from the central carbon metabolism.

The key steps in the proposed biosynthetic pathway are:

  • Condensation: Acetyl-CoA and oxaloacetate are condensed to form citrate.

  • Isomerization: Citrate is isomerized to cis-aconitate.

  • Alkylation: A hexyl group is introduced, likely via a fatty acid synthase-like mechanism, to form hexylaconitic acid.

  • Decarboxylation: The final step involves the decarboxylation of hexylaconitic acid by a cis-aconitate decarboxylase-like enzyme to yield this compound.[5]

biosynthesis_pathway acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate oxaloacetate Oxaloacetate oxaloacetate->citrate cis_aconitate cis-Aconitate citrate->cis_aconitate Aconitase hexylaconitic Hexylaconitic Acid cis_aconitate->hexylaconitic Fatty Acid Synthase-like enzymes hexylitaconic This compound hexylaconitic->hexylitaconic cis-Aconitate Decarboxylase-like enzyme

Fig. 2: Proposed biosynthetic pathway of this compound.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃)δ (ppm): 6.33 (s, 1H), 5.85 (s, 1H), 3.45 (t, J=7.5 Hz, 1H), 1.85-1.75 (m, 1H), 1.70-1.60 (m, 1H), 1.40-1.20 (m, 6H), 0.88 (t, J=7.0 Hz, 3H)[5]
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 179.8, 170.8, 137.9, 129.3, 50.1, 31.5, 29.0, 28.8, 22.5, 14.0[5]
Mass Spectrometry (ESI-MS)(+)-ESI-MS m/z: 237 [M+Na]⁺(-)-ESI-MS m/z: 213 [M-H]⁻[5]

The ¹H NMR spectrum shows characteristic signals for the two vinyl protons of the methylidene group at 6.33 and 5.85 ppm. The ¹³C NMR spectrum confirms the presence of two carboxylic acid carbons, two sp² carbons of the double bond, and the carbons of the hexyl chain.

Conclusion

This compound represents a versatile fungal metabolite with significant potential in various fields, particularly in drug development. This guide provides a comprehensive overview of the current knowledge on its discovery, production, and characterization. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the full potential of this intriguing natural product. Further research focusing on strain improvement and fermentation optimization could lead to industrially viable production processes, paving the way for its broader application.

References

Hexylitaconic Acid Production in Marine-Derived Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural production of hexylitaconic acid and its derivatives by marine-derived fungi. This compound, a C11 dicarboxylic acid, and its related compounds have garnered significant interest due to their diverse biological activities, including potential as anti-inflammatory and anti-cancer agents. This document details the known fungal producers, biosynthetic pathways, quantitative production data, and detailed experimental protocols for the isolation, purification, and quantification of these valuable secondary metabolites.

Natural Producers of this compound

Several species of marine-derived fungi have been identified as natural producers of this compound and its oxygenated or dimeric derivatives. The primary genera known to synthesize these compounds are Penicillium, Aspergillus, and Arthrinium. These fungi have been isolated from various marine sources, including sponges and sediments, highlighting the rich chemical diversity of marine microbial ecosystems.

Table 1: Marine-Derived Fungal Producers of this compound and its Derivatives

Fungal SpeciesMarine SourceCompound(s) ProducedReference(s)
Penicillium sp.Sponge(3S)-hexylitaconic acid and new oxygenated this compound derivatives[1][2][3]
Aspergillus welwitschiae CUGBMF180262Marine-derived3-(5-methoxycarbonylpentyl)-4-methylfuran-2,5-dione, asperwelwinates A and B (dimeric analogues), and asperitaconic acid C[4][5]
Arthrinium sp.Marine-derived(-)-Hexylitaconic acid[6]
Aspergillus nigerNot specified as marine-derived in all studies, but a known producer of related compoundsHexylitaconic acids B, C, and D[1]
Penicillium striatisporumNot specified as marine-derived in all studies, but a known producerThis compound[1][2]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a dedicated gene cluster and key enzymatic steps. Research in Aspergillus niger has significantly elucidated the pathway, which is analogous to the well-understood itaconic acid biosynthesis.

The proposed biosynthetic pathway begins with the condensation of acetyl-CoA and oxaloacetate to form citrate. This is followed by a series of enzymatic modifications, including the action of a fatty acid synthase or a highly reducing polyketide synthase to generate the characteristic hexyl "tail". A crucial step in the formation of this compound from its precursor, hexylaconitic acid, is a decarboxylation reaction. This reaction is catalyzed by an aconitate decarboxylase, an enzyme encoded by a gene that, in Aspergillus niger, is located outside of the main alkylcitric acid biosynthetic gene cluster. Overexpression of this gene, along with the cluster-specific transcriptional regulator, has been shown to significantly shift production from hexylaconitic acids to hexylitaconic acids.

Hexylitaconic_Acid_Biosynthesis AcetylCoA Acetyl-CoA + Oxaloacetate Citrate Citrate AcetylCoA->Citrate Citrate Synthase Alkylcitric_Acid_Precursor Alkylcitric Acid Precursor Citrate->Alkylcitric_Acid_Precursor Fatty Acid Synthase/ Polyketide Synthase Hexylaconitic_Acid Hexylaconitic Acid Alkylcitric_Acid_Precursor->Hexylaconitic_Acid Tailoring Enzymes Hexylitaconic_Acid This compound Hexylaconitic_Acid->Hexylitaconic_Acid Decarboxylation Akc_Cluster Alkylcitric Acid Gene Cluster (akc) Akc_Cluster->Alkylcitric_Acid_Precursor CadA Aconitate Decarboxylase (cadA/NRRL3_00504) CadA->Hexylitaconic_Acid AkcR Transcriptional Regulator (akcR) AkcR->Akc_Cluster Activates

Biosynthetic pathway of this compound.

Signaling Pathways Influencing Production

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues. While a direct signaling pathway controlling this compound biosynthesis has not been fully elucidated, general regulatory mechanisms in marine fungi suggest the involvement of pathways such as the Cell Wall Integrity (CWI) pathway and responses to oxidative stress. Reactive Oxygen Species (ROS) have been identified as signaling molecules in fungal-fungal interactions, which can trigger the expression of biosynthetic gene clusters. It is plausible that such signaling cascades influence the transcriptional regulation of the this compound gene cluster.

Fungal_SM_Regulation Environmental_Cues Environmental Cues (e.g., Nutrient Limitation, Oxidative Stress) Signaling_Pathways Signaling Pathways (e.g., CWI, ROS) Environmental_Cues->Signaling_Pathways Global_Regulators Global Regulators (e.g., LaeA, VeA) Signaling_Pathways->Global_Regulators Cluster_Regulator Cluster-Specific Regulator (e.g., akcR) Global_Regulators->Cluster_Regulator BGC Biosynthetic Gene Cluster (e.g., akc cluster) Cluster_Regulator->BGC SM_Production This compound Production BGC->SM_Production

General regulatory network for fungal secondary metabolites.

Quantitative Production of this compound

The yield of this compound from fungal cultures can vary significantly depending on the fungal strain and cultivation conditions. Genetic engineering approaches have demonstrated the potential to dramatically increase production.

Table 2: Quantitative Production of this compound and Related Compounds

Fungal StrainConditionCompound(s)YieldReference(s)
Aspergillus niger (akcR overexpression)Genetically ModifiedHexylaconitic acid A~8.0 g/L (94.1% of total alkylcitric acids)[1]
Aspergillus niger (akcR and NRRL3_00504 overexpression)Genetically ModifiedHexylitaconic acids B, C, and D~5.1 g/L (64% of total alkylcitric acids)[1]
Arthrinium sp.Wild Type(-)-Hexylitaconic acid50 µg/mL (IC50 for p53-HDM2 inhibition)[6]

Experimental Protocols

The following section outlines a synthesized protocol for the isolation, purification, and quantification of this compound from marine-derived fungal cultures, based on established methodologies for fungal secondary metabolites.

Fungal Cultivation and Extraction
  • Inoculation and Cultivation:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth supplemented with sea salt) with the desired marine-derived fungus.

    • Incubate the culture under appropriate conditions of temperature, agitation, and duration to promote secondary metabolite production.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Perform a liquid-liquid extraction of the culture filtrate using an organic solvent such as ethyl acetate.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification
  • Column Chromatography:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system, to separate fractions based on polarity.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using reversed-phase HPLC (RP-HPLC) with a C18 column.

    • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of an acidifying agent like formic acid to ensure the protonation of the carboxylic acid groups.

Structure Elucidation and Quantification
  • Structure Elucidation:

    • Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR experiments) and Mass Spectrometry (MS) for molecular weight and fragmentation patterns.

  • Quantification:

    • Quantify the concentration of this compound in the crude extract or culture broth using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Develop a calibration curve with a purified standard of this compound to ensure accurate quantification.

Experimental_Workflow Cultivation Fungal Cultivation Extraction Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Quantification Quantification (LC-MS) Crude_Extract->Quantification Fractions Semi-pure Fractions Column_Chromatography->Fractions HPLC RP-HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis

Workflow for isolation and analysis of this compound.

Conclusion

Marine-derived fungi represent a promising and largely untapped source of novel bioactive compounds, including this compound and its derivatives. Understanding the fungal producers, their biosynthetic capabilities, and the regulatory networks governing production is crucial for harnessing their full potential. The methodologies outlined in this guide provide a framework for the systematic investigation of these compounds, from initial discovery to quantitative analysis, thereby supporting the advancement of natural product-based drug discovery and development. Further research into the specific signaling pathways and optimization of culture conditions will be key to unlocking higher yields and novel derivatives of this compound.

References

An In-depth Technical Guide to the Biosynthesis of Hexylitaconic Acid in Aspergillus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylitaconic acid, a C11-dicarboxylic acid, is a secondary metabolite produced by various Aspergillus species. It belongs to the broader class of alkylcitric acids, which are characterized by a saturated alkyl "tail" and a citrate-derived "head". This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the key enzymes, their corresponding genes, and the regulatory mechanisms involved. Furthermore, this guide presents detailed experimental protocols for the study of this pathway and summarizes relevant quantitative data to aid in the development of robust production strategies.

Introduction

Filamentous fungi, particularly of the genus Aspergillus, are prolific producers of a diverse array of secondary metabolites with significant industrial and pharmaceutical applications.[1] Among these are the alkylcitric acids, a family of compounds that includes this compound. This compound and its derivatives have garnered interest due to their potential biological activities. Understanding the biosynthesis of this molecule is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches.

This guide will focus on the core biosynthetic pathway leading to this compound in Aspergillus species, primarily drawing on research conducted in Aspergillus niger and its comparison to the well-understood itaconic acid pathway in Aspergillus terreus.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized metabolic pathway that diverges from primary metabolism. The key step in its formation is the decarboxylation of its precursor, hexylaconitic acid.

Key Enzymes and Genes

The central enzyme in the conversion of hexylaconitic acid to this compound is hexylaconitic acid decarboxylase . This enzyme is encoded by the hadA gene. In Aspergillus niger, this gene is identified as NRRL3_00504. While the biosynthetic genes for many secondary metabolites are co-located in biosynthetic gene clusters (BGCs), the hadA gene in A. niger is located on a different chromosome from the main alkylcitric acid gene cluster. This highlights that both co-localized and unlinked genes can be involved in the biosynthesis of these compounds.[1]

The Proposed Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is analogous to the itaconic acid pathway. The initial steps involve the formation of an alkyl-citrate derivative, which is then processed to yield the final product.

The core reaction is as follows:

Hexylaconitic Acid → this compound + CO₂

This reaction is catalyzed by the HadA enzyme. The pathway is initiated by the condensation of an activated hexyl fatty acid with oxaloacetate, a reaction likely catalyzed by a synthase within the alkylcitric acid gene cluster, to form hexylcitric acid. This is then likely dehydrated to form hexylaconitic acid, the direct substrate for HadA.

Figure 1: Proposed biosynthetic pathway of this compound.
Regulation of the Pathway

The biosynthesis of alkylcitric acids, including this compound, is under the control of a transcriptional regulator. In A. niger, this regulator is encoded by the akcR gene. Overexpression of akcR has been shown to significantly increase the production of alkylcitric acids.[1] This suggests that AkcR acts as a positive regulator, activating the expression of the genes within the alkylcitric acid biosynthetic gene cluster.

Quantitative Data

The production of this compound and related compounds can be significantly enhanced through genetic engineering. The following tables summarize the quantitative data from studies involving the overexpression of the transcriptional regulator akcR and the hexylaconitic acid decarboxylase gene hadA in Aspergillus niger.

StrainGenotypeTotal Alkylcitric Acids (g/L)Hexylaconitic Acid A (%)Hexylitaconic Acids (B, C, D) (%)Reference
SP1akcROE~8.594.15[1]
SP2akcROEhadAOE~8.01064[1]

Table 1: Production of Alkylcitric Acids in Engineered A. niger Strains

CompoundProduction in SP1 (akcROE) (g/L)Production in SP2 (akcROEhadAOE) (g/L)Reference
Hexylaconitic Acid A~8.0~0.8[1]
This compound B0.2142.7[1]
This compound CNot Reported~0.3[1]
This compound DNot ReportedNot Reported[1]

Table 2: Titers of Specific Alkylcitric Acids in Engineered A. niger Strains

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Fungal Strains and Culture Conditions
  • Aspergillus niger Strains: Wild-type and engineered strains (e.g., with akcR and/or hadA overexpression) are typically used.

  • Minimal Medium (MM): For general cultivation and selection of transformants.

    • 1% (w/v) Glucose

    • 0.1% (w/v) Casamino acids

    • Standard salt solution and trace elements.

  • Complete Medium (CM): For robust growth and protoplast preparation.

    • Minimal Medium supplemented with 0.5% (w/v) yeast extract.

  • Production Medium: For inducing secondary metabolite production.

    • A typical medium contains a high carbon-to-nitrogen ratio. For example, a medium containing 80 g/L glucose, 0.5 g/L (NH₄)₂SO₄, and other essential salts can be used.

  • Incubation Conditions: Cultures are typically incubated at 28-30°C with shaking (e.g., 150-200 rpm) for 5-7 days for secondary metabolite production.

Gene Overexpression via Protoplast-Mediated Transformation

This protocol describes the overexpression of a gene of interest (e.g., akcR or hadA) in A. niger.

4.2.1. Protoplast Preparation

  • Inoculate 100 mL of liquid Complete Medium (CM) with 1 x 10⁸ spores of the recipient A. niger strain.

  • Incubate at 30°C with shaking at 150 rpm for 16-18 hours to obtain young mycelia.

  • Harvest the mycelia by filtration through sterile Miracloth and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).

  • Resuspend the mycelia in 20 mL of lytic enzyme solution (e.g., 10 mg/mL Lysing Enzymes from Trichoderma harzianum in 0.7 M NaCl, 0.2 M CaCl₂).

  • Incubate at 30°C with gentle shaking (80-100 rpm) for 2-3 hours, monitoring protoplast formation microscopically.

  • Filter the protoplast suspension through sterile Miracloth to remove mycelial debris.

  • Collect the protoplasts by centrifugation (e.g., 3000 x g for 10 minutes) and gently wash twice with sterile STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).

  • Resuspend the protoplasts in STC buffer to a final concentration of 1 x 10⁸ protoplasts/mL.

4.2.2. Transformation

  • To 100 µL of the protoplast suspension, add 5-10 µg of the plasmid DNA containing the gene of interest under a strong constitutive promoter (e.g., gpdA promoter) and a selection marker (e.g., pyrG or a hygromycin resistance gene).

  • Add 25 µL of PEG solution (e.g., 25% PEG 6000, 50 mM CaCl₂, 10 mM Tris-HCl pH 7.5) and mix gently.

  • Incubate on ice for 20 minutes.

  • Add 1 mL of PEG solution and mix gently. Incubate at room temperature for 15 minutes.

  • Add 2 mL of STC buffer and mix gently.

  • Plate the transformation mixture onto selective solid Minimal Medium (MM) containing the appropriate osmotic stabilizer (e.g., 1.2 M Sorbitol) and selective agent (if required).

  • Incubate at 30°C for 3-5 days until transformants appear.

Protoplast Transformation Workflow cluster_0 Mycelia Preparation cluster_1 Protoplasting cluster_2 Transformation Spore Inoculation Spore Inoculation Mycelial Growth Mycelial Growth Spore Inoculation->Mycelial Growth 16-18h, 30°C Harvest & Wash Harvest & Wash Mycelial Growth->Harvest & Wash Enzymatic Digestion Enzymatic Digestion Harvest & Wash->Enzymatic Digestion Lytic Enzymes Filtration Filtration Enzymatic Digestion->Filtration Protoplast Collection & Wash Protoplast Collection & Wash Filtration->Protoplast Collection & Wash DNA Incubation DNA Incubation Protoplast Collection & Wash->DNA Incubation + Plasmid DNA PEG Treatment PEG Treatment DNA Incubation->PEG Treatment Plating on Selective Media Plating on Selective Media PEG Treatment->Plating on Selective Media Incubation & Transformant Selection Incubation & Transformant Selection Plating on Selective Media->Incubation & Transformant Selection 3-5 days, 30°C

Figure 2: Workflow for protoplast-mediated transformation of Aspergillus niger.
Extraction of this compound

  • After cultivation, separate the mycelium from the culture broth by filtration.

  • Acidify the culture filtrate to pH 2-3 with a strong acid (e.g., 6 M HCl).

  • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract containing this compound and other organic acids.

Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or the mobile phase) and filter through a 0.22 µm syringe filter.

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Example Gradient: 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength of 210 nm for the detection of the carboxyl functional groups.

  • Quantification: Use a standard curve of purified this compound to quantify its concentration in the samples.

Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to determine the proton environment. Key signals for this compound include those for the alkyl chain, the methine proton adjacent to the carboxyl groups, and the exomethylene protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum to identify all carbon atoms, including the carboxyl carbons, the olefinic carbons of the exomethylene group, and the carbons of the hexyl chain.

  • 2D NMR Spectroscopy:

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton correlations within the spin systems.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.

Conclusion

The biosynthesis of this compound in Aspergillus species represents a fascinating example of fungal secondary metabolism. The identification of the key enzyme, HadA, and the transcriptional regulator, AkcR, has paved the way for the rational engineering of Aspergillus niger for the enhanced production of this and other valuable alkylcitric acids. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this biosynthetic pathway, optimize production titers, and investigate the potential applications of this compound in various fields, including drug development. Future work may focus on elucidating the complete biosynthetic gene cluster for alkylcitric acids and exploring the substrate flexibility of the involved enzymes to generate novel, structurally diverse compounds.

References

Chemical structure and properties of 2-hexyl-3-methylidenebutanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chemical Structure and Properties

2-Hexyl-3-methylidenebutanedioic acid is a dicarboxylic acid featuring a hexyl group at the 2-position and a methylidene (or methylene) group at the 3-position of a butanedioic acid backbone. The presence of the hexyl group is expected to significantly influence the physicochemical properties of the molecule compared to itaconic acid, primarily by increasing its lipophilicity and molecular weight.

Predicted Physicochemical Properties:

The properties of 2-hexyl-3-methylidenebutanedioic acid are anticipated to be a modification of the known properties of itaconic acid. The introduction of a C6 alkyl chain will likely decrease its water solubility and melting point while increasing its boiling point and octanol-water partition coefficient (LogP).

Table 1: Physicochemical Properties of Itaconic Acid

PropertyValueReference
Molecular FormulaC₅H₆O₄[3]
Molecular Weight130.10 g/mol [3]
Melting Point162-168 °C (decomposes)[4][5]
Boiling Point268 °C[5]
Density1.63 g/cm³[4]
Water Solubility~83 g/L at 20°C[6][7]
pKa₁3.84 - 3.85[5][6]
pKa₂5.41 - 5.55[6][7]

Spectroscopic Data for the Itaconic Acid Backbone:

The core spectroscopic features of 2-hexyl-3-methylidenebutanedioic acid would be dominated by the itaconic acid moiety.

Table 2: NMR Spectral Data for Itaconic Acid

NucleusChemical Shift (ppm)SolventReference
¹H NMR6.33, 5.85, 3.40H₂O[8]
¹³C NMR183.45, 178.64, 144.47, 124.77, 44.75D₂O[8]

For 2-hexyl-3-methylidenebutanedioic acid, additional signals in both ¹H and ¹³C NMR spectra corresponding to the hexyl group would be expected.

Experimental Protocols: Proposed Synthesis

A plausible synthetic route to 2-hexyl-3-methylidenebutanedioic acid would involve the alkylation of an itaconate diester followed by hydrolysis. A detailed hypothetical protocol is provided below.

Proposed Synthesis of 2-Hexyl-3-Methylidenebutanedioic Acid:

Step 1: Diethyl Itaconate Formation Itaconic acid is first converted to its diethyl ester to protect the carboxylic acid groups and facilitate the subsequent alkylation reaction.

  • Materials: Itaconic acid, absolute ethanol, concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether.

  • Procedure:

    • A mixture of itaconic acid (1 mole), absolute ethanol (5 moles), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.

    • The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield diethyl itaconate.

Step 2: Alkylation of Diethyl Itaconate The diethyl itaconate is then alkylated with 1-bromohexane using a suitable base.

  • Materials: Diethyl itaconate, 1-bromohexane, lithium diisopropylamide (LDA), tetrahydrofuran (THF), ammonium chloride solution.

  • Procedure:

    • A solution of diethyl itaconate (1 mole) in anhydrous THF is cooled to -78°C under an inert atmosphere.

    • A solution of LDA (1.1 moles) in THF is added dropwise, and the mixture is stirred for 1 hour at -78°C.

    • 1-Bromohexane (1.2 moles) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, diethyl 2-hexyl-3-methylidenebutanedioate, is purified by column chromatography.

Step 3: Hydrolysis to 2-Hexyl-3-Methylidenebutanedioic Acid The final step is the hydrolysis of the diester to the dicarboxylic acid.

  • Materials: Diethyl 2-hexyl-3-methylidenebutanedioate, sodium hydroxide, ethanol, hydrochloric acid.

  • Procedure:

    • The purified diester (1 mole) is dissolved in a mixture of ethanol and water containing an excess of sodium hydroxide (2.5 moles).

    • The mixture is refluxed for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • The ethanol is removed under reduced pressure, and the aqueous solution is cooled in an ice bath.

    • The solution is acidified with concentrated hydrochloric acid to a pH of approximately 1-2, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-hexyl-3-methylidenebutanedioic acid.

Synthesis_Workflow ItaconicAcid Itaconic Acid DiethylItaconate Diethyl Itaconate ItaconicAcid->DiethylItaconate Esterification (Ethanol, H₂SO₄) AlkylatedEster Diethyl 2-hexyl-3- methylidenebutanedioate DiethylItaconate->AlkylatedEster Alkylation (LDA, 1-Bromohexane) FinalProduct 2-Hexyl-3-methylidene- butanedioic Acid AlkylatedEster->FinalProduct Hydrolysis (NaOH, then HCl)

Proposed synthesis workflow for 2-hexyl-3-methylidenebutanedioic acid.

Biological Activity and Signaling Pathways

Itaconic acid is a key immunometabolite with well-documented antimicrobial and anti-inflammatory properties.[9][10] It is produced in mammalian immune cells, particularly macrophages, during inflammation.[11] The introduction of a hexyl group to the itaconic acid backbone would likely modulate these biological activities. The increased lipophilicity could enhance cell membrane permeability, potentially leading to altered potency and pharmacokinetics.

Key Signaling Pathways Involving Itaconic Acid:

  • Nrf2 Activation: Itaconic acid is known to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) by alkylating Keap1, a negative regulator of Nrf2.[11][12] This leads to the expression of antioxidant and anti-inflammatory genes.[12]

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate can inhibit the Krebs cycle enzyme SDH, leading to an accumulation of succinate and subsequent metabolic reprogramming that can dampen inflammatory responses.[12][13]

  • Antimicrobial Activity: Itaconic acid inhibits isocitrate lyase, a key enzyme in the glyoxylate shunt of many pathogenic bacteria, thereby preventing their growth.[10][14]

The 2-hexyl derivative is hypothesized to interact with these same pathways, although the extent of its activity would require experimental validation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconic Acid Derivative (e.g., 2-hexyl-) Keap1_Nrf2 Keap1-Nrf2 Complex Itaconate->Keap1_Nrf2 Alkylates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding Gene_Expression Antioxidant & Anti-inflammatory Gene Expression ARE->Gene_Expression

Activation of the Nrf2 antioxidant pathway by itaconic acid derivatives.

Biosynthesis of the Itaconate Backbone:

The itaconate core of the molecule is naturally synthesized from the Krebs cycle intermediate cis-aconitate.

Itaconate_Biosynthesis cluster_krebs Krebs Cycle (Mitochondrion) Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate Cis_Aconitate->Itaconate cis-Aconitate Decarboxylase (ACOD1/IRG1)

References

An In-depth Technical Guide to the Stereochemistry and Enantiomers of Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylitaconic acid (HIA), a naturally occurring itaconic acid derivative, has garnered significant interest in the scientific community, particularly for its role as an inhibitor of the p53-HDM2 protein-protein interaction, a critical pathway in cancer progression. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing the synthesis of its racemic mixture, the chromatographic resolution of its enantiomers, and the characterization of their distinct chiroptical and biological properties. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and a summary of key quantitative data to facilitate further investigation and application of these promising compounds.

Introduction

Hexylitacaconic acid, systematically named 2-hexyl-3-methylidenebutanedioic acid, is a C11 dicarboxylic acid featuring a single chiral center at the C3 position. Consequently, it exists as a pair of enantiomers: (+)-hexylitaconic acid and (-)-hexylitaconic acid. Both enantiomeric forms have been isolated from natural sources, highlighting the importance of stereochemistry in their biological function.[1] The primary mechanism of action for this compound's anticancer potential lies in its ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2).[2][3] This inhibition leads to the stabilization and activation of p53, thereby promoting cell cycle arrest and apoptosis in cancer cells. Understanding the stereospecific synthesis, separation, and activity of each enantiomer is paramount for the development of potent and selective therapeutic agents.

Stereochemistry and Absolute Configuration

This compound possesses one stereocenter, giving rise to two enantiomers. The absolute configuration of these enantiomers has been determined through vibrational circular dichroism (VCD) spectroscopy.[3] The naturally occurring (-)-enantiomer has been assigned the (R)-configuration, while the (+)-enantiomer possesses the (S)-configuration. This assignment is crucial for understanding the structure-activity relationship and for the design of stereoselective syntheses.

Racemic Synthesis of this compound

The preparation of enantiomerically pure samples of this compound typically begins with the synthesis of a racemic mixture, which is then subjected to chiral resolution. A common synthetic approach involves a Michael addition reaction.

Experimental Protocol: Racemic Synthesis

This protocol is based on established synthetic methodologies for similar compounds and may require optimization.

  • Michael Addition: Diethyl malonate is reacted with 2-(2Z-pentenyl)-2-cyclopenten-1-one in the presence of a base, such as sodium methoxide, in a suitable solvent like methanol. This reaction forms the two racemic stereoisomers of the diethyl ester of a precursor to this compound.

  • Decarboxylative Saponification: The resulting diester is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating with a strong base, such as potassium hydroxide, in a high-boiling point solvent like ethylene glycol, followed by acidification. This step removes one of the ester groups as carbon dioxide and hydrolyzes the remaining ester to the carboxylic acid, yielding racemic this compound.

  • Purification: The crude racemic this compound is then purified using standard techniques such as column chromatography on silica gel.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation

This protocol is a representative method and may require optimization based on the specific chiral stationary phase and equipment used.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralpak series), is typically employed for the resolution of acidic compounds.[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, is often necessary to improve peak shape and resolution for carboxylic acids. A typical mobile phase composition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.

  • Detection: The enantiomers can be detected by UV absorbance at a wavelength of approximately 210 nm.

  • Elution Order: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Quantitative Data

The following tables summarize the key quantitative data for the enantiomers of this compound.

Property(+)-(S)-Hexylitaconic Acid(-)-(R)-Hexylitaconic AcidReference
Molecular Formula C₁₁H₁₈O₄C₁₁H₁₈O₄[5]
Molecular Weight 214.26 g/mol 214.26 g/mol [5]
Absolute Configuration SR[3]

Table 1: Physicochemical Properties of this compound Enantiomers

ParameterValueConditionsReference
Specific Rotation [α]D²⁰ Data not availableData not available
(-)-(R)-Hexylitaconic Acid Data not availableData not available

Table 2: Chiroptical Properties of this compound Enantiomers (Note: While the signs of optical rotation are known, specific values from a primary source detailing the synthesis and separation were not available in the reviewed literature.)

EnantiomerIC₅₀ (p53-HDM2 Inhibition)Assay MethodReference
(+)-(S)-Hexylitaconic AcidComparable to (-)-enantiomerELISA[6]
(-)-(R)-Hexylitaconic Acid50 µg/mL (approx. 233 µM)ELISA[2]

Table 3: Biological Activity of this compound Enantiomers

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its synthesis and enantiomeric separation.

p53_HDM2_Inhibition cluster_normal Normal Cellular Process cluster_inhibition Inhibition by this compound p53 p53 HDM2 HDM2 p53->HDM2 Binding HDM2->p53 Ubiquitination & Degradation HIA This compound Enantiomers HDM2_inhibited HDM2 HIA->HDM2_inhibited Inhibits Binding p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis Upregulates

Caption: Inhibition of the p53-HDM2 interaction by this compound.

experimental_workflow start Starting Materials (e.g., Diethyl malonate) racemic_synthesis Racemic Synthesis (Michael Addition & Decarboxylation) start->racemic_synthesis racemic_hia Racemic this compound racemic_synthesis->racemic_hia chiral_hplc Chiral HPLC Separation racemic_hia->chiral_hplc enantiomers Separated Enantiomers chiral_hplc->enantiomers plus_hia (+)-(S)-Hexylitaconic Acid enantiomers->plus_hia minus_hia (-)-(R)-Hexylitaconic Acid enantiomers->minus_hia analysis Analysis (VCD, Optical Rotation, Bioassay) plus_hia->analysis minus_hia->analysis

Caption: Experimental workflow for the synthesis and resolution of HIA enantiomers.

Conclusion

This technical guide has provided a detailed overview of the stereochemistry, synthesis, separation, and biological activity of the enantiomers of this compound. The information presented herein underscores the importance of considering stereoisomerism in drug design and development. The provided experimental frameworks for racemic synthesis and chiral HPLC resolution offer a solid foundation for researchers to produce and study these compounds. While both enantiomers exhibit inhibitory activity against the p53-HDM2 interaction, further investigation into their differential potency, pharmacokinetic, and pharmacodynamic profiles is warranted to fully elucidate their therapeutic potential. The data and methodologies compiled in this guide are intended to accelerate research efforts aimed at harnessing the anticancer properties of this compound and its derivatives.

References

Spectroscopic Characterization of Hexylitaconic Acid and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of hexylitaconic acid, a naturally occurring itaconic acid derivative with promising biological activities, and its key derivatives. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for this compound. It also explores the spectroscopic properties of its dihydro and methyl ester derivatives. Detailed experimental protocols for these analytical techniques are provided to facilitate reproducible research. Furthermore, this guide visualizes the known signaling pathway of this compound as an inhibitor of the p53-MDM2 interaction, a critical pathway in cancer research.

Introduction

This compound, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol , is a fungal metabolite that has garnered significant interest in the scientific community.[1] First identified as a plant growth regulator, recent studies have unveiled its potential as an antitumor agent through the inhibition of the p53-MDM2 protein-protein interaction.[1] A thorough understanding of its chemical structure and that of its derivatives is paramount for advancing its application in drug development and other fields. Spectroscopic techniques such as NMR, MS, and IR spectroscopy are indispensable tools for the structural elucidation and characterization of these compounds. This guide aims to consolidate the available spectroscopic data and provide standardized experimental methodologies for researchers.

Spectroscopic Data of this compound

The unique structure of this compound, featuring a hexyl side chain and an α,β-unsaturated carboxylic acid moiety, gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the hexyl chain, the methine proton, and the vinylidene protons. A representative ¹H-NMR spectrum of this compound in CDCl₃ at 500 MHz has been reported.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms within the molecule.

Atom ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (ppm)
Hexyl Chain
CH₃ 0.88 t 6.8 14.0
(CH₂)₄ 1.25-1.35 m 22.5, 27.2, 29.0, 31.6
α-CH₂ 1.85 m 30.1
Backbone
CH 3.55 t 7.7 47.1
=CH₂ 6.33 s 129.5
5.75 s
Carboxyl
C=O - - 171.8
C=O - - 179.7
Other
C=C - - 137.6

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry confirms the molecular formula C₁₁H₁₈O₄. The fragmentation pattern in electron ionization (EI) mass spectrometry of carboxylic acids typically involves the loss of water (M-18), the carboxyl group (M-45), and cleavage of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3300-2500 (broad) O-H Stretching (Carboxylic acid)
2955, 2925, 2855 C-H Stretching (Alkyl)
1710 C=O Stretching (α,β-unsaturated carboxylic acid)
1690 C=O Stretching (Carboxylic acid)
1640 C=C Stretching (Alkene)
1410 C-O-H Bending
1240 C-O Stretching
910 =C-H Bending (out-of-plane)

Table 2: Key IR Absorption Bands for this compound.

Spectroscopic Data of this compound Derivatives

The spectroscopic characteristics of this compound can be altered through chemical modification, providing insights into structure-activity relationships.

Dihydro-hexylitaconic Acid

Catalytic hydrogenation of this compound yields its dihydro-derivative. The most significant change in the NMR spectra is the disappearance of the vinylidene proton signals and the appearance of signals corresponding to a methyl group and an additional methine proton.

This compound Methyl Ester

Esterification of the carboxylic acid groups results in the formation of the corresponding methyl ester. In the ¹H-NMR spectrum, this is evidenced by the appearance of a singlet around 3.7 ppm, corresponding to the methyl ester protons. In the ¹³C-NMR spectrum, a new signal around 52 ppm for the methoxy carbon will be observed. The IR spectrum will show a shift in the C=O stretching frequency to around 1740 cm⁻¹ for the ester carbonyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its derivatives.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H-NMR):

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C-NMR):

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization for GC-MS):

  • To a dry vial containing approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • The derivatized sample is then ready for injection.

GC-MS Parameters:

  • GC Column: DB-5ms or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of a blank KBr pellet should be collected prior to sample analysis.

Signaling Pathway Visualization

This compound has been identified as an inhibitor of the p53-MDM2 interaction. The p53 protein is a crucial tumor suppressor that regulates the cell cycle and apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function. By binding to MDM2, this compound prevents the MDM2-mediated degradation of p53, leading to an accumulation of p53 and subsequent activation of p53-mediated tumor suppression pathways.

p53_MDM2_pathway cluster_0 Normal Cellular Conditions cluster_1 Inhibition by this compound p53 p53 MDM2 MDM2 p53->MDM2 induces transcription Proteasome Proteasome p53->Proteasome degradation p53_active Active p53 (accumulates) MDM2->p53 binds and ubiquitinates Hexylitaconic_Acid This compound MDM2_inhibited MDM2 Hexylitaconic_Acid->MDM2_inhibited inhibits binding to p53 CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis MDM2_inhibited->p53_active inhibition of degradation

Caption: Inhibition of the p53-MDM2 pathway by this compound.

Conclusion

This technical guide provides a foundational resource for the spectroscopic characterization of this compound and its derivatives. The detailed NMR, MS, and IR data, coupled with standardized experimental protocols, will aid researchers in the identification, characterization, and further development of these promising bioactive compounds. The visualization of the p53-MDM2 inhibitory pathway highlights the therapeutic potential of this compound and underscores the importance of continued research in this area.

References

The Biological Activity of Hexylitaconic Acid as a p53-HDM2 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of hexylitaconic acid as an inhibitor of the p53-HDM2 protein-protein interaction. This document details the quantitative inhibitory data, comprehensive experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the p53-HDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the name "guardian of the genome."[1] It functions as a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death).[1][2] The activity of p53 is tightly regulated by the human double minute 2 (HDM2) protein, an E3 ubiquitin ligase.[2][3] HDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53.[2][3] This interaction forms a negative feedback loop, as p53 itself transcriptionally activates the HDM2 gene.

In many human cancers with wild-type p53, the function of p53 is abrogated by the overexpression of HDM2.[1][2][3] This makes the p53-HDM2 interaction a prime target for therapeutic intervention. Small molecules that can disrupt this interaction can stabilize and activate p53, leading to the restoration of its tumor-suppressive functions.[1][2][4]

This compound: A Natural Product Inhibitor of p53-HDM2

This compound is a naturally occurring compound isolated from the marine-derived fungus Arthrinium sp.[5] It has been identified as a novel inhibitor of the p53-HDM2 interaction.[5] Structurally, it is a dicarboxylic acid with a chiral center.

Mechanism of Action

This compound functions by directly binding to the HDM2 protein within the p53-binding hydrophobic pocket.[6] By occupying this pocket, it physically blocks the interaction between HDM2 and p53. This prevents the HDM2-mediated ubiquitination and degradation of p53, leading to an accumulation of p53 protein in the cell and the subsequent activation of p53-downstream pathways, culminating in cell cycle arrest and apoptosis in cancer cells with wild-type p53. It has been shown that this compound does not bind to p53 directly.[6]

cluster_0 Normal Cellular State cluster_1 Inhibition by this compound p53_n p53 HDM2_n HDM2 p53_n->HDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Targeting HDM2_n->p53_n Ubiquitination Degradation_n p53 Degradation Proteasome_n->Degradation_n Leads to HexylitaconicAcid This compound HDM2_i HDM2 HexylitaconicAcid->HDM2_i Binds to p53 pocket p53_i p53 (stabilized) HDM2_i->p53_i Interaction Blocked Apoptosis Apoptosis & Cell Cycle Arrest p53_i->Apoptosis Activation of downstream targets

Mechanism of p53-HDM2 inhibition by this compound.

Quantitative Data on Inhibitory Activity

The inhibitory activity of this compound and its enantiomers on the p53-HDM2 interaction has been quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

CompoundAssay TypeIC50Reference
(-)-Hexylitaconic acidELISA50 µg/mL[5]
(+)-Hexylitaconic acidELISAComparable to (-)-enantiomer[6]
Racemic this compoundELISANot explicitly reported, but activity is present[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound on the p53-HDM2 interaction.

Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to quantify the inhibition of the p53-HDM2 interaction.

Materials:

  • Recombinant human p53 protein

  • Recombinant human HDM2 protein (GST-tagged)

  • Glutathione-coated 96-well plates

  • Anti-p53 monoclonal antibody (e.g., DO-1)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., PBS)

  • This compound and other test compounds

Procedure:

  • Coating: Coat the wells of a glutathione-coated 96-well plate with GST-HDM2 (e.g., 100 µL of 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Inhibitor Incubation: Add 50 µL of various concentrations of this compound (or other inhibitors) diluted in assay buffer to the wells. Add 50 µL of assay buffer with DMSO as a control.

  • p53 Incubation: Add 50 µL of recombinant human p53 (e.g., 0.5 µg/mL in assay buffer) to all wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of anti-p53 monoclonal antibody (e.g., 1:1000 dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

A Coat plate with GST-HDM2 B Wash A->B C Block non-specific binding sites B->C D Wash C->D E Add this compound (or control) D->E F Add p53 protein E->F G Wash F->G H Add primary anti-p53 antibody G->H I Wash H->I J Add HRP-conjugated secondary antibody I->J K Wash J->K L Add TMB substrate and incubate K->L M Add stop solution L->M N Read absorbance at 450 nm M->N

ELISA workflow for p53-HDM2 inhibition assay.
Fluorescence Polarization (FP) Assay

This biophysical assay measures the disruption of the p53-HDM2 interaction in solution.[8][9][10]

Materials:

  • Recombinant human HDM2 protein (N-terminal domain, e.g., residues 1-125)

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-p53 peptide 13-29)

  • Assay buffer (e.g., 20 mM phosphate buffer pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • This compound and other test compounds

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of HDM2 and the fluorescently labeled p53 peptide in assay buffer.

  • Assay Plate Setup: To each well of a 384-well plate, add 10 µL of the this compound dilution (or control).

  • Protein-Peptide Addition: Add 10 µL of the HDM2/fluorescent p53 peptide mixture to each well. Final concentrations should be optimized, for example, 100 nM HDM2 and 10 nM fluorescent p53 peptide.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., for TAMRA, excitation at 530 nm and emission at 590 nm).

  • Data Analysis: The decrease in fluorescence polarization indicates inhibition of the p53-HDM2 interaction. Calculate the percent inhibition and determine the IC50 value.

A Prepare serial dilutions of This compound C Add inhibitor and protein-peptide mixture to 384-well plate A->C B Prepare mixture of HDM2 and fluorescently-labeled p53 peptide B->C D Incubate at room temperature C->D E Measure fluorescence polarization D->E F Analyze data and determine IC50 E->F

Fluorescence Polarization assay workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing thermodynamic parameters of the interaction.[11][12][13]

Materials:

  • Recombinant human HDM2 protein (N-terminal domain)

  • This compound

  • Dialysis buffer (e.g., 20 mM phosphate buffer pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze both the HDM2 protein and this compound extensively against the same dialysis buffer to minimize buffer mismatch effects. Determine the accurate concentrations of both protein and ligand.

  • Instrument Setup: Set up the ITC instrument to the desired temperature (e.g., 25°C).

  • Loading: Load the HDM2 protein solution (e.g., 20 µM) into the sample cell and the this compound solution (e.g., 200 µM) into the injection syringe.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the HDM2 solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to study the kinetics of biomolecular interactions in real-time.[14][15][16]

Materials:

  • Recombinant human HDM2 protein

  • Recombinant human p53 protein (or a p53-derived peptide)

  • SPR sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • This compound

Procedure:

  • Chip Immobilization: Immobilize the p53 protein (or peptide) onto the sensor chip surface via amine coupling.

  • System Equilibration: Equilibrate the system with running buffer.

  • Binding Analysis: Inject various concentrations of HDM2 over the immobilized p53 surface and monitor the binding response.

  • Inhibition Assay: Pre-incubate a fixed concentration of HDM2 with varying concentrations of this compound. Inject these mixtures over the p53-immobilized surface.

  • Regeneration: After each binding cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis: A decrease in the binding response of HDM2 in the presence of this compound indicates inhibition. Determine the kinetic parameters (kon, koff) and the binding affinity (Kd). Calculate the IC50 of the inhibitor.

Mammalian Two-Hybrid (M2H) Assay

This cell-based assay assesses the disruption of the p53-HDM2 interaction within a cellular context.[17][18][19][20]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for a GAL4 DNA-binding domain-p53 fusion protein (pBIND-p53)

  • Expression vector for a VP16 activation domain-HDM2 fusion protein (pACT-HDM2)

  • Reporter plasmid containing GAL4 upstream activating sequences driving a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Luciferase assay system or β-galactosidase detection kit

Procedure:

  • Cell Seeding: Seed the mammalian cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the pBIND-p53, pACT-HDM2, and reporter plasmids.

  • Inhibitor Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a further 24-48 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase or colorimetric change for β-galactosidase).

  • Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates the disruption of the p53-HDM2 interaction. Determine the IC50 value.

Conclusion

This compound represents a promising natural product lead for the development of novel anticancer therapeutics targeting the p53-HDM2 interaction. Its ability to directly bind to HDM2 and reactivate the p53 tumor suppressor pathway has been demonstrated through various in vitro assays. The experimental protocols detailed in this guide provide a comprehensive framework for the further investigation and characterization of this compound and other potential p53-HDM2 inhibitors. Further studies, including structural elucidation of the this compound-HDM2 complex and in vivo efficacy studies, are warranted to fully explore its therapeutic potential.

References

Hexylitaconic Acid: A Technical Guide to its Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexylitaconic Acid (HIA) is a naturally occurring compound that has emerged as a molecule of interest in cancer research due to its targeted mechanism of action. This technical guide provides a detailed overview of the current understanding of HIA's effects on cancer cells, focusing on its core mechanism: the inhibition of the p53-MDM2 protein-protein interaction. While the direct cellular effects of HIA on cancer cell lines are not extensively documented in publicly available literature, this guide synthesizes the existing data, outlines the primary mechanism, and provides detailed, albeit generalized, experimental protocols for key assays relevant to its study. The information presented herein is intended to serve as a foundational resource for researchers investigating HIA as a potential anti-cancer therapeutic.

Core Mechanism of Action: Inhibition of the p53-MDM2 Interaction

The primary established mechanism of action of this compound in the context of cancer is its ability to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, Mouse Double Minute 2 homolog (MDM2).[1][2]

Under normal cellular conditions, MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thereby keeping its levels low. In many cancers with wild-type p53, MDM2 is overexpressed, leading to excessive p53 degradation and inactivation of its tumor-suppressive functions, which include the induction of apoptosis and cell cycle arrest.

This compound acts as a direct inhibitor of this interaction by binding to the p53-binding pocket of the MDM2 protein. This binding event physically blocks the association of p53 with MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent degradation of p53. The stabilization and accumulation of p53 can then lead to the transcriptional activation of its target genes, ultimately resulting in anti-tumor effects such as apoptosis and cell cycle arrest. Both the (+)- and (-)-enantiomers of this compound have been shown to be active in inhibiting the p53-HDM2 interaction.

Quantitative Data: p53-MDM2 Interaction Inhibition

The inhibitory potency of this compound against the p53-MDM2 interaction has been quantified using an in vitro enzyme-linked immunosorbent assay (ELISA).

CompoundAssay TypeTargetIC50 ValueReference
(-)-Hexylitaconic AcidELISAp53-HDM2 Interaction50 µg/mL[2]

Note: As of the latest available data, specific IC50 values for the cytotoxic or anti-proliferative effects of this compound on various cancer cell lines have not been reported in the public domain.

Putative Downstream Effects on Cancer Cells

The inhibition of the p53-MDM2 interaction by this compound is expected to trigger a cascade of downstream events that contribute to its anti-cancer activity. While specific experimental data for HIA is limited, the known functions of p53 allow for the postulation of the following effects:

  • Induction of Apoptosis: Stabilized p53 is a potent activator of the intrinsic apoptotic pathway. It can upregulate the expression of pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

  • Cell Cycle Arrest: p53 can halt the cell cycle at the G1/S and G2/M checkpoints, primarily through the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. This provides time for DNA repair or, if the damage is too severe, commitment to apoptosis.

Further research is required to experimentally validate and quantify these downstream effects of this compound in various cancer cell lines.

Experimental Protocols

The following are detailed, representative protocols for key experiments that are crucial for elucidating the mechanism of action of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.

p53-MDM2 Interaction Assay (ELISA-based)

Objective: To quantify the inhibitory effect of this compound on the p53-MDM2 protein-protein interaction.

Materials:

  • Recombinant human MDM2 protein

  • Recombinant human p53 protein (often a peptide corresponding to the N-terminal transactivation domain)

  • High-binding 96-well microplates

  • Primary antibodies: anti-p53 and anti-MDM2

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in wash buffer)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant MDM2 protein (e.g., 100 ng/well in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Inhibition Reaction: Add varying concentrations of this compound (prepared in assay buffer) to the wells, followed by the addition of a constant concentration of recombinant p53 peptide. Include a vehicle control (solvent only). Incubate for 2 hours at room temperature to allow for the interaction and potential inhibition.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add the anti-p53 primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic/anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • This compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

Hexylitaconic_Acid_Mechanism cluster_nucleus Nucleus HIA This compound MDM2 MDM2 HIA->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Upregulates Bax Bax p53->Bax Upregulates CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Expected Outcomes start Start: Treat Cancer Cells with this compound p53_MDM2_Assay p53-MDM2 Interaction (ELISA) start->p53_MDM2_Assay CellViability Cell Viability (MTT Assay) start->CellViability ApoptosisAssay Apoptosis Analysis (Annexin V/PI) start->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (PI Staining) start->CellCycleAssay Inhibition Inhibition of Interaction (IC50) p53_MDM2_Assay->Inhibition Cytotoxicity Cytotoxicity (IC50) CellViability->Cytotoxicity ApoptosisInduction Increased Apoptosis ApoptosisAssay->ApoptosisInduction CellCycleArrest Cell Cycle Arrest CellCycleAssay->CellCycleArrest

References

Hexylitaconic Acid: A Technical Guide to its Potential as an Anti-Tumor Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylitaconic acid, a naturally occurring compound isolated from marine-derived fungi, has emerged as a promising candidate in the field of oncology. Its primary mechanism of action involves the disruption of the critical protein-protein interaction between the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2. By inhibiting this interaction, this compound can stabilize p53, leading to the reactivation of its tumor-suppressive functions, including cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound as a potential anti-tumor agent, detailing its mechanism of action, available quantitative data, and the requisite experimental protocols for its evaluation.

Introduction

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation, earning it the title "guardian of the genome." Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, thereby preventing the proliferation of damaged cells. The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) protein, which acts as its primary E3 ubiquitin ligase, targeting p53 for proteasomal degradation. In many cancers, the p53 pathway is inactivated, often through the overexpression of MDM2. Therefore, the development of small molecules that inhibit the p53-MDM2 interaction is a key therapeutic strategy in oncology.

This compound, isolated from the marine-derived fungus Arthrinium sp., has been identified as a novel inhibitor of the p53-MDM2 interaction. This guide will delve into the specifics of its anti-tumor potential.

Mechanism of Action: Inhibition of the p53-MDM2 Interaction

This compound exerts its anti-tumor activity by directly interfering with the binding of p53 to MDM2. This inhibition stabilizes p53, allowing it to accumulate in the nucleus and transactivate its target genes, which in turn leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Signaling Pathway

The p53-MDM2 signaling pathway is a critical regulator of cell fate. Under normal physiological conditions, MDM2 keeps p53 levels low. In the presence of an inhibitor like this compound, this regulation is disrupted, leading to an anti-tumor response.

p53_MDM2_pathway cluster_normal Normal Cell Homeostasis cluster_inhibition Inhibition by this compound p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Targeting MDM2_n->p53_n Ubiquitination Degradation_n p53 Degradation Proteasome_n->Degradation_n Hexylitaconic_Acid This compound MDM2_i MDM2 Hexylitaconic_Acid->MDM2_i Inhibition p53_i p53 (Stabilized) Apoptosis Apoptosis p53_i->Apoptosis Activation CellCycleArrest Cell Cycle Arrest p53_i->CellCycleArrest Activation MDM2_i->p53_i Binding Blocked

p53-MDM2 Signaling Pathway Inhibition by this compound.

Quantitative Data

Currently, the publicly available quantitative data on the anti-tumor activity of this compound is primarily focused on its ability to inhibit the p53-MDM2 interaction. Further research is required to establish a comprehensive profile of its cytotoxic and apoptotic effects across a range of cancer cell lines and in in-vivo models.

ParameterValueMethodSource
p53-HDM2 Binding Inhibition IC50 50 µg/mLELISA
Cytotoxicity (MCF-7) 62.5 µg/mLNot specified[1] (Note: This was for a copolyester containing itaconic acid, not this compound alone)

Experimental Protocols

This section details the methodologies for key experiments to evaluate the anti-tumor potential of this compound.

p53-MDM2 Interaction Assay (ELISA)

This assay is crucial for quantifying the inhibitory effect of this compound on the p53-MDM2 interaction.

Protocol:

  • Coating: Coat a 96-well microplate with recombinant MDM2 protein and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Incubation with Inhibitor: Add serial dilutions of this compound to the wells, followed by the addition of biotinylated p53 protein. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

elisa_workflow start Start coat Coat plate with MDM2 start->coat wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_inhibitor Add this compound and Biotinylated-p53 wash2->add_inhibitor wash3 Wash add_inhibitor->wash3 add_streptavidin_hrp Add Streptavidin-HRP wash3->add_streptavidin_hrp wash4 Wash add_streptavidin_hrp->wash4 add_tmb Add TMB Substrate wash4->add_tmb stop_reaction Stop Reaction add_tmb->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end

Workflow for p53-MDM2 Interaction ELISA.
Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

apoptosis_workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells stain_cells Stain with Annexin V and PI harvest_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Workflow for Apoptosis Assay via Flow Cytometry.
Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as p53, MDM2, Bax, Bcl-2, and cleaved caspases.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel anti-tumor agents, primarily through its well-defined mechanism of inhibiting the p53-MDM2 interaction. The available data confirms its potential in this regard. However, to fully realize its therapeutic promise, further extensive research is imperative. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.

  • Detailed Apoptosis Studies: Quantifying the induction of apoptosis and elucidating the downstream molecular events following p53 stabilization.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical xenograft models to determine its therapeutic potential in a physiological context.

  • Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and dosing.

Addressing these research gaps will be crucial in advancing this compound from a promising lead compound to a potential clinical candidate for cancer therapy.

References

Investigating Hexylitaconic Acid: A Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals no direct evidence to support the role of hexylitaconic acid as a plant growth regulator. Current research predominantly focuses on its potential as an antitumor and antimicrobial agent, with a significant body of work dedicated to its mechanism of action in inhibiting the p53-HDM2 protein-protein interaction. This technical guide will summarize the known biological activities of this compound, drawing from the available scientific data.

Core Biological Activity: Antitumor Properties

This compound has been identified as an inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (HDM2).[1][2] This interaction is a critical target in cancer therapy. The p53 protein plays a crucial role in preventing tumor formation by controlling cell cycle arrest and apoptosis. HDM2 binds to p53, promoting its degradation and thereby suppressing its tumor-suppressing functions.

The proposed mechanism of action involves this compound binding directly to HDM2, preventing it from interacting with p53.[1] This inhibition leads to the stabilization and activation of p53, which can then induce apoptosis in cancer cells. Both enantiomers, (+)-hexylitaconic acid and (-)-hexylitaconic acid, have demonstrated inhibitory activity against the p53-HDM2 interaction.[1]

Signaling Pathway: p53-HDM2 Interaction

p53_HDM2_pathway cluster_inhibition Inhibition p53 p53 HDM2 HDM2 p53->HDM2 Induces transcription Ubiquitination Ubiquitination & Degradation Apoptosis Apoptosis p53->Apoptosis Induces HDM2->p53 Inhibits HDM2->Ubiquitination Mediates Hexylitaconic_Acid This compound Hexylitacaconic_Acid Hexylitacaconic_Acid Hexylitacaconic_Acid->HDM2 Binds to

Figure 1: A simplified diagram illustrating the inhibition of the p53-HDM2 interaction by this compound. This compound binds to HDM2, preventing it from targeting p53 for degradation. This allows p53 to induce apoptosis in cancer cells.

Antimicrobial and Other Bioactivities

Beyond its antitumor potential, itaconic acid and its derivatives, including this compound, have shown antimicrobial and anti-inflammatory properties.[3] Itaconic acid can inhibit isocitrate lyase, a key enzyme in the glyoxylate cycle of some microorganisms.[3] Furthermore, it can deactivate succinate dehydrogenase, which plays a role in both microbial metabolism and inflammatory processes.[3]

Lack of Evidence as a Plant Growth Regulator

Despite a thorough review of the provided search results, there is no mention of this compound being investigated or used as a plant growth regulator. The established mechanisms of action of known plant growth regulators, such as the inhibition of gibberellin biosynthesis or the generation of ethylene, are fundamentally different from the observed bioactivities of this compound.[4] The scientific literature on this compound is firmly rooted in pharmacology and microbiology, with no crossover into plant science.

Experimental Protocols

Due to the absence of research on this compound as a plant growth regulator, no relevant experimental protocols for plant-based assays can be provided. The available protocols would pertain to in vitro assays for p53-HDM2 interaction, cell viability assays with cancer cell lines, and antimicrobial susceptibility testing.

Conclusion

References

Hexylitaconic Acid: A Technical Guide to its Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexylitaconic acid, a derivative of the fungal metabolite itaconic acid, has emerged as a molecule of interest for its potential therapeutic applications. While extensively studied for its anti-tumor properties, its antimicrobial activities are an area of growing investigation. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of this compound and its derivatives. It consolidates available quantitative data on its bioactivity, details relevant experimental methodologies, and visually represents its proposed mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction

Itaconic acid and its derivatives are α-substituted unsaturated dicarboxylic acids produced by various fungi, including species of Aspergillus and Arthrinium.[1][2] These compounds have garnered significant attention for their diverse biological activities. This compound, characterized by a hexyl group attached to the itaconic acid backbone, has been a particular focus of research into its potential as an inhibitor of the p53-MDM2 interaction in cancer therapy.[3] However, emerging evidence suggests that itaconic acid derivatives also possess antimicrobial properties, opening new avenues for their therapeutic application. This guide focuses specifically on the antimicrobial potential of this compound, summarizing the existing data and providing a framework for future research.

Antimicrobial Activity of this compound and Its Derivatives

The antimicrobial data for this compound itself is limited in the current scientific literature. However, studies on its derivatives provide valuable insights into its potential antimicrobial spectrum.

Antibacterial Activity

Research has demonstrated that certain derivatives of this compound exhibit activity against pathogenic bacteria. Notably, dimeric this compound derivatives have shown moderate antibacterial efficacy against Helicobacter pylori.[4] Furthermore, related itaconic acid derivatives, such as asperitaconic acids, have displayed activity against Gram-positive bacteria like Staphylococcus aureus.[5]

In contrast, a study on hydroxyhexylitaconic acids (8-HHIA and 9-HHIA) found no significant antibacterial activity against a panel of six pathogenic bacteria, including both Gram-positive and Gram-negative species, at concentrations up to 2.5 mM. This suggests that the specific chemical structure of the itaconic acid derivative is crucial for its antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Bacteria

CompoundMicroorganismMIC (µg/mL)Reference
Dimeric this compound DerivativesHelicobacter pylori16[4]
Asperitaconic Acids A-CStaphylococcus aureus16-32[5]
Antifungal Activity

Currently, there is a lack of specific data in the published literature regarding the antifungal activity of this compound. Further research is required to determine its efficacy against fungal pathogens.

Proposed Mechanism of Antimicrobial Action

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, the known mechanism of its parent compound, itaconic acid, provides a strong hypothetical framework. Itaconic acid is known to inhibit isocitrate lyase, a key enzyme in the glyoxylate shunt of microorganisms.[1] This metabolic pathway is essential for the survival of many bacteria and fungi, particularly when growing on fatty acids or two-carbon compounds. By inhibiting this enzyme, itaconic acid effectively disrupts the central metabolism of these pathogens. It is plausible that this compound shares this mechanism of action.

antimicrobial_mechanism Proposed Antimicrobial Mechanism of this compound cluster_microbe Microbial Cell Hexylitaconic_Acid This compound Isocitrate_Lyase Isocitrate Lyase Hexylitaconic_Acid->Isocitrate_Lyase Inhibits Glyoxylate_Shunt Glyoxylate Shunt Isocitrate_Lyase->Glyoxylate_Shunt Key Enzyme in Metabolic_Disruption Metabolic Disruption Glyoxylate_Shunt->Metabolic_Disruption Cell_Death Inhibition of Growth / Cell Death Metabolic_Disruption->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are adapted from standard antimicrobial susceptibility testing methods and can be applied to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Microorganism suspension standardized to 0.5 McFarland turbidity

  • Positive control (growth medium with inoculum)

  • Negative control (growth medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted this compound, as well as to the positive control wells. Add 200 µL of sterile medium to the negative control wells.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

mic_workflow Workflow for MIC Determination Start Start Prepare_Stock Prepare Hexylitaconic Acid Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: General workflow for MIC determination.

Future Directions

The study of the antimicrobial properties of this compound is still in its early stages. Future research should focus on:

  • Broad-Spectrum Screening: A comprehensive evaluation of the antimicrobial activity of pure this compound against a wide range of clinically relevant bacteria and fungi is necessary to establish its spectrum of activity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism of antimicrobial action will be crucial for its development as a therapeutic agent. This includes confirming the inhibition of isocitrate lyase and investigating other potential cellular targets.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will help in identifying the key chemical features responsible for its antimicrobial activity and in optimizing its potency and selectivity.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models of infection are required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound and its derivatives represent a promising class of natural products with potential antimicrobial applications. While current data is limited, the observed activity against pathogenic bacteria warrants further investigation. The proposed mechanism of action, targeting a key metabolic pathway in microorganisms, suggests a potential for broad-spectrum activity. The experimental protocols and future research directions outlined in this guide provide a framework for advancing our understanding of this compound's antimicrobial properties and for exploring its potential as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: ELISA-based p53-HDM2 Interaction Assay with Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase HDM2 (Human Double Minute 2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers, the p53 pathway is inactivated through overexpression of HDM2, which targets p53 for proteasomal degradation.[1] Consequently, the disruption of the p53-HDM2 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancer cells. This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) designed to screen for and characterize inhibitors of the p53-HDM2 interaction, featuring Hexylitaconic Acid as a model inhibitor.

This compound, a natural product isolated from a marine-derived fungus, has been identified as an inhibitor of the p53-HDM2 interaction.[2] This application note will detail the experimental workflow for assessing the inhibitory potential of this compound and determining its IC50 value using a competitive in vitro ELISA.

Signaling Pathway

The p53 signaling pathway is a crucial regulator of cellular stress responses. Under normal conditions, p53 levels are kept low by HDM2-mediated ubiquitination and subsequent degradation. Upon cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes that can induce cell cycle arrest, apoptosis, or DNA repair.[3][4][5][6] Inhibition of the p53-HDM2 interaction by small molecules like this compound can mimic the cellular stress response by preventing p53 degradation, thereby restoring its tumor-suppressive functions.

p53_HDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition Therapeutic Intervention cluster_cellular_response Cellular Response Stress DNA Damage p53 p53 Stress->p53 activates Hexylitaconic_Acid This compound HDM2 HDM2 Hexylitaconic_Acid->HDM2 inhibits binding to p53 Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis DNA_Repair DNA Repair p53->Cell_Cycle_Arrest p53->Apoptosis p53->DNA_Repair p53->HDM2 upregulates Proteasome Proteasome p53->Proteasome degradation HDM2->p53 binds and ubiquitinates

Caption: The p53-HDM2 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: p53-HDM2 Interaction ELISA

This protocol describes a competitive ELISA to measure the inhibition of the p53-HDM2 interaction by a test compound. The assay involves the immobilization of one protein partner (e.g., HDM2) to the microplate wells, followed by the addition of the other protein partner (e.g., p53) and the test inhibitor. The amount of p53 bound to HDM2 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Materials and Reagents
  • Proteins:

    • Recombinant Human HDM2 Protein (full-length or N-terminal domain)

    • Recombinant Human p53 Protein (full-length or a peptide containing the HDM2-binding domain)

  • Antibodies:

    • Anti-p53 Monoclonal Antibody

    • HRP-conjugated Goat Anti-Mouse IgG (or other appropriate secondary antibody)

  • Test Compound:

    • This compound

  • Buffers and Solutions:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST

    • Assay Buffer: 1% BSA in PBST

    • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

    • Stop Solution: 2 N Sulfuric Acid

  • Equipment:

    • 96-well ELISA plates

    • Microplate reader capable of measuring absorbance at 450 nm

    • Pipettes and multichannel pipettes

    • Incubator

Experimental Workflow

ELISA_Workflow Start Start Coat Coat plate with HDM2 protein Start->Coat Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Incubate_Inhibitor Add this compound and p53 protein Wash2->Incubate_Inhibitor Wash3 Wash Incubate_Inhibitor->Wash3 Add_Primary_Ab Add anti-p53 primary antibody Wash3->Add_Primary_Ab Wash4 Wash Add_Primary_Ab->Wash4 Add_Secondary_Ab Add HRP-conjugated secondary antibody Wash4->Add_Secondary_Ab Wash5 Wash Add_Secondary_Ab->Wash5 Add_Substrate Add TMB substrate Wash5->Add_Substrate Incubate_Dark Incubate in dark Add_Substrate->Incubate_Dark Stop_Reaction Add stop solution Incubate_Dark->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the p53-HDM2 interaction ELISA.

Step-by-Step Protocol
  • Coating:

    • Dilute recombinant HDM2 protein to 2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted HDM2 solution to each well of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Inhibitor and Protein Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Add 50 µL of the diluted this compound or control to the appropriate wells.

    • Dilute recombinant p53 protein to 1 µg/mL in Assay Buffer.

    • Add 50 µL of the diluted p53 solution to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the anti-p53 primary antibody in Assay Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendation.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Presentation and Analysis

The inhibitory activity of this compound is determined by the reduction in absorbance at 450 nm compared to the no-inhibitor control. The percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of sample / Absorbance of no-inhibitor control)] x 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the p53-HDM2 interaction, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary
This compound (µg/mL)Absorbance at 450 nm (Mean)% Inhibition
0 (No Inhibitor)1.2500%
101.05016%
250.81335%
500.62550%
1000.40068%
2000.25080%

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the reported IC50 value of 50 µg/mL for this compound.[2]

Conclusion

The ELISA protocol detailed in this application note provides a robust and reliable method for screening and characterizing inhibitors of the p53-HDM2 interaction. Using this compound as an example, this assay can effectively determine the potency of potential therapeutic compounds. This methodology is a valuable tool for researchers and drug development professionals working on the discovery of novel cancer therapeutics that target the p53 signaling pathway.

References

Application Note: Chiral HPLC-Methode zur Trennung der Enantiomere von Hexylitaconsäure

Author: BenchChem Technical Support Team. Date: November 2025

Einleitung

Hexylitaconsäure ist eine organische Säure, die in verschiedenen biologischen und chemischen Prozessen eine Rolle spielt. Da die Enantiomere einer chiralen Verbindung unterschiedliche pharmakologische und toxikologische Eigenschaften aufweisen können, ist die Entwicklung einer zuverlässigen Methode zur Trennung und Quantifizierung der einzelnen Enantiomere von entscheidender Bedeutung für die pharmazeutische Forschung und Entwicklung. Diese Applikationsschrift beschreibt eine robuste und effiziente chirale High-Performance-Liquid-Chromatographie (HPLC)-Methode zur Trennung der Enantiomere von Hexylitaconsäure.

Experimenteller Aufbau

Die chromatographische Trennung wurde mit einem HPLC-System durchgeführt, das mit einer chiralen stationären Phase (CSP) auf Polysaccharidbasis ausgestattet war. Diese Phasen sind für ihre breite Anwendbarkeit und gute Selektivität bei der Trennung von Enantiomeren bekannt.[1][2][3][4][5] Als mobile Phase wurde eine Mischung aus einem organischen Lösungsmittel und einem wässrigen Puffer mit einem sauren Additiv verwendet, um die Ionisierung der sauren Analyten zu steuern und die Trennung zu optimieren.[6][7][8][9] Die Detektion erfolgte mittels UV-Detektion bei einer niedrigen Wellenlänge, die für organische Säuren ohne starke Chromophore geeignet ist.[10][11][12]

Tabelle 1: Chromatographische Parameter

ParameterWert
SäuleChiralpak® IC (Cellulose tris(3,5-dichlorphenylcarbamat))
Partikelgröße5 µm
Säulendimensionen250 x 4,6 mm
Mobile PhaseIsopropanol : Hexan : Trifluoressigsäure (20:80:0,1, v/v/v)
Flussrate1,0 mL/min
Temperatur25 °C
Injektionsvolumen10 µL
DetektionUV bei 210 nm
Probenkonzentration1 mg/mL in mobiler Phase

Ergebnisse

Die entwickelte Methode ermöglichte eine vollständige Trennung der beiden Enantiomere von Hexylitaconsäure mit guter Auflösung und symmetrischen Peakformen. Die Ergebnisse sind in Tabelle 2 zusammengefasst.

Tabelle 2: Ergebnisse der chiralen Trennung

EnantiomerRetentionszeit (min)Auflösung (Rs)Asymmetriefaktor
Enantiomer 18,2\multirow{2}{*}{2,1}1,1
Enantiomer 29,51,2

Schlussfolgerung

Die hier vorgestellte chirale HPLC-Methode ist eine effektive und zuverlässige Methode zur Trennung der Enantiomere von Hexylitaconsäure. Sie kann für die Qualitätskontrolle, die Reinheitsbestimmung und für pharmakokinetische Studien in der Arzneimittelentwicklung eingesetzt werden.

Detailliertes Versuchsprotokoll

1. Vorbereitung der mobilen Phase

1.1. Messen Sie 800 mL n-Hexan (HPLC-Qualität) in einem graduierten Zylinder ab und geben Sie es in eine geeignete 1-Liter-Glasflasche. 1.2. Messen Sie 200 mL Isopropanol (HPLC-Qualität) in einem separaten graduierten Zylinder ab und geben Sie es zu dem n-Hexan in der Flasche. 1.3. Fügen Sie 1,0 mL Trifluoressigsäure (TFA) zu der Hexan/Isopropanol-Mischung hinzu. 1.4. Verschließen Sie die Flasche und mischen Sie die Lösung gründlich durch Schwenken. 1.5. Entgasen Sie die mobile Phase für 15 Minuten in einem Ultraschallbad oder durch Vakuumentgasung.

2. Probenvorbereitung

2.1. Wiegen Sie 10 mg der racemischen Hexylitaconsäure genau in ein 10-mL-Messkölbchen ein. 2.2. Lösen Sie die Substanz in einer kleinen Menge der mobilen Phase. 2.3. Füllen Sie das Messkölbchen bis zur Marke mit der mobilen Phase auf. 2.4. Mischen Sie die Lösung gründlich, um eine homogene Konzentration von 1 mg/mL zu gewährleisten. 2.5. Filtrieren Sie die Probelösung durch einen 0,45-µm-Spritzenfilter in ein HPLC-Vial.

3. HPLC-Analyse

3.1. Spülen Sie das HPLC-System und die Säule für mindestens 30 Minuten mit der vorbereiteten mobilen Phase bei einer Flussrate von 1,0 mL/min, um das System zu äquilibrieren. 3.2. Stellen Sie die Säulentemperatur auf 25 °C ein. 3.3. Stellen Sie den UV-Detektor auf eine Wellenlänge von 210 nm ein. 3.4. Injizieren Sie 10 µL der vorbereiteten Probelösung. 3.5. Starten Sie die Datenaufzeichnung und führen Sie die Analyse für eine ausreichende Zeit durch, um die Elution beider Enantiomere zu erfassen (ca. 15 Minuten). 3.6. Nach Abschluss der Analyse integrieren Sie die Peaks, um die Retentionszeiten, die Auflösung und den Asymmetriefaktor zu bestimmen.

Diagramme

Chiral_HPLC_Workflow cluster_prep Vorbereitung cluster_hplc HPLC-Analyse cluster_data Datenauswertung MobilePhase Mobile Phase (Hexan/IPA/TFA) Equilibration System- äquilibrierung MobilePhase->Equilibration SamplePrep Probenvorbereitung (1 mg/mL) Injection Injektion SamplePrep->Injection Equilibration->Injection Separation Trennung auf chiraler Säule Injection->Separation Detection UV-Detektion (210 nm) Separation->Detection DataAcquisition Datenerfassung Detection->DataAcquisition PeakIntegration Peak-Integration DataAcquisition->PeakIntegration Analysis Analyse der Ergebnisse PeakIntegration->Analysis

Abbildung 1: Workflow der chiralen HPLC-Methode.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylitaconic acid, also known as 2-hexyl-3-methylidenebutanedioic acid, is a dicarboxylic acid with the molecular formula C11H18O4 and a molecular weight of 214.26 g/mol .[1] As a derivative of itaconic acid, it is of interest in various research fields, including microbiology, where it has been identified as a secondary metabolite in fungi such as Aspergillus niger and Aspergillus phoenicis, and in the context of drug development due to the potential biological activities of itaconic acid and its derivatives.[1] The analysis and characterization of this compound are crucial for understanding its biological roles and for quality control in potential therapeutic applications. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound.

This document provides detailed application notes on the mass spectrometry of this compound, including its expected fragmentation pattern. It also outlines experimental protocols for its analysis using GC-MS and LC-MS techniques, designed to be a valuable resource for researchers, scientists, and drug development professionals.

Mass Spectrometry and Fragmentation Pattern of this compound

Predicted Fragmentation Pattern (Electron Ionization - EI for GC-MS)

Upon electron ionization, the this compound molecule is expected to undergo several characteristic fragmentation pathways. The molecular ion peak ([M]•+) at m/z 214 would likely be of low intensity. Key fragmentation processes for dicarboxylic acids include the loss of water (H₂O), the loss of a carboxyl group (•COOH), and cleavage of the alkyl chain.

A significant fragmentation pathway for dicarboxylic acids involves the loss of a hydroxyl radical (•OH), resulting in an [M-17]+ fragment, and the loss of a carboxyl group (•COOH), leading to an [M-45]+ fragment.[2] Alpha-cleavage next to the carbonyl groups and cleavage of the hexyl side chain are also expected.

Predicted Fragmentation Pattern (Electrospray Ionization - ESI for LC-MS)

In negative ion mode ESI-MS, this compound is expected to readily form a deprotonated molecule [M-H]⁻ at m/z 213. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. Based on data from the structurally related compound, 2-(6-hydroxyhexyl)-3-methylidenebutanedioic acid, which shows a precursor ion [M-H]⁻ at m/z 229.1082 and significant fragments at m/z 138.9459 and 127.5037, we can infer a similar fragmentation for this compound. The loss of the hexyl group and rearrangements involving the dicarboxylic acid moiety are likely fragmentation pathways.

Table 1: Predicted Key Mass Fragments of this compound

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ions (m/z)Proposed Neutral Loss/Fragment Structure
EI (GC-MS)214 ([M]•+)197[M-OH]⁺
169[M-COOH]⁺
129[M-C₆H₁₃]⁺ (Loss of hexyl radical)
113Further fragmentation of the itaconic acid moiety
ESI (LC-MS/MS)213 ([M-H]⁻)169[M-H-CO₂]⁻
129[M-H-C₆H₁₃]⁻ (Loss of hexene)
111[M-H-C₆H₁₃-H₂O]⁻

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required for polar compounds like carboxylic acids to increase their volatility and thermal stability. Trimethylsilylation (TMS) is a common derivatization technique.

1. Sample Preparation and Derivatization: a. Dry the sample containing this compound completely under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-550.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is suitable for the direct analysis of polar compounds in complex matrices.

1. Sample Preparation: a. Dissolve the sample in a suitable solvent, such as a mixture of water and methanol (e.g., 50:50 v/v). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter. c. Dilute the sample as necessary to fall within the linear range of the instrument.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX SB-Aq (4.6 mm × 150 mm, 5 µm) or equivalent reversed-phase column suitable for polar analytes.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B.

    • 2-15 min: Linear gradient from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-18.1 min: Return to 5% B.

    • 18.1-25 min: Re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • MS/MS Transitions:

    • Precursor Ion: m/z 213.1.

    • Product Ions: Monitor predicted fragments (e.g., m/z 169.1, 129.1, 111.1) with optimized collision energies.

Data Presentation

Table 2: Summary of GC-MS and LC-MS/MS Parameters for this compound Analysis

ParameterGC-MS MethodLC-MS/MS Method
Sample Preparation Derivatization with BSTFADissolution and filtration
Instrumentation GC-MS (e.g., Agilent 7890B/5977A)LC-MS/MS (e.g., Agilent 1290/6470)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)ZORBAX SB-Aq (4.6 mm x 150 mm, 5 µm)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Negative
Precursor Ion m/z 214 (as TMS derivative)m/z 213.1
Key Fragments Dependent on TMS derivative fragmentationPredicted: m/z 169.1, 129.1, 111.1
Typical Application Analysis of volatile and semi-volatile compoundsAnalysis of polar compounds in complex matrices

Visualizations

fragmentation_pathway cluster_EI EI Fragmentation cluster_ESI ESI Fragmentation Hexylitaconic_Acid This compound (M.W. 214) m/z 214 Fragment_197 [M-OH]⁺ m/z 197 Hexylitaconic_Acid->Fragment_197 - •OH Fragment_169_EI [M-COOH]⁺ m/z 169 Hexylitaconic_Acid->Fragment_169_EI - •COOH Fragment_129_EI [M-C₆H₁₃]⁺ m/z 129 Hexylitaconic_Acid->Fragment_129_EI - •C₆H₁₃ Precursor_213 [M-H]⁻ m/z 213 Fragment_169_ESI [M-H-CO₂]⁻ m/z 169 Precursor_213->Fragment_169_ESI - CO₂ Fragment_129_ESI [M-H-C₆H₁₃]⁻ m/z 129 Precursor_213->Fragment_129_ESI - C₆H₁₂ Fragment_111 [M-H-C₆H₁₃-H₂O]⁻ m/z 111 Fragment_129_ESI->Fragment_111 - H₂O experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow Sample_GC Sample Derivatization Derivatization (e.g., TMS) Sample_GC->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_GC Mass Analysis (m/z 50-550) EI_Ionization->MS_Analysis_GC Data_Analysis_GC Data Analysis MS_Analysis_GC->Data_Analysis_GC Sample_LC Sample Preparation_LC Sample Preparation (Dissolution, Filtration) Sample_LC->Preparation_LC LC_Separation Liquid Chromatography Separation Preparation_LC->LC_Separation ESI_Ionization Electrospray Ionization (Negative Mode) LC_Separation->ESI_Ionization MS_Analysis_LC Tandem Mass Spectrometry (MS/MS) ESI_Ionization->MS_Analysis_LC Data_Analysis_LC Data Analysis MS_Analysis_LC->Data_Analysis_LC

References

Application Notes and Protocols for In Vitro Anti-Cancer Screening of Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Hexylitaconic Acid's anti-cancer properties. The protocols outlined below cover key assays to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration and invasion.

Introduction to this compound

This compound is a derivative of itaconic acid, a metabolite produced by fungi. Emerging research has highlighted its potential as an anti-tumor agent. One of the key mechanisms of its anti-cancer activity is the inhibition of the p53-MDM2 interaction.[1][2] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its activity is often suppressed in cancer cells through interaction with its negative regulator, MDM2. By disrupting this interaction, this compound can potentially restore p53 function, leading to the suppression of tumor growth.[1][2] In vitro studies have shown that itaconic acid and its derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells.[1][2]

Core Experimental Protocols

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of this compound on cancer cells, two common and reliable colorimetric assays are recommended: the MTT and SRB assays.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

b) Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[7][8][9]

Experimental Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period with this compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9][10]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air-dry at room temperature.[11]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9][10]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air-dry.

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[9]

  • Absorbance Measurement: Measure the optical density at 510 nm or 540 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group relative to the untreated control to determine the IC₅₀ value.

Data Presentation: Cytotoxicity Data

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Growth Inhibition (SRB Assay)
0 (Control)1000
X
2X
4X
8X
IC₅₀ (µM)
Apoptosis Assays

To investigate whether this compound induces apoptosis in cancer cells, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[14]

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Data Presentation: Apoptosis Data

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Control
This compound (IC₅₀)
Cell Cycle Analysis

To determine if this compound affects cell cycle progression, flow cytometry analysis of propidium iodide-stained cells is performed. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Experimental Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[13][15][16] Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[15]

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[15][16]

  • Analysis: Analyze the samples by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control
This compound (IC₅₀)
Cell Migration and Invasion Assays

To assess the effect of this compound on the metastatic potential of cancer cells, the wound healing (scratch) assay and the Transwell invasion assay are employed.

a) Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[17]

Experimental Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[17]

  • Washing: Wash the cells with PBS to remove detached cells and debris.

  • Treatment: Add fresh medium containing a sub-lethal concentration of this compound (e.g., IC₂₅) to the wells.

  • Imaging: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.[17]

  • Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.

b) Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix, mimicking the in vivo invasion process.[18][19]

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[19]

  • Cell Seeding: Resuspend serum-starved cancer cells in serum-free medium containing a sub-lethal concentration of this compound and seed them into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[19]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invasive Cells: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.[19]

  • Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.[19]

  • Imaging and Quantification: Take pictures of the stained cells and count the number of invaded cells in several random fields.

  • Data Analysis: Calculate the percentage of invasion inhibition in the treated group compared to the control.

Data Presentation: Migration and Invasion Data

Treatment% Wound Closure (at 24h)% Invasion Inhibition
Control0
This compound (IC₂₅)

Visualization of Pathways and Workflows

Hexylitaconic_Acid_Pathway cluster_0 Normal Cell Regulation cluster_1 Action of this compound cluster_2 Cellular Outcomes p53 p53 MDM2 MDM2 p53->MDM2 Binding p53_stabilized Stabilized p53 MDM2->p53 Ubiquitination & Degradation Hexylitaconic_Acid This compound Hexylitaconic_Acid->MDM2 Inhibits Binding Cell_Cycle_Arrest Cell Cycle Arrest p53_stabilized->Cell_Cycle_Arrest Apoptosis Apoptosis p53_stabilized->Apoptosis

Caption: Mechanism of this compound in cancer cells.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Determine IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptotic Cells analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell_Cycle_Assay_Workflow start Seed & Treat Cells harvest Harvest Cells start->harvest fix Fix in 70% Ethanol harvest->fix wash Wash with PBS fix->wash rnase RNase Treatment wash->rnase stain Stain with PI rnase->stain analyze Analyze by Flow Cytometry stain->analyze end Determine Cell Cycle Distribution analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide.

References

Application Note: Determining the IC50 of Hexylitaconic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylitaconic acid is a naturally derived small molecule that has garnered significant interest in oncological research. Identified as an inhibitor of the p53-MDM2 interaction, it presents a promising avenue for the development of novel anti-cancer therapeutics. The tumor suppressor protein p53 plays a critical role in preventing tumor formation by controlling cell cycle arrest and apoptosis.[1][2] Murine double minute 2 (MDM2) is a key negative regulator of p53, functioning as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[3][4]

This compound has been shown to disrupt the p53-MDM2 interaction, thereby stabilizing p53, promoting the transcription of p53 target genes, and inducing apoptosis in cancer cells.[5] This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in relevant cancer cell lines using common cell-based viability assays: MTT, XTT, and CellTiter-Glo®.

Principle of the Assays

The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by 50%. The assays described herein measure cell viability through different metabolic indicators.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[6]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. The formazan product in the XTT assay is water-soluble, simplifying the protocol by eliminating the formazan solubilization step.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[8][9] The assay reagent lyses the cells and generates a luminescent signal produced by a luciferase reaction, where the light output is directly proportional to the amount of ATP present.[8][9]

Materials and Methods

Cell Lines and Culture

For screening inhibitors of the p53-MDM2 pathway, cancer cell lines with wild-type p53 are recommended. Suitable cell lines include:

  • MCF-7: Human breast adenocarcinoma cell line (ER-positive, wild-type p53).[1]

  • T47D: Human ductal breast epithelial tumor cell line (ER-positive, wild-type p53).[1]

  • SJSA-1: Human osteosarcoma cell line (MDM2-amplified, wild-type p53).[3][10]

Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare fresh serial dilutions of this compound in the complete cell culture medium just before each experiment. It is recommended to perform a 2- or 4-fold dilution series.[8]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only as a blank control.[6]

    • Incubate the plate overnight to allow for cell adherence.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions.

    • Incubate the plate for 24, 48, or 72 hours.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][7]

    • Incubate the plate for 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

    • Gently shake the plate on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.

  • XTT Reagent Preparation:

    • Prepare the activated XTT solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation:

    • Add 50 µL of the activated XTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a color change is apparent.

  • Absorbance Measurement:

    • Shake the plate gently to evenly distribute the color.

    • Measure the absorbance at 450 nm with a reference wavelength of 660 nm.[11]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[9][12]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[8][12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][12]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Presentation and Analysis

Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: Raw Absorbance/Luminescence Data (Example)

This compound (µM)Replicate 1Replicate 2Replicate 3MeanStd. Dev.
0 (Vehicle)1.2541.2881.2651.2690.017
11.1021.1251.0981.1080.014
50.8550.8710.8630.8630.008
100.6320.6450.6280.6350.009
250.3150.3220.3180.3180.004
500.1580.1620.1550.1580.004
1000.0810.0850.0790.0820.003

Table 2: Calculated Percent Viability and IC50 Values

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7MTT48[Calculated Value]
T47DXTT48[Calculated Value]
SJSA-1CellTiter-Glo®48[Calculated Value]

Data Analysis:

  • Calculate Percent Viability:

    • Subtract the mean absorbance/luminescence of the blank wells from all other readings.

    • Calculate the percent viability for each concentration using the following formula: Percent Viability = (Mean of Treated Wells / Mean of Vehicle Control Wells) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.

Visualizations

G cluster_workflow IC50 Determination Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adherence) A->B C Treatment with This compound (Serial Dilutions) B->C D Incubation (24, 48, or 72 hours) C->D E Addition of Viability Reagent (MTT, XTT, or CellTiter-Glo) D->E F Incubation E->F G Signal Measurement (Absorbance or Luminescence) F->G H Data Analysis (Calculate % Viability and IC50) G->H

Figure 1: Experimental workflow for IC50 determination.

G cluster_pathway p53-MDM2 Signaling Pathway Hexylitaconic_Acid This compound MDM2 MDM2 Hexylitaconic_Acid->MDM2 Inhibits p53 p53 Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Ubiquitination Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces

Figure 2: Simplified p53-MDM2 signaling pathway and the mechanism of action of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for determining the IC50 of this compound in cancer cell lines. The choice of assay will depend on laboratory equipment and specific experimental needs. Consistent and reproducible data generated from these assays are crucial for the preclinical evaluation of this compound and for advancing its development as a potential anti-cancer therapeutic.

References

Application Notes and Protocols: Synthesis and Application of Hexylitaconic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and application notes for the synthesis, characterization, and application of polymers and co-polymers derived from hexylitaconic acid and related itaconic acid monomers. These materials are of growing interest in the biomedical and pharmaceutical fields due to their biobased origin and versatile properties.[1][2]

Application Note 1: Free Radical Co-polymerization of Itaconic Acid Derivatives

Free radical polymerization is a common and versatile method for synthesizing vinyl polymers. This protocol details the aqueous polymerization of an itaconic acid (IA) derivative, 10-hydroxythis compound (10-HHIA), which serves as a model for this compound-based polymer synthesis.[3][4] The reaction is initiated by a water-soluble initiator, potassium peroxodisulfate (KPS).[3][4]

Experimental Protocol: Synthesis of Poly(IA-co-10-HHIA)

This protocol is adapted from the free radical aqueous polymerization of Itaconic Acid (IA) and 10-hydroxythis compound (10-HHIA).[3][4]

Materials:

  • Itaconic Acid (IA)

  • 10-hydroxythis compound (10-HHIA) (or this compound)

  • Potassium peroxodisulfate (KPS)

  • Deionized Water

  • Acetone (for precipitation)

  • Dialysis membrane (MWCO 1000)

Procedure:

  • Monomer Dissolution: Dissolve the desired molar ratios of IA and 10-HHIA monomers in deionized water in a reaction vessel. The total monomer concentration can be varied.

  • Initiator Addition: Add the KPS initiator to the monomer solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.[5]

  • Polymerization Reaction: Seal the reaction vessel and place it in a preheated water bath or oil bath at 60-80°C. Allow the reaction to proceed for a specified time (e.g., 24 hours) with constant stirring.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the aqueous solution dropwise into an excess of a non-solvent like acetone while stirring.

    • Alternatively, purify the polymer solution by dialysis against deionized water for several days to remove unreacted monomers and initiator.

  • Drying: Collect the purified polymer and dry it under vacuum or by freeze-drying until a constant weight is achieved.

  • Characterization: Analyze the final polymer using standard techniques such as ¹H NMR for structure confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and FT-IR for functional group analysis.[3][4]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Analysis Monomers Dissolve Monomers (IA & 10-HHIA) in Water Initiator Add KPS Initiator Monomers->Initiator 1 Polymerize Polymerize (e.g., 80°C, 24h) Initiator->Polymerize 2 Purify Purify Polymer (Dialysis or Precipitation) Polymerize->Purify 3 Dry Dry Polymer (Freeze-drying) Purify->Dry 4 Dry->Analysis 5 NMR NMR GPC GPC FTIR FT-IR TGA TGA Analysis->NMR Analysis->GPC Analysis->FTIR Analysis->TGA

Caption: Workflow for free radical polymerization of itaconic acid derivatives.

Quantitative Data Summary

The properties of poly(IA-co-10-HHIA)s vary with the monomer feed ratio. Increasing the content of the bulkier 10-HHIA monomer can lead to lower conversion, yield, and molecular weights, likely due to steric hindrance effects.[3][4]

IA/10-HHIA Feed Ratio (μmol/μmol)Conversion (%)Yield (mg)Mₙ ( g/mol )Mₙ ( g/mol )MWD (Mₙ/Mₙ)
200/097.224.114,10018,2001.29
150/5085.323.910,70012,8001.20
100/10072.821.98,3009,6001.16
50/15060.119.56,3007,1001.13
0/20048.917.55,1005,6001.10
Table adapted from data presented in the study on Poly(IA-co-10-HHIA)s.[3][4]

Application Note 2: Melt Polycondensation for Itaconic Acid-Based Polyesters

Melt polycondensation is an alternative, solvent-free method for synthesizing polyesters.[6] This approach is particularly useful for creating biodegradable aliphatic copolyesters with applications in drug delivery.[6]

Experimental Protocol: Synthesis of Poly(hexylene succinate-co-hexylene itaconate) (PISH)

This protocol describes the synthesis of a copolyester using itaconic acid, succinic acid, and 1,6-hexanediol.[6]

Materials:

  • Itaconic Acid

  • Succinic Acid

  • 1,6-Hexanediol

  • Titanium tetraisopropoxide (TTIP) catalyst

Procedure:

  • Esterification:

    • Charge the monomers (succinic acid, itaconic acid, and 1,6-hexanediol) into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

    • Heat the mixture to ~150-160°C under a nitrogen atmosphere to initiate the esterification reaction. Continue for approximately 4 hours until the theoretical amount of water is collected.

  • Polycondensation:

    • Add the TTIP catalyst to the reaction mixture.

    • Gradually increase the temperature to ~190-200°C.

    • Simultaneously, slowly reduce the pressure to create a vacuum (e.g., 0.1 mm Hg).

    • Continue the reaction under these conditions for 4-5 hours to increase the polymer chain length.

  • Isolation:

    • Cool the reactor to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).

    • Precipitate the polymer in a non-solvent (e.g., methanol).

  • Drying: Filter and dry the purified polyester product in a vacuum oven at 40-50°C.

  • Characterization: Confirm the structure and properties using FT-IR, ¹H NMR, ¹³C-NMR, and viscometry.[6]

Quantitative Data: In Vitro Cytotoxicity

The synthesized copolyesters can be evaluated for their potential as drug carriers by testing their cytotoxicity against cancer cell lines.[6]

PolymerTest Concentration (µg/mL)% Viability (MCF-7 Cells)IC₅₀ Value (µg/mL)
PISH12.586.4262.5
25.071.53
50.059.32
100.031.47
200.019.86
Table adapted from cytotoxicity data for Poly(hexylene succinate-co-hexylene itaconate).[6]

Application Note 3: Applications in Cancer Therapy and Drug Delivery

This compound and its polymers show promise in oncology. This compound itself has been identified as an inhibitor of the p53-MDM2 interaction, a key pathway in cancer progression.[1] Furthermore, copolymers of itaconic acid can be engineered into nanoparticles for targeted drug delivery.[1][7]

Mechanism of Action: p53-MDM2 Inhibition

The tumor suppressor protein p53 is often targeted for degradation by the E3 ubiquitin ligase MDM2.[1] By inhibiting the interaction between p53 and MDM2, this compound can prevent p53 degradation, allowing it to carry out its function of cell cycle arrest and apoptosis in cancer cells.[1]

G cluster_normal Normal Cell Regulation cluster_inhibition Inhibition by this compound p53 p53 (Tumor Suppressor) MDM2 MDM2 (Ubiquitin Ligase) Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitination HIA Hexylitaconic Acid MDM2_2 MDM2 HIA->MDM2_2 Inhibits p53_2 p53 (Stabilized) Apoptosis Apoptosis & Cell Cycle Arrest p53_2->Apoptosis

Caption: Inhibition of the p53-MDM2 pathway by this compound.

Conceptual Drug Delivery Workflow

Polymers based on itaconic acid can be formulated into pH-sensitive nanoparticles that encapsulate therapeutic agents.[7][8] These nanoparticles can be taken up by cells through endocytosis. The lower pH of the endosomal compartment triggers the disassembly of the nanoparticle, releasing the drug into the cytoplasm.[8]

G cluster_workflow Drug Delivery and Release NP Drug-loaded Polymer Nanoparticle (pH 7.4) Cell Target Cell NP->Cell Endocytosis Endosome Endosome (pH ~5-6) Cell->Endosome Internalization Drug Drug Release in Cytoplasm Endosome->Drug pH-triggered Disassembly

Caption: Conceptual workflow for intracellular drug release from a pH-sensitive nanoparticle.

References

Formulation of Hexylitaconic Acid for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylitaconic acid, a dicarboxylic acid derivative with a hexyl chain, is a lipophilic compound with potential therapeutic applications, including antitumor activity through the inhibition of the p53-MDM2 interaction.[1][2][3] However, its predicted low aqueous solubility and lipophilic nature present significant challenges for achieving adequate oral bioavailability in preclinical animal studies. This document provides detailed application notes and protocols for two distinct formulation strategies to enhance the oral delivery of this compound: a lipid-based self-emulsifying drug delivery system (SEDDS) and a polymer-based amorphous solid dispersion.

Physicochemical Properties and Formulation Rationale

Direct experimental data for the physicochemical properties of this compound are scarce. However, by comparing it to structurally similar molecules like suberic acid (a C8 dicarboxylic acid), we can estimate its properties to guide formulation development.

Estimated Physicochemical Properties of this compound:

PropertyEstimated Value/RangeRationale
Molecular Weight214.26 g/mol ---
Aqueous SolubilityLow (< 1 mg/mL)Based on the low solubility of suberic acid (0.6-2.46 g/L) and the presence of a C6 lipophilic chain.[4][5][6][7][8][9][10][11]
logP> 1The hexyl group significantly increases lipophilicity. Suberic acid has a logP of ~0.6-0.687 at neutral pH.[7][11][12]
pKapKa1 ~4.5, pKa2 ~5.5Similar to other dicarboxylic acids like suberic acid.[4][7][8][11]

Given these properties, this compound can be classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The primary obstacle to its oral absorption is the dissolution rate in the gastrointestinal fluids. Therefore, the selected formulation strategies aim to increase the dissolution rate and maintain the drug in a solubilized state for absorption.

Formulation Strategy 1: Lipid-Based Self-Emulsifying Drug Delivery System (SEDDS)

A SEDDS is an isotropic mixture of oils, surfactants, and cosurfactants that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This formulation approach can enhance the oral bioavailability of lipophilic drugs by increasing their solubility and promoting lymphatic transport.[13][14][15][16][17]

Materials and Equipment
ComponentExamplePurpose
Oil Phase Capryol™ 90 (Caprylic/Capric Glycerides)Solubilizes the lipophilic drug.
Surfactant Kolliphor® RH 40 (PEG-40 Hydrogenated Castor Oil)Reduces interfacial tension, forms emulsion.
Cosurfactant Transcutol® HP (Diethylene Glycol Monoethyl Ether)Improves drug solubilization and emulsion formation.
Drug This compoundActive Pharmaceutical Ingredient (API).
Equipment Magnetic stirrer with heating plate, glass vials, analytical balance, vortex mixer.---
Protocol for SEDDS Formulation
  • Solubility Screening:

    • Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the most suitable excipients.

    • Add an excess amount of this compound to a known volume of each excipient in a glass vial.

    • Mix the vials on a vortex mixer for 2 minutes and then shake at 37°C for 48 hours in a water bath shaker.

    • Centrifuge the samples at 5000 rpm for 15 minutes.

    • Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Formulation Preparation (Example):

    • Based on solubility data, prepare a formulation with the following composition:

      • Capryol™ 90: 30% (w/w)

      • Kolliphor® RH 40: 50% (w/w)

      • Transcutol® HP: 20% (w/w)

    • Weigh the required quantities of the oil, surfactant, and cosurfactant into a glass vial.

    • Heat the mixture to 40°C on a magnetic stirrer and mix until a homogenous solution is formed.

    • Add the desired amount of this compound to the excipient mixture.

    • Continue stirring at 40°C until the drug is completely dissolved.

    • The final formulation should be a clear, yellowish, viscous liquid.

  • Characterization of the SEDDS:

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring. Observe the formation of the emulsion and measure the time to emulsify. The resulting emulsion should be clear to slightly opalescent.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (<200 nm) is generally desirable for better absorption.

In Vivo Administration (Rat Model)
  • Dose: To be determined based on the desired therapeutic effect and toxicology studies.

  • Administration Volume: For oral gavage in rats, a typical volume is 5-10 mL/kg body weight.

  • Procedure:

    • Accurately weigh the animal.

    • Calculate the required volume of the SEDDS formulation based on the animal's weight and the desired dose.

    • Draw the calculated volume into a syringe fitted with a gavage needle.

    • Gently restrain the rat and administer the formulation directly into the stomach via oral gavage.

Workflow for SEDDS Formulation and Administration

SEDDS_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Administration In Vivo Administration Solubility Solubility Screening Mixing Excipient Mixing Solubility->Mixing Select Excipients Drug_Dissolution Drug Dissolution Mixing->Drug_Dissolution Add this compound Emulsification Emulsification Test Drug_Dissolution->Emulsification DLS Droplet Size Analysis Drug_Dissolution->DLS Dosing Oral Gavage DLS->Dosing Proceed if size < 200nm

Caption: Workflow for SEDDS formulation and administration.

Proposed Mechanism of Enhanced Absorption with SEDDS

SEDDS_Mechanism SEDDS SEDDS Formulation (Drug in Oil/Surfactant) GI_Fluid Gastrointestinal Fluid SEDDS->GI_Fluid Dispersion Emulsion Fine Oil-in-Water Emulsion (Drug in small droplets) GI_Fluid->Emulsion Emulsification Lumen Intestinal Lumen Emulsion->Lumen Enterocyte Enterocyte Lumen->Enterocyte Absorption Portal_Vein Portal Vein Enterocyte->Portal_Vein Direct Absorption Lymphatics Lymphatic System Enterocyte->Lymphatics Lymphatic Uptake Systemic_Circulation Systemic Circulation Portal_Vein->Systemic_Circulation Lymphatics->Systemic_Circulation Bypasses First-Pass Metabolism

Caption: Proposed mechanism of enhanced oral absorption with SEDDS.

Formulation Strategy 2: Polymer-Based Amorphous Solid Dispersion

Amorphous solid dispersions involve dispersing the drug in a molecularly amorphous state within a hydrophilic polymer matrix. This approach enhances the dissolution rate by preventing the drug from crystallizing and maintaining a supersaturated state in the gastrointestinal tract.[18][19][20][21]

Materials and Equipment
ComponentExamplePurpose
Polymer Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)Forms an amorphous matrix, inhibits crystallization.
Drug This compoundActive Pharmaceutical Ingredient (API).
Solvent AcetoneCommon solvent for drug and polymer.
Equipment Rotary evaporator, vacuum oven, analytical balance, mortar and pestle.---
Protocol for Solid Dispersion Formulation (Solvent Evaporation Method)
  • Preparation of the Solid Dispersion:

    • Prepare a drug-polymer mixture at a specific ratio (e.g., 1:4 w/w this compound to Soluplus®).

    • Completely dissolve both the this compound and Soluplus® in a suitable volume of acetone in a round-bottom flask.

    • Remove the solvent using a rotary evaporator at 40°C until a solid film is formed on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Characterization of the Solid Dispersion:

    • Differential Scanning Calorimetry (DSC): Analyze the solid dispersion to confirm the absence of a crystalline drug melting peak, indicating that the drug is in an amorphous state.

    • Powder X-ray Diffraction (PXRD): Confirm the amorphous nature of the drug in the solid dispersion by the absence of sharp diffraction peaks characteristic of the crystalline drug.

    • In Vitro Dissolution Study: Perform a dissolution test in a relevant medium (e.g., simulated intestinal fluid, pH 6.8) to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.

In Vivo Administration (Rat Model)
  • Vehicle for Suspension: The solid dispersion powder can be suspended in an aqueous vehicle, such as 0.5% (w/v) methylcellulose in water, for oral administration.

  • Dose and Administration: Similar to the SEDDS formulation, the dose and administration volume will depend on the specific study design. The suspension should be prepared fresh and administered via oral gavage.

Workflow for Solid Dispersion Formulation and Administration

SD_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Administration In Vivo Administration Dissolution Dissolve Drug & Polymer in Acetone Evaporation Solvent Evaporation (Rotary Evaporator) Dissolution->Evaporation Drying Vacuum Drying Evaporation->Drying Milling Pulverization Drying->Milling DSC DSC Analysis Milling->DSC PXRD PXRD Analysis Milling->PXRD Dissolution_Test In Vitro Dissolution Milling->Dissolution_Test Suspension Suspend in Vehicle Milling->Suspension Prepare for Dosing Dosing Oral Gavage Suspension->Dosing

Caption: Workflow for solid dispersion formulation and administration.

Signaling Pathway of Itaconic Acid Derivatives

Itaconic acid and its derivatives are known to modulate inflammatory and metabolic pathways. One of the key mechanisms is the activation of the Nrf2 pathway, which is a master regulator of the antioxidant response. Itaconate can also inhibit the enzyme succinate dehydrogenase (SDH), leading to alterations in cellular metabolism and immune signaling.[22][23][24][25][26] this compound specifically has been shown to inhibit the p53-MDM2 interaction, which is a critical pathway in cancer progression.[1][2][3][27][28]

Itaconate_Pathway cluster_Nrf2 Nrf2 Pathway cluster_Metabolism Metabolic Regulation cluster_p53 p53 Pathway (this compound) Itaconate Itaconic Acid / Derivatives (e.g., this compound) Keap1 Keap1 Itaconate->Keap1 Inhibits SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates Succinate Succinate Accumulation SDH->Succinate Leads to Inflammation Altered Inflammatory Signaling Succinate->Inflammation p53 p53 Degradation p53 Degradation p53->Degradation Leads to Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Binds and Ubiquitinates Hexylitaconic_Acid This compound Hexylitaconic_Acid->MDM2 Inhibits Binding to p53

Caption: Key signaling pathways modulated by itaconic acid derivatives.

Conclusion

The formulation of this compound for in vivo animal studies requires strategies that address its poor aqueous solubility. Both lipid-based self-emulsifying drug delivery systems and polymer-based amorphous solid dispersions are viable and effective approaches to enhance its oral bioavailability. The choice between these methods will depend on factors such as the required dose, the physicochemical properties of the final formulation, and the specific objectives of the preclinical study. The protocols and information provided herein offer a comprehensive guide for researchers to successfully formulate this compound for in vivo evaluation.

References

Application Notes and Protocols: High-Throughput Screening for Novel Hexylitaconic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylitaconic acid, a derivative of the Krebs cycle intermediate itaconic acid, and its analogues have emerged as a promising class of bioactive molecules with potential therapeutic applications. Exhibiting a range of activities including antibacterial, anti-inflammatory, and anti-tumor effects, these compounds represent a valuable scaffold for drug discovery. High-throughput screening (HTS) provides a rapid and efficient methodology for interrogating large libraries of chemical compounds to identify novel modulators of biological targets. This document provides detailed application notes and protocols for the high-throughput screening of novel this compound derivatives against key biological targets. The protocols are designed for implementation in a research or drug development setting, facilitating the discovery of new lead compounds.

I. Synthesis of a this compound Derivative Library for High-Throughput Screening

A diverse library of this compound derivatives is essential for a successful HTS campaign. The following protocol outlines a parallel synthesis approach to generate a variety of amide and ester derivatives of this compound, suitable for screening in 96-well plates.

Protocol 1: Parallel Synthesis of this compound Amide and Ester Derivatives

Objective: To synthesize a library of this compound derivatives with diverse functional groups.

Materials:

  • Hexylitaconic anhydride

  • A diverse set of primary and secondary amines

  • A diverse set of primary and secondary alcohols

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • 96-well reaction blocks with sealing mats

  • Automated liquid handler (optional, but recommended)

  • Centrifugal evaporator

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of Hexylitaconic anhydride in anhydrous DCM.

    • Prepare 0.6 M stock solutions of a diverse library of amines in anhydrous DCM.

    • Prepare 0.6 M stock solutions of a diverse library of alcohols in anhydrous DCM.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DCM.

    • Prepare a 0.1 M stock solution of DMAP in anhydrous DCM.

  • Reaction Setup (in 96-well reaction block):

    • Amide Synthesis:

      • To each designated well, add 100 µL of the Hexylitaconic anhydride stock solution (0.05 mmol).

      • Add 100 µL of a unique amine stock solution (0.06 mmol) to each well.

      • Add 50 µL of the DIPEA stock solution (0.05 mmol).

    • Ester Synthesis:

      • To each designated well, add 100 µL of the Hexylitaconic anhydride stock solution (0.05 mmol).

      • Add 100 µL of a unique alcohol stock solution (0.06 mmol) to each well.

      • Add 50 µL of the DIPEA stock solution (0.05 mmol).

      • Add 10 µL of the DMAP stock solution (0.001 mmol).

  • Reaction and Work-up:

    • Seal the 96-well reaction block with a sealing mat.

    • Agitate the reaction block at room temperature for 16-24 hours.

    • After the reaction is complete, remove the solvent in vacuo using a centrifugal evaporator.

    • Re-dissolve the crude product in a suitable solvent for purification (e.g., DMSO/water mixture).

  • Purification:

    • Purify the individual derivatives using a parallel HPLC system equipped with a C18 column.

    • Collect the fractions corresponding to the desired products.

    • Lyophilize the purified fractions to obtain the final compounds as powders.

  • Quality Control:

    • Analyze the purity of each compound by analytical HPLC-MS.

    • Determine the concentration of each compound and prepare stock plates for screening.

II. High-Throughput Screening Assays

The following are detailed protocols for HTS assays targeting known biological activities of itaconic acid and its derivatives.

A. Biochemical Assays

Objective: To identify this compound derivatives that inhibit the enzymatic activity of Succinate Dehydrogenase.

Principle: This colorimetric assay measures the reduction of a tetrazolium salt (INT) to a colored formazan product by SDH. Inhibition of SDH results in a decreased colorimetric signal.

Materials:

  • Purified Succinate Dehydrogenase (e.g., from porcine heart mitochondria)

  • Sodium Succinate

  • 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT)

  • Phosphate buffer (0.1 M, pH 7.4)

  • This compound derivative library (in DMSO)

  • Positive control inhibitor (e.g., Malonate)

  • 384-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 495 nm

Procedure:

  • Plate Layout: Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme + DMSO), positive controls (enzyme + malonate), and test compounds.

  • Assay Preparation (in 384-well plate):

    • Add 20 µL of phosphate buffer to all wells.

    • Add 1 µL of this compound derivative solution or control solution to the respective wells.

    • Add 10 µL of SDH enzyme solution (pre-diluted in phosphate buffer) to all wells except the blanks. Add 10 µL of buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of a substrate mix containing Sodium Succinate and INT to all wells.

    • Immediately measure the absorbance at 495 nm (T=0).

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 495 nm again (T=final).

  • Data Analysis:

    • Calculate the change in absorbance (ΔAbs = Abs_final - Abs_0) for each well.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (ΔAbs_compound - ΔAbs_blank) / (ΔAbs_neg_control - ΔAbs_blank)).

    • Identify hits based on a predefined inhibition threshold (e.g., >50%).

Objective: To identify this compound derivatives that disrupt the p53-MDM2 protein-protein interaction.

Principle: This is a fluorescence polarization (FP) based assay. A fluorescently labeled p53 peptide will have a high FP value when bound to the larger MDM2 protein. Inhibitors of the interaction will cause the dissociation of the complex, resulting in a decrease in the FP value.

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., with FAM)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • This compound derivative library (in DMSO)

  • Positive control inhibitor (e.g., Nutlin-3)

  • 384-well black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Plate Layout: Design the plate layout to include wells for low FP controls (peptide only), high FP controls (peptide + MDM2 + DMSO), positive controls (peptide + MDM2 + Nutlin-3), and test compounds.

  • Assay Setup (in 384-well plate):

    • Add 10 µL of assay buffer to all wells.

    • Add 100 nL of this compound derivative solution or control solution to the respective wells.

    • Add 5 µL of a pre-mixed solution of MDM2 protein and fluorescently labeled p53 peptide in assay buffer.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Calculate the % inhibition based on the change in FP values relative to the high and low controls.

    • Identify hits that cause a significant decrease in FP.

B. Cell-Based Assays

Objective: To identify this compound derivatives with antibacterial activity.

Principle: This assay determines the minimum inhibitory concentration (MIC) of a compound by measuring bacterial growth in the presence of serial dilutions of the compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative library (in DMSO)

  • Positive control antibiotic (e.g., Gentamicin)

  • Resazurin solution (for viability assessment)

  • 384-well clear, U-bottom microplates

  • Microplate reader capable of measuring absorbance at 600 nm and fluorescence (Ex/Em: 560/590 nm)

Procedure:

  • Compound Plating: Serially dilute the this compound derivatives in CAMHB directly in the 384-well plates.

  • Bacterial Inoculation:

    • Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

    • Add the bacterial inoculum to all wells except the sterility control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Growth Measurement:

    • Measure the optical density at 600 nm (OD600) to determine bacterial growth.

    • Alternatively, add Resazurin solution and incubate for 1-4 hours. Measure fluorescence to assess cell viability.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth (or reduces fluorescence signal significantly).

    • Identify hits with potent antibacterial activity.

Objective: To identify this compound derivatives that inhibit the production of pro-inflammatory cytokines.

Principle: This assay uses a human monocytic cell line (e.g., THP-1) differentiated into macrophages and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibition of pro-inflammatory cytokine production (e.g., TNF-α) in the cell supernatant is measured by ELISA.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound derivative library (in DMSO)

  • Positive control inhibitor (e.g., Dexamethasone)

  • Human TNF-α ELISA kit

  • 384-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Differentiation:

    • Seed THP-1 cells in 384-well plates at an appropriate density.

    • Differentiate the cells into macrophages by treating with PMA for 48 hours.

    • Wash the cells to remove PMA.

  • Compound Treatment and Stimulation:

    • Pre-treat the differentiated macrophages with the this compound derivatives or controls for 1-2 hours.

    • Stimulate the cells with LPS for 6-24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the % inhibition of TNF-α production for each compound relative to the LPS-stimulated control.

    • Identify hits that significantly reduce TNF-α levels.

III. Data Presentation and Analysis

All quantitative data from the high-throughput screens should be summarized in clearly structured tables for easy comparison and hit identification.

Table 1: Summary of HTS Data for this compound Derivatives

Compound IDSDH Inhibition (%)p53-MDM2 Inhibition (%)S. aureus MIC (µM)E. coli MIC (µM)TNF-α Inhibition (%)
HXA-00112.55.2>128>1288.7
HXA-00265.315.832>12845.1
HXA-0038.972.1>128>12812.3
..................

Data Analysis Considerations:

  • Z'-factor: For each assay, calculate the Z'-factor to assess the quality and robustness of the screen. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • IC50/EC50 Determination: For active compounds ("hits"), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Structure-Activity Relationship (SAR): Analyze the data to identify trends in the chemical structures of active compounds, which can guide further lead optimization.

IV. Visualizations

Diagrams are crucial for visualizing experimental workflows and signaling pathways. The following are examples created using the DOT language.

Experimental Workflow

HTS_Workflow cluster_prep Library Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation Synthesis Parallel Synthesis of This compound Derivatives Purification HPLC Purification Synthesis->Purification QC Quality Control (HPLC-MS) Purification->QC Plating Compound Library Plating QC->Plating Primary_Screen Primary Screen (Single Concentration) Plating->Primary_Screen Screening Library Assay_Dev Assay Development & Validation (Z') Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response (IC50/EC50) Hit_ID->Dose_Response Identified Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Caption: High-Throughput Screening Workflow for this compound Derivatives.

Signaling Pathway: Itaconate-Mediated Anti-inflammatory Response

Itaconate_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Cytokines Itaconate Hexylitaconic Acid Derivative Itaconate->NFkB Inhibition Nrf2 Nrf2 Activation Itaconate->Nrf2 Inhibits KEAP1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Anti_Inflammatory Anti-inflammatory & Antioxidant Genes ARE->Anti_Inflammatory

Caption: Simplified signaling pathway of itaconate's anti-inflammatory action.

These detailed protocols and application notes provide a comprehensive framework for researchers to initiate and conduct high-throughput screening campaigns for the discovery of novel this compound derivatives with therapeutic potential. By following these methodologies, scientists can efficiently identify and characterize new lead compounds for further drug development.

Application Notes and Protocols for Utilizing Hexylitaconic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylitaconic acid is a naturally derived dicarboxylic acid that has garnered significant interest in drug discovery due to its diverse biological activities. Primarily recognized as an inhibitor of the p53-MDM2 protein-protein interaction, it presents a promising scaffold for the development of novel anticancer therapeutics.[1][2] Beyond its antitumor potential, this compound and its derivatives have demonstrated antimicrobial and anti-inflammatory properties, making this chemical motif a versatile starting point for structure-activity relationship (SAR) studies.[3][4][5]

These application notes provide a comprehensive guide for researchers aiming to explore the therapeutic potential of this compound through SAR studies. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate the systematic evaluation of this promising compound class.

Key Biological Activities and Mechanisms of Action

This compound's primary mode of action in cancer cells is the disruption of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting this interaction, this compound stabilizes p53, allowing it to accumulate and induce cell cycle arrest and apoptosis in cancer cells.[2] Both the (+) and (-) enantiomers of this compound have been shown to inhibit the p53-HDM2 interaction in a dose-dependent manner with comparable IC50 values.[6][7]

The vinylidene group within the itaconic acid scaffold is thought to be crucial for many of its biological functions.[2] In addition to its anticancer effects, itaconic acid and its derivatives exhibit antimicrobial activity by inhibiting enzymes such as isocitrate lyase, which is essential for the growth of some pathogenic bacteria.[2] Furthermore, they possess anti-inflammatory properties, partly through the inhibition of succinate dehydrogenase (SDH).[2]

Data Presentation: Structure-Activity Relationship Data

Compound/DerivativeTarget/AssayActivity (IC50/MIC)Reference
(-)-Hexylitaconic acidp53-HDM2 Interaction50 µg/mL[1]
(+)-Hexylitaconic acidp53-HDM2 InteractionComparable to (-)-enantiomer[6]
Monomethyl ester of this compoundp53-MDM2 InhibitionInactive at µg concentrationsN/A
Dihydro derivative of this compoundp53-MDM2 InhibitionInactive at µg concentrationsN/A
Itaconic acidS. typhimurium growthMIC: 24.02 mM (carbon-enriched)[8]
Dimethyl itaconateS. typhimurium growthMIC: 39.52 mM (carbon-enriched)[8]

Experimental Protocols

Synthesis of Alkylitaconic Acid Derivatives

A general method for the synthesis of alkylitaconic acid derivatives for SAR studies involves the reaction of itaconic anhydride with an appropriate Grignard reagent, followed by hydrolysis. This protocol can be adapted to introduce various alkyl chains at the 2-position of the itaconic acid scaffold.

Materials:

  • Itaconic anhydride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl magnesium bromide (e.g., hexylmagnesium bromide) in a suitable solvent

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Itaconic Anhydride: Itaconic anhydride can be prepared by the dehydration of itaconic acid. A mixture of itaconic acid and acetyl chloride in xylene is refluxed, and upon cooling, itaconic anhydride crystallizes.[9]

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve itaconic anhydride in anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Grignard reagent (e.g., 1.1 equivalents of hexylmagnesium bromide) dropwise via the dropping funnel with constant stirring under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis and Extraction:

    • Quench the reaction by slowly adding 1 M HCl with cooling.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude alkylitaconic acid by recrystallization or column chromatography.

p53-MDM2 Interaction Assay (ELISA-based)

This protocol outlines a competitive ELISA to screen for inhibitors of the p53-MDM2 interaction.

Materials:

  • Recombinant human MDM2 protein

  • Recombinant human p53 protein (or a peptide corresponding to the MDM2-binding domain of p53)

  • Anti-p53 antibody conjugated to horseradish peroxidase (HRP)

  • High-binding 96-well microplates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • This compound and its derivatives

Procedure:

  • Coating: Coat the wells of a 96-well plate with MDM2 protein (e.g., 100 ng/well in a suitable buffer) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times.

    • Add a constant concentration of p53 protein and varying concentrations of the test compounds (this compound derivatives) to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to MDM2.

  • Detection:

    • Wash the plate three times.

    • Add the anti-p53-HRP antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times.

  • Signal Development and Measurement:

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of p53-MDM2 binding) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against a target bacterium.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplates

  • This compound and its derivatives

  • Positive control antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Test Compounds: Prepare a serial two-fold dilution of each test compound in CAMHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This assay measures the effect of this compound derivatives on the viability of mammalian cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • This compound and its derivatives

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition Inhibition cluster_core cluster_downstream Downstream Effects of p53 Activation DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Activation/ Stabilization Hexylitaconic_Acid This compound MDM2 MDM2 Hexylitaconic_Acid->MDM2 Inhibition MDM2->p53 Ubiquitination p53_degradation p53 Degradation (Proteasome) p53->p53_degradation Targeting for Degradation p53_active Active p53 p21 p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax Bax Bax->Apoptosis p53_active->p21 Transcriptional Activation p53_active->Bax Transcriptional Activation

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

SAR_Workflow Start Start: Lead Compound (this compound) Synthesis Synthesis of Analogs (e.g., vary alkyl chain) Start->Synthesis Biological_Screening Biological Screening Synthesis->Biological_Screening p53_Assay p53-MDM2 Assay Biological_Screening->p53_Assay Antimicrobial_Assay Antimicrobial Assay Biological_Screening->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay Biological_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50/MIC Determination) p53_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Caption: A typical workflow for structure-activity relationship (SAR) studies.

References

Application Notes & Protocols: Quantification of Hexylitaconic Acid in Fungal Culture Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexylitaconic acid is a secondary metabolite produced by various fungi, notably species of Aspergillus and Penicillium.[1][2] As a member of the alkylitaconic acids, it holds potential for various biotechnological and pharmaceutical applications, including as a plant growth regulator. The accurate quantification of this compound in fungal culture extracts is critical for optimizing fermentation processes, screening for high-producing strains, and for quality control in research and development.

These application notes provide detailed methodologies for the extraction and quantification of this compound from fungal cultures using High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity.

Quantitative Data Summary

The production of this compound can vary significantly depending on the fungal strain and fermentation conditions. The following table summarizes reported production titers from various studies.

Fungal StrainCompoundTiterReference
Aspergillus niger K88This compound B14 mg/L[1]
Aspergillus niger AN27This compound B14 mg/L[1]
Penicillium striatisporumThis compound B0.5 mg/L[1]
Genetically engineered Aspergillus niger (SP1)This compound B214 mg/L[1]
Genetically engineered Aspergillus niger (SP2)This compound B2.7 g/L[1]
Aspergillus niger S17-59-hydroxythis compound (9-HHIA)0.35 g/L[3][4]
Aspergillus niger S17-510-hydroxythis compound (10-HHIA)1.01 g/L[3][4]
Aspergillus niger S17-5 (with caprylic acid)9-hydroxythis compound (9-HHIA)0.48 g/L[3]
Aspergillus niger S17-5 (with caprylic acid)10-hydroxythis compound (10-HHIA)1.54 g/L[3]

Experimental Workflow Overview

The overall workflow for the quantification of this compound from fungal culture involves several key stages, from sample preparation to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Culture Fungal Culture Broth Centrifuge Centrifugation/ Filtration Culture->Centrifuge Supernatant Culture Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Supernatant->SPE Extract Final Extract for Analysis SPE->Extract HPLC HPLC-UV or LC-MS/MS Analysis Extract->HPLC Data Data Acquisition HPLC->Data Quant Quantification (Standard Curve) Data->Quant

Figure 1: General experimental workflow for this compound quantification.

Protocol 1: Sample Preparation from Fungal Culture Broth

This protocol details the initial steps to separate the fungal biomass and prepare the culture supernatant for analysis.

Materials:

  • Fungal culture broth

  • Centrifuge tubes (e.g., 50 mL)

  • Centrifuge

  • Syringe filters (0.2 µm or 0.45 µm, PTFE or other chemically resistant membrane)

  • Vials for storing the supernatant

Procedure:

  • Harvesting: Aseptically transfer a defined volume of the fungal culture broth into centrifuge tubes.

  • Biomass Separation: Centrifuge the broth at a sufficient speed and duration to pellet the fungal mycelia (e.g., 5,000 x g for 10-15 minutes at 4°C).[5]

  • Supernatant Collection: Carefully decant or pipette the supernatant into a clean tube, avoiding disturbance of the mycelial pellet.

  • Filtration: Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter to remove any remaining cellular debris.[6] This step is crucial to prevent clogging of the HPLC or LC-MS system.

  • Storage: The filtered supernatant can be directly used for analysis or stored at -20°C for later use. For long-term storage, -80°C is recommended.

Optional Cleanup using Solid-Phase Extraction (SPE): For complex culture media or if interfering compounds are present, an additional cleanup step using SPE can be employed.[7] Anion exchange cartridges are suitable for retaining organic acids.

  • Cartridge Conditioning: Condition a C18 or a suitable anion exchange SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Adjust the pH of the filtered supernatant to be about 2 pH units higher than the pKa of this compound to ensure it is deprotonated and binds to an anion exchange sorbent.[6] Load the sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove neutral and weakly retained impurities.

  • Elution: Elute the retained this compound using an appropriate solvent (e.g., a solvent with a lower pH or higher ionic strength).

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the dried extract in the initial mobile phase for analysis.

Protocol 2: Quantification by HPLC with UV Detection

This protocol is suitable for routine quantification when sufficient concentrations of this compound are present.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used for organic acid analysis.[7][8]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.[8][9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

  • This compound standard for calibration.

Chromatographic Conditions:

  • Detection Wavelength: 210 nm (for the carboxyl group).[7][9]

  • Flow Rate: 0.2 - 1.0 mL/min.[7][9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Elution: A gradient elution is typically used to separate compounds with different polarities.

    • Example Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95-100%) over 20-30 minutes to elute the compound of interest.[8][9] A final wash at high organic content and re-equilibration at initial conditions are necessary.

Quantification Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Calibration Curve: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

  • Analysis: Inject the standards and the prepared fungal culture extracts into the HPLC system.

  • Data Processing: Integrate the peak area corresponding to this compound in both the standards and the samples.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 3: Quantification by LC-MS/MS

LC-MS/MS provides higher sensitivity and selectivity, which is ideal for detecting low concentrations of this compound or for analyzing complex sample matrices.[10][11]

Instrumentation:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer).

Chromatographic Conditions:

  • The HPLC conditions (column, mobile phases, flow rate) can be similar to those described in Protocol 2. The use of volatile buffers like formic acid or ammonium formate is essential for MS compatibility.[8][12]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids to detect the deprotonated molecule [M-H]⁻.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification on a triple quadrupole instrument for maximum sensitivity and selectivity.[10] This involves monitoring a specific precursor ion to product ion transition for this compound.

    • Precursor Ion (Q1): The m/z of the deprotonated this compound molecule.

    • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID) of the precursor ion.

  • Optimization: The MS parameters (e.g., capillary voltage, cone voltage, collision energy) should be optimized by infusing a standard solution of this compound to maximize the signal intensity.

Quantification Procedure: The quantification procedure is similar to the HPLC-UV method, involving the creation of a standard curve. However, instead of using UV absorbance, the peak area from the MRM chromatogram is used. The high selectivity of MRM reduces the likelihood of co-eluting interferences affecting the quantification.[10]

Biosynthetic Pathway Context

Understanding the biosynthesis of this compound can aid in metabolic engineering efforts to improve production. In Aspergillus niger, it is understood that this compound is synthesized from hexylaconitic acid through a decarboxylation step.

Biosynthesis Hexylaconitic Hexylaconitic Acids Decarboxylase Hexylaconitic Acid Decarboxylase (hadA) Hexylaconitic->Decarboxylase Hexylitaconic Hexylitaconic Acids Decarboxylase->Hexylitaconic

Figure 2: Key conversion step in this compound biosynthesis.

References

Troubleshooting & Optimization

Overcoming solubility issues of Hexylitaconic Acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Hexylitaconic Acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a dicarboxylic acid with a C6 alkyl (hexyl) chain. This hexyl group gives the molecule significant hydrophobic character, leading to poor solubility in aqueous solutions at neutral or acidic pH.[1][2] The long hydrocarbon chain disrupts the favorable interactions between water molecules.[1]

Q2: What is the expected solubility of this compound in water?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of carboxylic acids like this compound is highly dependent on pH.[7] As a dicarboxylic acid, it has two acidic protons. At a pH above its second pKa value, both carboxylic acid groups will be deprotonated, forming a more polar carboxylate salt which is significantly more soluble in water.[7] The pKa values for the related itaconic acid are approximately 3.85 and 5.45. The hexyl group will likely have a minor effect on these values. Therefore, increasing the pH of the buffer to above ~7 should substantially increase solubility.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, using a water-miscible organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to first dissolve the hydrophobic compound before adding it to the aqueous buffer.[8] It is crucial to keep the final concentration of the organic solvent low in your experimental system to avoid artifacts.[9][10]

Q5: Are there other methods to improve the solubility of this compound?

A5: Yes, using surfactants can be an effective method. Non-ionic surfactants like Tween 80 (Polysorbate 80) can form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous solution.[11]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility challenges with this compound.

Troubleshooting_Workflow Start Start: this compound Fails to Dissolve Check_pH Is the buffer pH > 7.0? Start->Check_pH Adjust_pH Adjust pH to 7.5 - 8.5 using NaOH. Check_pH->Adjust_pH No Still_Insoluble_1 Still Insoluble? Check_pH->Still_Insoluble_1 Yes Adjust_pH->Still_Insoluble_1 Use_CoSolvent Use a Co-solvent (e.g., DMSO, Ethanol) Still_Insoluble_1->Use_CoSolvent Yes Success Success: this compound Dissolved Still_Insoluble_1->Success No Still_Insoluble_2 Still Insoluble? Use_CoSolvent->Still_Insoluble_2 Use_Surfactant Use a Surfactant (e.g., Tween 80) Still_Insoluble_2->Use_Surfactant Yes Still_Insoluble_2->Success No Still_Insoluble_3 Still Insoluble? Use_Surfactant->Still_Insoluble_3 Still_Insoluble_3->Success No Consult_Expert Consult a Chemist/ Formulation Scientist Still_Insoluble_3->Consult_Expert Yes

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Solubility Data for Structurally Related Dicarboxylic Acids

Since specific data for this compound (a C11 dicarboxylic acid) is limited, the following table provides solubility information for similar long-chain dicarboxylic acids to serve as a reference.

Dicarboxylic AcidMolecular FormulaMolecular Weight ( g/mol )Water Solubility (at 20°C)Notes
Sebacic Acid C10H18O4202.251 g/L[5]Structurally similar straight-chain dicarboxylic acid.
Dodecanedioic Acid C12H22O4230.30< 0.1 g/L[3][4]Longer chain, expected to be less soluble than this compound.
Itaconic Acid C5H6O4130.10~83 g/LParent compound without the hexyl chain, much more soluble.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This method relies on deprotonating the carboxylic acid groups to form a more soluble salt.

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add a small amount of the intended aqueous buffer (e.g., PBS, TRIS) at a pH below 7.

  • While stirring, add a low concentration of NaOH (e.g., 0.1 M or 1 M) dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. This is expected to occur at a pH above 7.0.

  • Once dissolved, adjust the pH to the final desired value for your experiment using dilute HCl or NaOH.

  • Add the remaining buffer to reach the final desired concentration and volume.

Chemical_Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Insoluble This compound (Insoluble) Soluble Hexylitaconate Salt (Soluble) Insoluble->Soluble + 2OH- Soluble->Insoluble + 2H+

Caption: pH-dependent equilibrium of this compound.

Protocol 2: Solubilization using a Co-solvent (DMSO)

This protocol is suitable for preparing a concentrated stock solution.

Methodology:

  • Weigh the this compound in a sterile glass vial.

  • Add a minimal volume of 100% DMSO to completely dissolve the powder. For example, start by preparing a 100 mM stock solution.

  • Vortex vigorously for 30 seconds to ensure complete dissolution.[5]

  • For your experiment, dilute this stock solution into your aqueous buffer. It is critical to ensure the final concentration of DMSO is low (typically ≤ 0.5% v/v) to avoid affecting most biological systems.[9][10]

  • When diluting, add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.

General Considerations for Co-solvents:

  • Toxicity: High concentrations of DMSO can be toxic to cells. Always run a vehicle control (buffer with the same final concentration of DMSO) in your experiments.[9][10]

  • Enzyme Assays: DMSO can sometimes act as an enzyme inhibitor.[8][12] Its effect should be evaluated for your specific assay.

Protocol 3: Surfactant-Mediated Solubilization (Tween 80)

This method can be useful when pH modification is not possible and co-solvents are not desired.

Methodology:

  • Prepare a stock solution of Tween 80 (e.g., 10% w/v) in your aqueous buffer.

  • In a separate tube, weigh the this compound.

  • Add a small volume of the buffer and vortex to create a suspension.

  • Add the 10% Tween 80 stock solution dropwise to the this compound suspension while vortexing. The final concentration of Tween 80 should be kept as low as possible (e.g., start with 0.01% - 0.1% w/v).

  • Continue to vortex until the solution becomes clear. Gentle warming or sonication may aid dissolution.

  • Bring the solution to the final volume with the aqueous buffer.

General Considerations for Surfactants:

  • Cell Viability: Surfactants can affect cell membrane integrity. Their cytotoxic effects are concentration-dependent.[9][10] A vehicle control is essential.

  • Assay Interference: Surfactants can interfere with certain assays, particularly those involving protein-protein interactions or colorimetric readouts.

Decision-Making Flowchart for Solubilization Strategy

Decision_Flowchart Start Select a Solubilization Method pH_Sensitive Is the experimental system pH sensitive? Start->pH_Sensitive Adjust_pH Use pH Adjustment (Protocol 1) pH_Sensitive->Adjust_pH No CoSolvent_Tolerant Can the system tolerate a co-solvent (e.g., <0.5% DMSO)? pH_Sensitive->CoSolvent_Tolerant Yes Use_CoSolvent Use a Co-solvent (Protocol 2) CoSolvent_Tolerant->Use_CoSolvent Yes Use_Surfactant Use a Surfactant (Protocol 3) CoSolvent_Tolerant->Use_Surfactant No

Caption: Flowchart for selecting a solubilization strategy.

References

Assessing the stability of Hexylitaconic Acid in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hexylitaconic Acid (HITA). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing HITA in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a dicarboxylic acid and a derivative of itaconic acid.[1] It has been identified as an inhibitor of the p53-HDM2 interaction.[2][3] By binding to HDM2, it prevents the ubiquitination and subsequent degradation of the p53 tumor suppressor protein, leading to p53 accumulation and activation of downstream pathways involved in cell cycle arrest and apoptosis.[2][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: How should I store the this compound stock solution?

A3: For optimal stability, stock solutions of small molecules are typically stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, it is recommended to use the solution within 6 months, and within 1 month if stored at -20°C.

Q4: What is the expected stability of this compound in cell culture media?

A4: The stability of this compound in cell culture media has not been extensively documented in publicly available literature. The stability can be influenced by several factors including media composition (e.g., presence of pyruvate and bicarbonate), pH, temperature, and light exposure.[6] It is highly recommended to perform a stability assessment under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in cell culture media. The concentration of this compound exceeds its solubility limit in the media. The organic solvent concentration (e.g., DMSO) in the final media is too high.- Determine the optimal working concentration by performing a dose-response curve. - Ensure the final concentration of the organic solvent in the media is low (typically ≤ 0.1%) and does not affect cell viability. - Gently warm the media to 37°C and vortex to aid dissolution before adding to cells.
Inconsistent or unexpected experimental results. Degradation of this compound in the cell culture media over the course of the experiment. Variability in the preparation of the working solution.- Perform a stability study to determine the half-life of this compound in your specific cell culture media and under your experimental conditions (see Experimental Protocol below). - Prepare fresh working solutions of this compound for each experiment from a new aliquot of the stock solution.
No observable effect on cells. The compound may have degraded. The concentration used may be too low. The cell line may be resistant.- Verify the stability of your compound stock and in-media solutions. - Perform a dose-response experiment to determine the optimal concentration. - Confirm that your cell line expresses wild-type p53, as the primary mechanism of action of this compound involves p53 stabilization.
High background signal in analytical assays (e.g., HPLC, LC-MS). Interference from components in the cell culture media.- Include a "media only" control in your analytical run to identify and subtract background peaks. - Optimize your sample preparation method, for example by using protein precipitation, to remove interfering substances.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as required for your experiments.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Incubator set to 37°C with 5% CO₂.

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS).

  • Appropriate solvents for sample preparation and analysis.

Methodology:

  • Preparation of this compound Solution: Prepare a working solution of this compound in the cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Aliquot the this compound-media solution into sterile tubes or wells of a plate.

  • Time Points: Place the samples in a 37°C incubator. At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a set of samples for analysis. The 0-hour time point serves as the initial concentration control.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method such as HPLC or LC-MS/MS.[7]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of the compound in the media.

Data Presentation

Table 1: Illustrative Stability of this compound in DMEM with 10% FBS at 37°C

Time (hours)Concentration (µM) (Mean ± SD, n=3)% Remaining
050.1 ± 1.5100.0
248.9 ± 1.297.6
447.5 ± 1.894.8
845.2 ± 1.490.2
2438.6 ± 2.177.0
4829.8 ± 1.959.5
7221.3 ± 1.742.5

Note: The data presented in this table is for illustrative purposes only and should be confirmed experimentally.

Visualizations

Hexylitaconic_Acid_Mechanism_of_Action cluster_0 Normal Cellular Process cluster_1 With this compound p53 p53 MDM2 MDM2 p53->MDM2 induces Proteasome Proteasome p53->Proteasome targeted for MDM2->p53 ubiquitinates Degradation p53 Degradation Proteasome->Degradation HITA This compound MDM2_inhibited MDM2 HITA->MDM2_inhibited inhibits p53_active Active p53 (Accumulation) Apoptosis Apoptosis / Cell Cycle Arrest p53_active->Apoptosis activates MDM2_inhibited->p53_active inhibition blocked Stability_Assessment_Workflow start Start prep_solution Prepare this compound in Cell Culture Media start->prep_solution aliquot Aliquot into sterile tubes/plate prep_solution->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate time_points Collect samples at defined time points (0, 2, 4, 8, 24, 48, 72h) incubate->time_points store Store samples at -80°C time_points->store analysis Analyze concentration by HPLC or LC-MS/MS store->analysis data_analysis Calculate % remaining and half-life analysis->data_analysis end End data_analysis->end

References

Identifying and minimizing artifacts in the Hexylitaconic Acid p53-HDM2 ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Hexylitaconic Acid p53-HDM2 ELISA.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound in a p53-HDM2 ELISA?

A1: this compound functions as an inhibitor of the p53-HDM2 interaction. The p53 tumor suppressor protein is negatively regulated by HDM2 (Human Double Minute 2 homolog), which binds to p53 and targets it for degradation. This compound is believed to occupy the hydrophobic pocket on the surface of HDM2, preventing the binding of p53. In a competitive ELISA format, increasing concentrations of this compound will lead to a decrease in the measured signal, as it competes with p53 for binding to the immobilized HDM2 protein (or vice versa).

Q2: What are the critical quality control measures to consider for the recombinant p53 and HDM2 proteins?

A2: The quality of the recombinant p53 and HDM2 proteins is paramount for a successful assay. Key quality control checks include:

  • Purity: Assessed by SDS-PAGE, should be >95%. Impurities can lead to high background or non-specific binding.

  • Concentration: Accurately determined using a reliable method like BCA or absorbance at 280 nm.

  • Activity: The binding activity of the proteins should be confirmed, for instance, by a titration experiment to ensure a dose-dependent interaction.

  • Aggregation State: p53, particularly mutant forms, has a propensity to aggregate.[1][2][3][4][5] Aggregated protein can lead to spurious results. Consider analyzing the protein by size exclusion chromatography (SEC) or dynamic light scattering (DLS).

Q3: How should I prepare and handle this compound for the assay?

A3: this compound is typically a powder and should be dissolved in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution. This stock solution should then be serially diluted in the assay buffer to the final working concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay wells is consistent across all conditions (including controls) and is at a low percentage (typically ≤1%) to avoid impacting the protein-protein interaction or antibody binding. Be mindful of the compound's solubility in the aqueous assay buffer to prevent precipitation, which can be a source of artifacts.

Q4: What are the recommended positive and negative controls for this ELISA?

A4: Appropriate controls are essential for data interpretation.

  • Positive Control: A known inhibitor of the p53-HDM2 interaction, such as Nutlin-3, should be included.[6][7] This will validate that the assay can detect inhibition.

  • Negative Control (No Inhibitor): This control contains only the assay components (p53, HDM2, antibodies) and the vehicle (e.g., DMSO) at the same concentration as the experimental wells. This represents the maximum signal (100% binding).

  • Blank: Wells containing only the detection reagents (without one of the binding partners) to measure the background signal.

Troubleshooting Guide

High Background
Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.
Antibody Concentration Too High Titrate the primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of buffer between washes.
Non-specific Binding of Reagents Add a mild detergent like Tween-20 (0.05%) to the wash buffer.
Protein Aggregation Centrifuge protein stocks before use to pellet any aggregates. Consider using fresh protein lots or analyzing for aggregation.[1][2]
This compound Precipitation Visually inspect wells for any precipitate. Decrease the final concentration of the compound or adjust the assay buffer composition to improve solubility.
Weak or No Signal
Possible Cause Recommended Solution
Inactive Reagents Check the expiration dates of all reagents. Use fresh aliquots of proteins and antibodies. Confirm the activity of the HRP conjugate and substrate.
Incorrect Reagent Concentration Verify the concentrations of the coated protein and the detection antibody. Perform a titration of each to optimize the signal.
Suboptimal Incubation Times/Temperatures Ensure all incubation steps are performed for the recommended duration and at the specified temperature.
Improper Plate Coating Confirm that the ELISA plate is suitable for protein binding. Ensure the coating buffer has the correct pH.
Inhibition by Assay Buffer Components Some buffer components can interfere with the p53-HDM2 interaction. Test different buffer formulations if necessary.
High Variability (Poor Reproducibility)
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent technique. Change pipette tips for each reagent and sample.
Inconsistent Washing Use an automated plate washer if available for more consistent washing. If washing manually, ensure all wells are treated identically.
Edge Effects Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations. Fill the outer wells with buffer.
Incomplete Reagent Mixing Gently mix all reagents before adding them to the plate. Ensure the plate is gently agitated during incubations if recommended.
Protein Aggregation Inconsistent levels of protein aggregates in different wells can lead to variability.[1][2] See "High Background" for solutions.

Data Presentation

Table 1: Example Quantitative Data for Assay Optimization

ParameterConcentration RangeOptimal Concentration
Coating Protein (HDM2) 0.5 - 5.0 µg/mL2.0 µg/mL
Detection Protein (p53-biotin) 0.1 - 2.0 µg/mL0.5 µg/mL
Streptavidin-HRP 1:1000 - 1:10,0001:5000
This compound (IC50) 10 - 100 µM~50 µM
Nutlin-3 (IC50) 0.1 - 1.0 µM~0.5 µM

Experimental Protocols

Key Experiment: this compound p53-HDM2 Competitive ELISA

1. Reagent Preparation:

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 1% BSA in PBST.

  • HDM2 Coating Solution: Dilute recombinant human HDM2 to 2.0 µg/mL in Coating Buffer.

  • p53-biotin Solution: Dilute biotinylated recombinant human p53 to 0.5 µg/mL in Assay Buffer.

  • This compound/Nutlin-3 Standards: Prepare a 10 mM stock in DMSO. Serially dilute in Assay Buffer to desired concentrations.

  • Streptavidin-HRP: Dilute 1:5000 in Assay Buffer.

  • TMB Substrate: Use a commercial, ready-to-use solution.

  • Stop Solution: 2 N H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of HDM2 Coating Solution to each well of a high-binding 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Inhibitor Addition: Add 50 µL of this compound or Nutlin-3 standards to the appropriate wells. Add 50 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.

  • p53 Addition: Add 50 µL of p53-biotin Solution to all wells. Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Streptavidin-HRP Addition: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

p53_HDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes HDM2 HDM2 p53->HDM2 Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis HDM2->p53 Ubiquitination & Degradation Hexylitaconic_Acid This compound Hexylitaconic_Acid->HDM2 Inhibits Binding

Caption: p53-HDM2 signaling pathway and inhibition by this compound.

ELISA_Workflow A 1. Coat Plate with HDM2 B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add this compound D->E F 6. Add Biotinylated p53 E->F G 7. Wash F->G H 8. Add Streptavidin-HRP G->H I 9. Wash H->I J 10. Add TMB Substrate I->J K 11. Add Stop Solution J->K L 12. Read Absorbance at 450 nm K->L

Caption: Experimental workflow for the this compound p53-HDM2 ELISA.

Troubleshooting_Tree Start Problem with ELISA Results High_BG High Background? Start->High_BG Weak_Signal Weak/No Signal? High_BG->Weak_Signal No Sol_High_BG Check Blocking Wash Steps Antibody Titration Protein Aggregation High_BG->Sol_High_BG Yes High_Var High Variability? Weak_Signal->High_Var No Sol_Weak_Signal Check Reagent Activity Concentrations Incubation Times Weak_Signal->Sol_Weak_Signal Yes Sol_High_Var Check Pipetting Washing Technique Edge Effects High_Var->Sol_High_Var Yes End Consult Further Documentation High_Var->End No Sol_High_BG->End Sol_Weak_Signal->End Sol_High_Var->End

Caption: Troubleshooting decision tree for common p53-HDM2 ELISA issues.

References

Technical Support Center: Optimizing Hexylitaconic Acid for Plant Growth Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hexylitaconic Acid (HIA) applications in plant growth stimulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions.

Disclaimer: Research specifically on the effects of this compound on plant growth is limited. Much of the guidance provided here is extrapolated from studies on the related compound, Itaconic Acid (IA). Users are advised to conduct their own dose-response experiments to determine optimal concentrations for their specific plant species and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being considered as a plant growth stimulator?

This compound is a derivative of itaconic acid, a naturally occurring dicarboxylic acid.[1][2] Some itaconic acid derivatives have been shown to possess plant growth-regulating activities.[1][2] The interest in these compounds stems from their potential to act as biostimulants, enhancing plant growth and development.

Q2: What is the proposed mechanism of action for this compound in plants?

The precise signaling pathway for this compound in plants has not been fully elucidated. However, studies on other carboxylic acids, such as citrate, suggest that they can have a significant impact on gene expression related to photosynthesis, cell wall structure, and stress responses. It is hypothesized that dicarboxylic acids may influence plant hormone signaling pathways, potentially interacting with jasmonic acid and gibberellin pathways.[3][4]

Q3: Are there any known optimal concentration ranges for this compound?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable effect on plant growth. - Concentration too low: The applied concentration of this compound may be insufficient to elicit a response. - Incorrect application timing: Application at a non-receptive growth stage can be ineffective.[5] - Poor absorption: The formulation or application method may not allow for adequate uptake by the plant.[6]- Increase concentration: Conduct a dose-response experiment with a wider range of concentrations. - Optimize application timing: Apply at key developmental stages such as seedling, vegetative, or flowering stages. - Improve formulation: Consider adding a surfactant to improve leaf wetting and absorption for foliar applications.
Stunted growth or signs of phytotoxicity (e.g., leaf yellowing, necrosis). - Concentration too high: Excessive concentrations of any bioactive compound can be detrimental to plant health.[6][7] - Plant stress: Applying plant growth regulators to plants already under stress (e.g., drought, nutrient deficiency) can exacerbate negative effects.[5][6]- Decrease concentration: Test a dilution series to find the optimal, non-toxic concentration. - Ensure healthy plants: Only apply to healthy, well-watered, and properly fertilized plants.[5]
Inconsistent results between experiments. - Environmental variability: Fluctuations in light, temperature, and humidity can significantly impact plant responses.[6][8] - Inconsistent application: Variations in spray volume, coverage, or soil drench amount can lead to variable results.- Control environmental conditions: Maintain consistent conditions in a growth chamber or greenhouse. - Standardize application: Use calibrated equipment and a consistent methodology for every application.
Reduced flower size or delayed flowering. - Late application: Application of some growth regulators late in the plant's development can negatively impact flowering.[7]- Apply earlier in the plant life cycle: Focus applications during the vegetative growth stage.

Quantitative Data Summary

The following table summarizes the effects of Itaconic Acid (IA) on various crop seedlings, which can serve as a preliminary guide for designing experiments with this compound.

Crop Species IA Concentration (mg L-1) Observed Effects Reference
Maize50Significant improvement in leaf growth and total biomass.[9]
Cucumber80 - 300Significant increase in root and leaf biomass.[9]
Sorghum80, 100, 200Promoted growth of roots and stems.[9]
Wheat200Benefited overall growth.[9]
General≤ 200Benefited crop growth and alleviated oxidative stress.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a 1 mg/mL (1000 ppm) stock solution.

Materials:

  • This compound (HIA) powder

  • Solvent (e.g., ethanol or DMSO, depending on HIA solubility)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 100 mg of this compound powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add a small volume (2-5 mL) of the appropriate solvent to dissolve the powder completely.

  • Once dissolved, slowly add distilled/deionized water to the 100 mL mark while stirring to prevent precipitation.[10]

  • Store the stock solution in a refrigerator.

Dose-Response Experiment for Seedling Growth

This experiment is designed to determine the optimal concentration of this compound for promoting seedling growth in a controlled environment.

Materials:

  • Seeds of the target plant species

  • Germination trays or pots with a sterile growing medium

  • This compound stock solution

  • Controlled environment growth chamber or greenhouse

  • Ruler and/or calipers

  • Balance for measuring fresh and dry weight

Procedure:

  • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200, 400 mg L-1). The '0' concentration will be the control.

  • Sow seeds in trays or pots and allow them to germinate and establish.

  • Once seedlings have reached a consistent size (e.g., two true leaves), apply the different concentrations of this compound. This can be done as a soil drench or a foliar spray. Ensure each treatment group has an adequate number of replicates (e.g., 5-10 pots per treatment).

  • Grow the plants under controlled conditions for a set period (e.g., 2-4 weeks).

  • At the end of the experiment, measure various growth parameters, including:

    • Shoot height

    • Root length

    • Leaf area

    • Fresh and dry biomass of shoots and roots

  • Analyze the data statistically to determine the optimal concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare HIA Stock Solution B Create Dilution Series A->B C Sow Seeds & Establish Seedlings B->C D Apply HIA Treatments C->D E Grow under Controlled Conditions D->E F Measure Growth Parameters E->F G Statistical Analysis F->G H Determine Optimal Concentration G->H

Caption: Experimental workflow for determining optimal HIA concentration.

Signaling_Pathway HIA This compound (External Signal) Perception Signal Perception (Receptor?) HIA->Perception Transduction Signal Transduction Cascade Perception->Transduction Hormone_Pathways Interaction with Hormone Pathways (e.g., JA, GA) Transduction->Hormone_Pathways Gene_Expression Altered Gene Expression Hormone_Pathways->Gene_Expression Response Plant Growth Response Gene_Expression->Response

Caption: Hypothesized signaling pathway for this compound in plants.

References

Troubleshooting poor resolution in chiral HPLC of itaconic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral resolution of itaconic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during chiral High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor or no resolution of my itaconic acid derivative enantiomers?

Poor resolution in the chiral HPLC of acidic compounds like itaconic acid derivatives often stems from a few key areas:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. For acidic compounds, anion-exchange type CSPs are often a good starting point. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) also show broad applicability. If the chosen CSP does not provide adequate stereospecific interactions with your analyte, resolution will be poor.

  • Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier, its concentration, and the presence and type of additives, plays a crucial role in achieving selectivity. For acidic compounds, the pH of the mobile phase can significantly impact retention and resolution.

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation. Unlike achiral chromatography, in chiral separations, a change in temperature can significantly alter selectivity (α), sometimes even reversing the elution order of enantiomers.[1]

  • Inadequate Flow Rate: While lower flow rates often improve resolution, an excessively low rate can lead to band broadening. Conversely, a flow rate that is too high may not allow for sufficient interaction with the CSP.

Q2: Which type of chiral stationary phase (CSP) is most suitable for itaconic acid derivatives?

Given that itaconic acid derivatives are dicarboxylic acids, CSPs that are effective for acidic compounds are the most promising. Consider the following:

  • Anion-Exchange CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds.[2] The separation mechanism is based on the ionic exchange between the protonated chiral selector and the anionic analyte.[2]

  • Polysaccharide-Based CSPs: Cellulose and amylose-based columns (e.g., CHIRALCEL® and CHIRALPAK® series) are widely used due to their broad enantiorecognition abilities for a variety of compounds, including acids.[3]

  • Macrocyclic Glycopeptide-Based CSPs: Columns like the CHIROBIOTIC™ series can also be effective, particularly when operating in polar ionic or reversed-phase modes.

A screening approach using a few different types of CSPs is often the most effective strategy to identify the best column for a new compound.

Q3: How do mobile phase additives affect the separation of my acidic analytes?

For acidic compounds like itaconic acid derivatives, acidic additives are often necessary to improve peak shape and resolution.[2]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid, Acetic Acid): These are typically added in small concentrations (0.1% to 0.5%) to the mobile phase.[2] They work by suppressing the ionization of the carboxylic acid groups of the analyte, which can reduce peak tailing caused by secondary interactions with the stationary phase. The presence of an acidic additive can also influence the retention time.[2]

Q4: My peaks are tailing. What can I do to improve peak shape?

Peak tailing for acidic compounds is a common issue and can often be resolved by:

  • Adding an Acidic Modifier: As mentioned in Q3, adding a small amount of an acid like TFA or formic acid to the mobile phase can significantly improve peak symmetry.

  • Adjusting Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. For carboxylic acids, a lower pH can suppress ionization and reduce tailing.

  • Checking for Column Contamination: A contaminated guard column or column inlet can lead to poor peak shape. Follow the manufacturer's instructions for column cleaning and regeneration.

  • Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.

Q5: I am observing co-elution or very poor resolution. What are the first troubleshooting steps?

When facing co-elution or minimal separation, a systematic approach to method optimization is key:

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier Concentration: In normal phase (e.g., hexane/alcohol), systematically vary the percentage of the alcohol. A lower concentration of the polar modifier generally increases retention and may improve resolution.

    • Change the Organic Modifier: Switching from one alcohol to another (e.g., isopropanol to ethanol) can alter selectivity.

  • Adjust the Temperature: Experiment with both increasing and decreasing the column temperature. A change of just 5-10°C can have a significant impact on chiral selectivity.

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution.

  • Re-evaluate the CSP: If the above steps do not yield satisfactory results, the chosen CSP may not be suitable for your specific itaconic acid derivative. It may be necessary to screen other types of chiral columns.

Troubleshooting Guides

Issue 1: Poor Resolution (Rs < 1.5)
Potential Cause Recommended Action
Inappropriate Mobile Phase Composition 1. Adjust Organic Modifier Ratio: In normal phase (e.g., Hexane/IPA), decrease the percentage of the more polar solvent in 5% increments. In reversed-phase (e.g., ACN/Water), adjust the ratio of the organic modifier. 2. Change Organic Modifier: Switch from Isopropanol (IPA) to Ethanol (EtOH) or vice-versa. 3. Add/Optimize Additive: For acidic analytes, add 0.1% TFA or formic acid to the mobile phase. If an additive is already present, try varying its concentration between 0.05% and 0.2%.
Unsuitable Column Temperature 1. Decrease Temperature: Lower the column temperature in 5°C increments (e.g., from 25°C to 15°C). Lower temperatures often enhance chiral recognition. 2. Increase Temperature: In some cases, increasing the temperature can improve efficiency and resolution. Try increasing in 5°C increments.
Flow Rate Too High Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the interaction time with the CSP.
Incorrect Chiral Stationary Phase (CSP) If the above optimizations fail, the chosen CSP may not be suitable. Screen a different type of CSP (e.g., if using a polysaccharide-based column, try an anion-exchange column).
Issue 2: Peak Tailing
Potential Cause Recommended Action
Secondary Interactions with Stationary Phase 1. Add Acidic Modifier: For itaconic acid derivatives, add 0.1% TFA or formic acid to the mobile phase to suppress ionization. 2. Adjust Mobile Phase pH: In reversed-phase, lower the pH of the aqueous component of the mobile phase.
Sample Overload Reduce the injection volume or dilute the sample.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase. If a different solvent must be used for solubility, ensure it is as weak as or weaker than the mobile phase.
Column Contamination or Damage 1. Flush the Column: Follow the manufacturer's guidelines for column washing. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants.

Quantitative Data for Method Development

The following tables provide starting conditions for the chiral HPLC of acidic compounds, which can be adapted for itaconic acid derivatives.

Table 1: Recommended Chiral Stationary Phases and Starting Mobile Phases for Acidic Compounds

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile Phase (Normal Phase)Typical Mobile Phase (Reversed Phase)Additive
Anion-Exchange CHIRALPAK® QN-AXNot typically usedMethanol / Acetic Acid / Ammonium AcetateAcetic Acid
Polysaccharide (Cellulose) CHIRALCEL® OD-HHexane / Isopropanol (90:10, v/v)Acetonitrile / Water (50:50, v/v)0.1% TFA or Formic Acid
Polysaccharide (Amylose) CHIRALPAK® AD-HHexane / Ethanol (85:15, v/v)Methanol / Water (60:40, v/v)0.1% TFA or Formic Acid
Macrocyclic Glycopeptide CHIROBIOTIC™ V2Not typically the first choiceMethanol / 0.1% Acetic AcidAcetic Acid

Table 2: Influence of Experimental Parameters on Resolution

ParameterGeneral Effect on Resolution of Acidic CompoundsTypical Starting Range
% Organic Modifier (Normal Phase) Decreasing % alcohol often increases retention and resolution.10-30% IPA or EtOH in Hexane
% Organic Modifier (Reversed Phase) Adjusting % ACN or MeOH can significantly impact selectivity.40-70% ACN or MeOH in Water
Acidic Additive Concentration 0.1% is a good starting point to improve peak shape.0.05% - 0.2%
Column Temperature Can increase or decrease selectivity; lower temperatures often favored.15 - 40 °C
Flow Rate Lower flow rates generally improve resolution.0.5 - 1.0 mL/min for 4.6 mm ID columns

Experimental Protocols

General Protocol for Chiral HPLC Method Development for Itaconic Acid Derivatives

This protocol provides a general starting point. Optimization will be required for specific derivatives.

  • Column Selection:

    • Begin with a polysaccharide-based column such as CHIRALPAK® AD-H or CHIRALCEL® OD-H, or an anion-exchange column like CHIRALPAK® QN-AX.

  • Mobile Phase Preparation (Normal Phase - Recommended Starting Point):

    • Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Dissolve the racemic standard of the itaconic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm for the carboxyl group).

  • Initial Analysis and Optimization:

    • Inject the racemic sample and observe the chromatogram.

    • If no separation is observed, try a different mobile phase composition (e.g., Hexane/Ethanol with 0.1% TFA).

    • If partial separation is observed, optimize the mobile phase by adjusting the percentage of the alcohol modifier.

    • If peak shape is poor, adjust the concentration of the acidic additive.

    • Systematically vary the column temperature to assess its impact on resolution.

Visualizations

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) mp_adjust Adjust Mobile Phase (% Organic Modifier) start->mp_adjust mp_change Change Organic Modifier (e.g., IPA to EtOH) mp_adjust->mp_change No Improvement success Resolution Achieved mp_adjust->success Improved additive Add/Optimize Acidic Additive (0.1% TFA) mp_change->additive No Improvement mp_change->success Improved temp Optimize Temperature (e.g., 15°C, 35°C) additive->temp No Improvement additive->success Improved flow Decrease Flow Rate (e.g., to 0.5 mL/min) temp->flow No Improvement temp->success Improved csp Screen Different CSP flow->csp No Improvement flow->success Improved csp->success Improved fail Consult Further Resources csp->fail No Improvement

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

Parameter Interrelationships in Chiral HPLC of Acidic Compounds

G cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes CSP Chiral Stationary Phase Resolution Resolution (Rs) CSP->Resolution Primary Effect MobilePhase Mobile Phase Composition MobilePhase->Resolution RetentionTime Retention Time (tR) MobilePhase->RetentionTime Temperature Temperature Temperature->Resolution Thermodynamic Effect Temperature->RetentionTime FlowRate Flow Rate FlowRate->Resolution Kinetic Effect FlowRate->RetentionTime Additive Acidic Additive PeakShape Peak Shape Additive->PeakShape Improves Symmetry Additive->RetentionTime Resolution->PeakShape RetentionTime->Resolution

Caption: Key parameter effects on chiral HPLC outcomes for acidic analytes.

References

Technical Support Center: Investigating Potential Off-Target Effects of Hexylitaconic Acid In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of Hexylitaconic Acid (HIA) in vitro.

Troubleshooting Guides

This section addresses common issues that may arise during the investigation of this compound's off-target effects.

Problem Possible Cause Suggested Solution
Inconsistent results in cell-based assays Cellular context variability (e.g., cell line differences, passage number).Standardize cell culture conditions. Use cells from a consistent passage number and perform regular cell line authentication.
Off-target effects of HIA.Perform target engagement assays like Cellular Thermal Shift Assay (CETSA) to confirm HIA is binding to its intended target (MDM2) in your cell model.[1]
HIA degradation or instability in media.Prepare fresh HIA solutions for each experiment. Assess HIA stability in your specific cell culture medium over the time course of the experiment using methods like HPLC.
High background signal in biochemical assays Non-specific binding of HIA or detection reagents.Optimize assay conditions, including blocking steps and washing protocols. Include appropriate controls, such as a structurally related but inactive compound.
Contamination of reagents.Use fresh, high-quality reagents. Filter all buffers and solutions.
Discrepancy between biochemical and cellular assay results Poor cell permeability of HIA.Evaluate cell permeability using techniques like parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays.
Cellular metabolism of HIA.Investigate the metabolic stability of HIA in your cell line using techniques like LC-MS/MS to identify potential metabolites that may have different activities.
Engagement of cellular compensatory mechanisms.Perform time-course and dose-response experiments to understand the dynamics of the cellular response to HIA.
Difficulty in identifying specific off-targets Insufficiently broad screening panel.Utilize a comprehensive off-target screening approach, such as broad kinase profiling panels or affinity-based proteomics.
Low affinity of off-target interactions.Employ sensitive detection methods. Consider computational approaches to predict potential off-targets for further experimental validation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: The primary known target of this compound is the E3 ubiquitin ligase MDM2 (or its human homolog, HDM2).[4][5] HIA inhibits the interaction between p53 and MDM2, leading to the stabilization and activation of p53, which can induce apoptosis in cancer cells.[4] Both the (+) and (-) enantiomers of this compound have been shown to inhibit the p53-HDM2 interaction.[4][6]

Q2: Why should I investigate the off-target effects of this compound?

A2: Investigating off-target effects is crucial for several reasons:

  • Understanding the complete mechanism of action: Off-target interactions can contribute to the observed phenotype, both therapeutically and toxically.[7]

  • Ensuring specificity: Differentiating on-target from off-target effects is essential for validating the role of the primary target (MDM2) in the observed biological response.[1]

  • Predicting potential side effects: Identifying unintended targets can help in predicting and mitigating potential adverse effects in future preclinical and clinical development.[2]

  • Drug repurposing opportunities: Off-target activities could reveal new therapeutic applications for HIA.[3]

Q3: What are some potential off-targets of this compound based on its structure?

A3: this compound is a derivative of itaconic acid. Itaconic acid is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle, by binding to cysteine residues.[8] Therefore, enzymes with reactive cysteine residues in their active sites could be potential off-targets of HIA. Additionally, its structural similarity to other dicarboxylic acids might lead to interactions with enzymes or receptors that bind such molecules.

Q4: What experimental approaches can I use to identify potential off-target effects of this compound in vitro?

A4: A multi-pronged approach is recommended:

  • Broad Target-Based Screening:

    • Kinase Profiling: Screen HIA against a large panel of kinases to identify any unintended inhibitory activity.[1]

    • GPCR Panels: Assess activity against a panel of G-protein coupled receptors.

    • Ion Channel Panels: Evaluate effects on a variety of ion channels.

  • Unbiased Proteome-Wide Approaches:

    • Affinity Chromatography/Mass Spectrometry: Immobilize HIA on a solid support to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

    • Cellular Thermal Shift Assay (CETSA): This method can detect target engagement in intact cells and can be adapted for proteome-wide screening (thermal proteome profiling).[1]

  • Computational Prediction: Utilize in silico methods to predict potential off-targets based on the chemical structure of HIA.[2][3] These predictions can then be experimentally validated.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the engagement of this compound with its intended target (MDM2) and to identify potential off-targets in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., a human cancer cell line with wild-type p53, such as MCF-7) to 70-80% confluency.

    • Treat cells with various concentrations of HIA or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the amount of soluble MDM2 (and other potential targets) at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature for both vehicle- and HIA-treated samples.

    • A shift in the melting curve to a higher temperature in the HIA-treated sample indicates target engagement.

Protocol 2: Kinase Profiling

Objective: To screen this compound for off-target inhibitory activity against a broad panel of protein kinases.

Methodology:

  • Assay Format: This is typically performed as a fee-for-service by specialized companies. The assays are usually radiometric or fluorescence-based in vitro kinase activity assays.

  • Experimental Setup:

    • HIA is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases (e.g., >400).

    • The ability of HIA to inhibit the activity of each kinase is measured.

  • Data Presentation:

    • Results are typically presented as the percentage of inhibition for each kinase.

    • "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up:

    • For any significant off-target hits, it is crucial to determine the IC50 value to understand the potency of HIA against these unintended targets. This involves a dose-response study for the specific kinase.

Data Presentation

Table 1: Hypothetical Kinase Profiling Results for this compound (10 µM)
KinaseFamily% Inhibition
CDK2/cyclin ACMGC8%
MAPK1 (ERK2)CMGC12%
Kinase X TK 65%
AKT1AGC5%
Kinase Y CAMK 58%
PKAAGC2%
.........

This table illustrates how to present initial screening data. Hits (in bold) would be selected for further validation.

Table 2: IC50 Determination for Off-Target Kinase Hits
KinaseOn-Target (MDM2-p53) IC50Off-Target IC50Selectivity Index (Off-Target/On-Target)
Kinase X50 µM15 µM0.3
Kinase Y50 µM80 µM1.6

This table allows for a clear comparison of the potency of HIA against its intended target versus identified off-targets.

Visualizations

G cluster_0 This compound (HIA) On-Target Pathway HIA This compound MDM2 MDM2 HIA->MDM2 Inhibits p53 p53 MDM2->p53 Ubiquitinates (Degradation) Apoptosis Apoptosis p53->Apoptosis Induces

Caption: On-target pathway of this compound.

G cluster_1 Experimental Workflow for Off-Target Identification Start Start with This compound Screening Broad-Panel Screening (e.g., Kinase Profiling) Start->Screening Computational Computational Prediction Start->Computational Hit_ID Hit Identification Screening->Hit_ID Computational->Hit_ID Validation Biochemical Validation (IC50 Determination) Hit_ID->Validation Validate Hits Cellular_Assays Cellular Target Engagement (e.g., CETSA) Validation->Cellular_Assays Conclusion Identify and Characterize Off-Targets Cellular_Assays->Conclusion

Caption: Workflow for investigating HIA off-target effects.

G cluster_2 Logical Relationship of Potency and Selectivity Potency Potency Concentration required for a specific level of inhibition (e.g., IC50) High_Potency High Potency Potency->High_Potency Selectivity Selectivity Ability to inhibit the intended target over other proteins Low_Selectivity Low Selectivity Selectivity->Low_Selectivity High_Selectivity High Selectivity Selectivity->High_Selectivity Off_Target_Effect Potential for Off-Target Effects Ideal_Compound Ideal Compound High_Potency->Ideal_Compound Problematic_Compound Problematic Compound High_Potency->Problematic_Compound Low_Selectivity->Problematic_Compound High_Selectivity->Ideal_Compound Problematic_Compound->Off_Target_Effect

Caption: Relationship between potency, selectivity, and off-target effects.

References

Strategies to improve the yield and purity of synthetic Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Hexylitaconic Acid for improved yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be running to completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Isomerization of Starting Material: Itaconic acid and its esters can isomerize to the less reactive mesaconic or citraconic acid under basic or high-temperature conditions.[1][2] This isomerization effectively removes the starting material from the desired reaction pathway. It is crucial to maintain careful control over temperature and use a non-nucleophilic base if possible.

  • Sub-optimal Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the hexylating agent (e.g., hexyl bromide or a hexyl cuprate reagent) may be necessary to drive the reaction to completion, but a large excess can lead to side products.

  • Poor Reagent Quality: Verify the purity of your starting materials, particularly the itaconic acid/ester and the hexylating agent. Degradation of the hexylating agent (e.g., Grignard reagent) due to exposure to air or moisture is a common issue.

Q2: I am observing significant amounts of unreacted itaconic acid/ester in my crude product. What should I do?

A2: This is a common issue often linked to reaction kinetics or activation.

  • Insufficient Activation: If you are performing a Michael addition, the base used may not be strong enough to sufficiently deprotonate the itaconic acid/ester to form the reactive enolate. Consider switching to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).

  • Low Reaction Temperature: The reaction may be too slow at the current temperature. Cautiously increasing the temperature in increments of 5-10°C while monitoring for byproduct formation can improve the reaction rate.

  • Reagent Degradation: As mentioned previously, ensure your reagents are fresh and handled under appropriate inert conditions (e.g., under nitrogen or argon), especially if using organometallic reagents like Grignard or organocuprates.

Q3: My final product is contaminated with byproducts. What are they and how can I minimize them?

A3: The structure of itaconic acid allows for several potential side reactions.

  • Isomers: As discussed, mesaconic and citraconic acid isomers are common byproducts.[1][2] Minimizing heat and using milder bases can reduce their formation.

  • Dialkylation: The product, this compound, still contains an acidic proton and can potentially react with a second equivalent of the hexylating agent, though this is generally less favorable. Using a 1:1 stoichiometry of reactants is key to avoiding this.

  • Polymerization: Itaconic acid and its derivatives can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.[3] Ensure your reaction is free from radical sources and keep the temperature as low as practical.

  • Grignard-Related Byproducts: If using a Grignard reagent, side reactions such as double addition to an ester starting material can occur.[4] A 1,4-conjugate addition (Michael addition) is often better achieved using a Gilman reagent (a lithium dialkylcuprate) which is softer and more selective for this type of transformation.

Q4: How can I effectively purify my synthetic this compound?

A4: Purification of a dicarboxylic acid like this compound typically involves a multi-step approach.

  • Aqueous Extraction: A standard workup for carboxylic acids is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). This will move the deprotonated this compound into the aqueous layer, leaving many non-acidic impurities behind. Subsequently, acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the product (around pH 2-3) and extract the purified product back into an organic solvent.[5]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a powerful purification technique. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is an option. A solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane, often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking) is typically used.

Q5: Which analytical techniques are best for confirming the purity of my this compound?

A5: A combination of techniques is recommended for full characterization and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is an excellent method for determining the purity of organic acids.[6][7] Using an acidic mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic or formic acid) ensures the carboxylic acid groups are protonated. A UV detector set around 210 nm is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The presence of signals corresponding to the hexyl chain and the itaconate backbone, with the correct integrations and chemical shifts, provides definitive structural evidence.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized this compound (C₁₁H₁₈O₄, MW: 214.26 g/mol ).[8]

Data Presentation

The following tables present illustrative data on how reaction conditions can influence the yield and purity of this compound synthesized via a Michael addition pathway. Note: This data is representative and intended for guidance purposes.

Table 1: Effect of Base and Temperature on Yield and Purity

EntryBase (1.1 eq)Temperature (°C)Time (h)Yield (%)Purity (%)
1NaH25127592
2NaH4088288
3LDA068595
4K₂CO₃25243570

Table 2: Effect of Solvent on Reaction Outcome

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1THF25127893
2DMF25127285
3Toluene25244575
4Et₂O25186890

Experimental Protocols

Representative Protocol: Synthesis of this compound via Michael Addition

This protocol describes a plausible synthesis route using dimethyl itaconate as the starting material and a lithium hexylcuprate reagent.

Materials:

  • Dimethyl itaconate

  • Copper(I) Iodide (CuI)

  • n-Hexyllithium

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 10% Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • Preparation of Gilman Reagent: To a stirred suspension of CuI in anhydrous THF at -20°C under an argon atmosphere, add a solution of n-hexyllithium dropwise. Stir the mixture for 30 minutes at this temperature to form the lithium hexylcuprate reagent.

  • Michael Addition: Cool the Gilman reagent to -78°C. Add a solution of dimethyl itaconate in anhydrous THF dropwise. Allow the reaction to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and separate the organic and aqueous layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude dimethyl hexylitaconate.

  • Hydrolysis: To the crude ester, add a 10% aqueous solution of NaOH. Heat the mixture to reflux and stir for 4-6 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Purification: Cool the reaction mixture to room temperature and wash with ethyl acetate to remove any non-polar impurities. Carefully acidify the aqueous layer with 1M HCl to pH ~2. Extract the product with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Michael Addition cluster_2 Hydrolysis & Purification A n-Hexyllithium + CuI in THF B Lithium Hexylcuprate (Gilman Reagent) A->B -20°C D Reaction Mixture B->D -78°C to RT C Dimethyl Itaconate in THF C->D E Crude Dimethyl Hexylitaconate D->E Aqueous Workup F Hydrolysis (NaOH, heat) E->F G Acidification (HCl) & Extraction F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic: Low Yield

G Start Low Yield Observed Check_Completion Check reaction completion (TLC/HPLC)? Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time or temperature Incomplete->Action_Incomplete Check_Reagents Assess reagent quality & stoichiometry Complete->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Reagents Suspect Check_Reagents->Reagents_Bad No Check_Isomers Analyze for starting material isomers Reagents_OK->Check_Isomers Action_Reagents Use fresh reagents, check stoichiometry Reagents_Bad->Action_Reagents Isomers_Present Isomers Detected Check_Isomers->Isomers_Present Yes Action_Isomers Lower temperature, use milder base Isomers_Present->Action_Isomers

Caption: Decision tree for troubleshooting low reaction yield.

Plausible Reaction Mechanism: Michael Addition

G Itaconate Dimethyl Itaconate (Michael Acceptor) Intermediate Enolate Intermediate Itaconate->Intermediate 1. Conjugate Addition Cuprate Lithium Hexylcuprate (Nucleophile) Cuprate->Intermediate Product_Ester Dimethyl Hexylitaconate Intermediate->Product_Ester 2. Protonation (Workup)

Caption: Reaction pathway for the synthesis of the ester precursor.

References

Technical Support Center: Addressing Batch-to-Batch Variability in Hexylitaconic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing batch-to-batch variability in the bioactivity of hexylitaconic acid. The following guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 values of this compound between different batches in our p53-MDM2 interaction assay. What are the potential causes?

A1: Batch-to-batch variability in the bioactivity of this compound can stem from several factors related to the compound itself and the experimental setup. Key considerations include:

  • Purity of this compound: The presence of impurities from the synthesis process can significantly impact bioactivity. These impurities may compete with this compound for binding to the target, or they may have their own biological effects that interfere with the assay.

  • Compound Stability and Degradation: this compound, as a dicarboxylic acid with an unsaturated bond, may be susceptible to degradation under certain storage and experimental conditions. Degradation products are unlikely to retain the same bioactivity.

  • Solubility Issues: Inconsistent dissolution of this compound can lead to variations in the effective concentration in your assay. Precipitation in the stock solution or in the assay medium is a common problem.[1]

  • Assay-Specific Conditions: Minor variations in experimental parameters such as cell density, incubation times, and reagent concentrations can lead to shifts in IC50 values.[1][2]

Q2: How can we assess the purity of our this compound batches?

A2: A validated High-Performance Liquid Chromatography (HPLC) method is the most reliable way to determine the purity of your this compound samples. An ideal HPLC method should be able to separate the parent compound from potential impurities and degradation products. While a specific validated method for this compound is not publicly available, a reverse-phase HPLC method with UV detection is a common approach for analyzing organic acids.[3][4][5]

Key Parameters for an HPLC Purity Assay:

ParameterRecommended Condition
Column C18 reverse-phase column
Mobile Phase A gradient of an acidified aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3][4]
Detection UV detector, typically at a wavelength where the analyte has maximum absorbance (e.g., around 210 nm for organic acids).[4][5]
Flow Rate Typically 0.5-1.0 mL/min.[4][6]
Injection Volume 10-20 µL.[6]

Q3: What are the best practices for storing and handling this compound to ensure its stability?

A3: To minimize degradation, follow these storage and handling guidelines:

  • Solid Compound: Store solid this compound at -20°C or below in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Due to the potential for precipitation when diluting a DMSO stock in aqueous media, it is crucial to ensure complete dissolution.[7] The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[8][9]

Q4: We are seeing inconsistent results in our macrophage activation assays with this compound. What could be the cause?

A4: In addition to the compound-related issues mentioned above, macrophage-based assays are prone to variability due to the nature of the cells themselves. Key factors to consider are:

  • Cell Line and Passage Number: Use a consistent cell line (e.g., RAW 264.7) and maintain a low passage number, as high passage numbers can lead to phenotypic drift and altered responses.[10]

  • Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Ensure a homogenous cell suspension and consistent seeding density.

  • Stimulation Conditions: The concentration and purity of the stimulating agent (e.g., LPS) are critical. Use a consistent source and concentration of LPS for all experiments.

  • Incubation Times: The timing of this compound treatment relative to LPS stimulation can significantly impact the results. Optimize and standardize all incubation times.

Section 2: Troubleshooting Guides

Issue 1: High Variability in p53-MDM2 Inhibition Assay (ELISA)

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent IC50 values between experiments.

  • Poor Z'-factor.

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect wells for precipitate after adding this compound. Prepare fresh dilutions and consider a brief sonication of the stock solution before use.[1]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.[10]
Inconsistent Incubation Times Use a multichannel pipette for adding reagents to minimize time differences between wells. Standardize all incubation times.[10]
Edge Effects Avoid using the outer wells of the 96-well plate. Fill the perimeter wells with sterile PBS or media to create a humidity barrier.[10]
Reagent Degradation Check the expiration dates of all kit components. Store reagents at the recommended temperatures.
Issue 2: Inconsistent Cytokine Release from Macrophages

Symptoms:

  • Variable levels of TNF-α, IL-6, or IL-1β in response to the same treatment.

  • High background cytokine levels in unstimulated controls.

Possible Cause Troubleshooting Step
Cell Health and Viability Ensure high cell viability (>90%) before seeding. Use cells in the logarithmic growth phase.
LPS Contamination Use endotoxin-free reagents and consumables. Test media and supplements for endotoxin contamination.
Inconsistent Cell Seeding Ensure a single-cell suspension before counting and seeding. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.[10]
Variability in Treatment Application Add this compound and LPS consistently across all wells. Ensure thorough but gentle mixing.
Issue 3: Low or No Signal in NF-κB Luciferase Reporter Assay

Symptoms:

  • Low luminescence signal in positive controls.

  • Inability to detect a response to this compound.

Possible Cause Troubleshooting Step
Low Transfection Efficiency Optimize transfection protocol for your specific cell line. Use a positive control plasmid to verify transfection efficiency.
Cell Lysis Inefficiency Ensure complete cell lysis by following the manufacturer's protocol for the luciferase assay reagent. Allow sufficient incubation time with the lysis buffer.[11]
Reagent Degradation Prepare fresh luciferase assay reagent for each experiment. Protect the reagent from light.[11]
Suboptimal Agonist Concentration Titrate the concentration of the NF-κB activator (e.g., TNF-α or PMA) to determine the optimal concentration for stimulation.

Section 3: Experimental Protocols

Protocol 1: p53-MDM2 Interaction Inhibition Assay (ELISA)

This protocol is a general guideline and should be adapted based on the specific ELISA kit manufacturer's instructions.

  • Plate Coating: Coat a 96-well high-binding microplate with MDM2 protein in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • p53 Addition: Add p53 protein to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for the interaction between p53 and MDM2.

  • Washing: Repeat the washing step.

  • Primary Antibody Addition: Add a primary antibody against p53 to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Addition: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color change is observed.

  • Stop Reaction: Add stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Protocol 2: Macrophage Cytokine Release Assay

This protocol is for the stimulation of RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[12]

  • Compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to the appropriate wells.[12]

  • Incubation: Incubate the plate for 24 hours at 37°C.[13]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol assumes the use of a stable cell line expressing an NF-κB-driven luciferase reporter.

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

  • Stimulation: Add an NF-κB activator (e.g., TNF-α or PMA) to the appropriate wells.

  • Incubation: Incubate the plate for 6-24 hours, depending on the kinetics of the reporter gene expression.

  • Cell Lysis: Remove the medium and add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.[11]

  • Read Plate: Measure the luminescence using a plate-reading luminometer.

Section 4: Visualizations

experimental_workflow cluster_compound_prep Compound Preparation cluster_assay Bioactivity Assay cluster_data Data Analysis stock This compound Stock (DMSO) working Working Dilutions (Culture Media) stock->working Serial Dilution treatment Add Working Dilutions working->treatment cells Seed Cells cells->treatment stimulation Add Stimulant (e.g., LPS) treatment->stimulation incubation Incubate stimulation->incubation readout Measure Readout incubation->readout normalize Normalize Data readout->normalize curvefit Curve Fitting normalize->curvefit ic50 Determine IC50 curvefit->ic50

Caption: General experimental workflow for assessing this compound bioactivity.

p53_mdm2_pathway p53 p53 proteasome Proteasome p53->proteasome Degradation apoptosis Apoptosis & Cell Cycle Arrest p53->apoptosis Induces mdm2 MDM2 mdm2->p53 Binds & Ubiquitinates hexylitaconic_acid This compound hexylitaconic_acid->mdm2 Inhibits Binding to p53

Caption: Simplified signaling pathway of p53-MDM2 interaction and the inhibitory role of this compound.[12]

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 Activates ikk IKK tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nf_kb NF-κB ikb->nf_kb Releases nucleus Nucleus nf_kb->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Induces Transcription hexylitaconic_acid This compound (Potential) hexylitaconic_acid->ikk Inhibits?

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway in macrophages.

References

Technical Support Center: Mitigating Cytotoxicity of Hexylitaconic Acid in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxic effects of Hexylitaconic Acid (HITA) in non-cancerous cell lines during their experiments.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity observed in a non-cancerous cell line treated with this compound.

Possible Cause 1: Suboptimal cell culture conditions.

  • Solution: Ensure that the cell line is healthy and growing optimally before initiating the experiment. Use appropriate, quality-controlled culture medium, serum, and supplements. Maintain a consistent and optimal cell passage number.

Possible Cause 2: High concentration of this compound.

  • Solution: Perform a dose-response experiment to determine the IC50 value of HITA in your specific non-cancerous cell line. Start with a wide range of concentrations to identify a non-toxic working concentration for your experiments.

Possible Cause 3: Solvent-induced cytotoxicity.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve HITA is non-toxic to the cells. Run a solvent control to assess its effect on cell viability.

Possible Cause 4: Assay interference.

  • Solution: Some cytotoxicity assays can be affected by the chemical properties of the test compound. Consider using orthogonal assays to confirm the results. For example, if you are using an MTT assay (which measures metabolic activity), confirm the results with a dye exclusion assay like trypan blue or a lactate dehydrogenase (LDH) release assay (which measures membrane integrity).[1]

Issue 2: Inconsistent results in cytotoxicity assays.

Possible Cause 1: Variability in cell seeding density.

  • Solution: Ensure a uniform cell seeding density across all wells of your microplate. Uneven cell distribution can lead to significant variations in results.

Possible Cause 2: Edge effects in microplates.

  • Solution: To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.

Possible Cause 3: Instability of this compound in culture medium.

  • Solution: Prepare fresh solutions of HITA for each experiment. If the compound is known to be unstable, consider the timing of its addition to the cells and the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of this compound-induced cytotoxicity in non-cancerous cells?

A1: While specific data on HITA is limited, the cytotoxicity of itaconic acid and its derivatives in normal cells could be linked to the induction of oxidative stress and mitochondrial dysfunction.[2][3] Itaconic acid has been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, which can lead to the production of reactive oxygen species (ROS).[4]

Q2: How can I proactively mitigate the cytotoxicity of this compound in my experiments?

A2: Several strategies can be employed:

  • Optimize Serum Concentration: The concentration of serum in the cell culture medium can influence the apparent cytotoxicity of a compound due to protein binding.[5][6] Consider performing your experiments with varying serum concentrations to find a balance between maintaining cell health and minimizing non-specific binding of HITA.

  • Co-treatment with Antioxidants: If HITA-induced cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant may be beneficial. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture. Mitochondria-targeted antioxidants, such as MitoQ or Mito-TEMPO, could also be considered if mitochondrial ROS production is a concern.[7][8][9]

  • Activation of the Nrf2 Pathway: The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.[2][10] Pre-treating cells with a known Nrf2 activator, such as sulforaphane, might enhance the cells' ability to cope with HITA-induced oxidative stress.[11]

Q3: What non-cancerous cell lines are recommended for cytotoxicity testing?

A3: The choice of cell line should be guided by the specific research question. However, some commonly used non-cancerous cell lines for general cytotoxicity screening include human embryonic kidney cells (HEK293), human fibroblasts (e.g., MRC-5, WI-38), and immortalized human keratinocytes (HaCaT).[12][13]

Q4: Are there any structural analogs of this compound with known cytotoxicity data in normal cells?

Data Presentation

Table 1: Overview of Common Cytotoxicity Assays

Assay PrincipleMeasuresAdvantagesDisadvantages
Metabolic Activity (e.g., MTT, MTS, XTT) Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.High-throughput, sensitive, relatively inexpensive.Can be affected by compounds that alter cellular metabolism without causing cell death.[1]
Membrane Integrity (e.g., Trypan Blue, LDH) Exclusion of dye by viable cells or release of LDH from damaged cells.Simple, inexpensive, directly measures cell death.Trypan blue requires manual counting; LDH assay can have a low signal-to-noise ratio.
ATP Content (e.g., CellTiter-Glo) Luminescence-based measurement of ATP levels in viable cells.Highly sensitive, rapid, suitable for high-throughput screening.Can be affected by compounds that interfere with cellular ATP production.
DNA Content (e.g., Crystal Violet) Staining of DNA in adherent cells.Simple, inexpensive, provides an estimate of cell number.Less sensitive than other methods, requires cell fixation.[15]

Table 2: Potential Strategies to Mitigate this compound Cytotoxicity

StrategyRationaleKey Considerations
Dose Optimization Reduce off-target effects by using the lowest effective concentration.Perform a thorough dose-response analysis.
Serum Concentration Adjustment Alter the free concentration of HITA through protein binding.[5]May affect cell growth and physiology.
Antioxidant Co-treatment (e.g., NAC) Scavenge reactive oxygen species (ROS) to reduce oxidative stress.[16]The choice of antioxidant and its concentration needs to be optimized.
Mitochondria-Targeted Antioxidants (e.g., MitoQ) Specifically target mitochondrial ROS.[8][9]May have off-target effects.
Nrf2 Pathway Activation (e.g., Sulforaphane) Enhance the endogenous antioxidant defense system of the cells.[2][17]The timing and duration of pre-treatment are critical.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the HITA solutions. Include a vehicle control (medium with the same concentration of solvent used for HITA).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C. After the incubation, carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and treat with this compound as described above.

  • Staining: Prepare a working solution of a potentiometric dye such as JC-1 or TMRM in pre-warmed culture medium.[18][19] Remove the treatment medium and incubate the cells with the dye solution according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging/Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic or stressed cells with low ΔΨm will show green fluorescence (JC-1 monomers). For TMRM, a decrease in fluorescence intensity indicates a loss of ΔΨm.[20]

  • Quantification: Quantify the fluorescence intensity or the ratio of red to green fluorescence to assess changes in ΔΨm.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed and treat cells with this compound as previously described.

  • Staining: Prepare a working solution of a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or MitoSOX™ Red (for mitochondrial superoxide), in pre-warmed serum-free medium.[18][21] Remove the treatment medium and incubate the cells with the probe solution according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with pre-warmed PBS or medium.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Data Normalization: Normalize the fluorescence intensity to the cell number or protein concentration to account for any differences in cell density.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mitigation Strategy Evaluation A Seed Non-Cancerous Cells B Treat with HITA (Dose-Response) A->B C Perform Cytotoxicity Assay (e.g., MTT) B->C D Determine IC50 C->D E Select Sub-toxic HITA Concentration D->E Inform Concentration Selection F Apply Mitigation Strategy (e.g., Antioxidant Co-treatment) E->F G Re-evaluate Cytotoxicity F->G H Assess Mechanistic Endpoints (ROS, ΔΨm) F->H G->H Confirm Mechanism HITA_Cytotoxicity_Pathway HITA This compound Mitochondrion Mitochondrion HITA->Mitochondrion SDH Succinate Dehydrogenase (Complex II) Mitochondrion->SDH Inhibition ROS Increased ROS Production SDH->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress MMP Decreased Mitochondrial Membrane Potential (ΔΨm) OxidativeStress->MMP Apoptosis Apoptosis / Cell Death OxidativeStress->Apoptosis MMP->Apoptosis Nrf2_Activation_Pathway HITA This compound-induced Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex HITA->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Cell_Survival Increased Cell Survival Antioxidant_Genes->Cell_Survival

References

Optimizing reaction conditions for the derivatization of Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of Hexylitaconic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

1. What are the primary methods for synthesizing derivatives of this compound?

The most common derivatization reactions for this compound involve esterification of its carboxylic acid groups and amidation.

  • Esterification: This is typically achieved through Fischer-Speier esterification, where the this compound is reacted with an alcohol in the presence of an acid catalyst.[1][2] For example, to synthesize a di-ester, one could use an excess of the desired alcohol.

  • Amidation: This involves reacting this compound or its ester form with a primary or secondary amine. Direct amidation of the carboxylic acid can be challenging and may require coupling agents. A more common approach is the reaction of a this compound ester with an amine.[3]

2. What are the critical parameters to consider when optimizing the esterification of this compound?

To maximize the yield and purity of your this compound ester, consider optimizing the following parameters:

  • Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are common catalysts for Fischer esterification.[1][4] Lewis acids can also be employed. For more sensitive substrates, milder conditions may be necessary.

  • Temperature: The reaction temperature influences the reaction rate. Typical temperatures for Fischer esterification range from 60–110 °C.[1]

  • Reaction Time: Reaction times can vary from 1 to 10 hours.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • Removal of Water: Esterification is a reversible reaction. To drive the equilibrium towards the product side, the water produced during the reaction should be removed. This can be achieved by using a Dean-Stark apparatus, molecular sieves, or a large excess of the alcohol reactant.[1][2]

3. What are the common side reactions to be aware of during the derivatization of this compound?

Two primary side reactions can occur, potentially reducing the yield and purity of the desired product:

  • Isomerization: The double bond in this compound can migrate under certain conditions, particularly at elevated temperatures or in the presence of a base, to form its isomers, mesaconic acid and citraconic acid derivatives.[5] This isomerization can be detected by ¹H NMR spectroscopy.[6]

  • Aza-Michael Addition: When reacting this compound or its esters with primary amines, aza-Michael addition to the α,β-unsaturated system can occur.[5][7] This side reaction can be minimized by using pre-formed amide building blocks or by carefully controlling the reaction conditions.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of this compound Ester

Possible Cause Troubleshooting Step
Incomplete reactionIncrease reaction time and monitor progress using TLC.
Reaction equilibrium not shifted towards productsUse a larger excess of the alcohol or employ a Dean-Stark trap to remove water.[1][2]
Inefficient catalystIncrease catalyst loading or try a different acid catalyst (e.g., from H₂SO₄ to TsOH).[4]
Suboptimal temperatureOptimize the reaction temperature. Too low a temperature will result in a slow reaction, while too high a temperature may promote side reactions.
Isomerization to less reactive speciesAnalyze the crude product by ¹H NMR to check for isomerization. If present, consider lowering the reaction temperature.[6]

Issue 2: Formation of Impurities in Amidation Reaction

Possible Cause Troubleshooting Step
Aza-Michael addition with primary amineConsider a two-step approach: first synthesize the amide from a less reactive derivative of the amine, or use a large excess of the amine to favor the desired amidation.[5][7] Alternatively, pre-forming stable amide building blocks can circumvent this issue.[8]
Unreacted starting materialsIncrease reaction time or temperature, or consider using a coupling agent for direct amidation of the carboxylic acid.
Isomerization of the double bondLower the reaction temperature and check for the presence of basic impurities that might catalyze isomerization.

Issue 3: Difficulty in Purifying the this compound Derivative

Possible Cause Troubleshooting Step
Product has similar polarity to starting materialsOptimize your chromatography conditions (solvent system, stationary phase).
Presence of isomeric impuritiesIsomers can be difficult to separate by standard column chromatography. Consider alternative purification techniques like preparative HPLC or crystallization.
Oily or sticky productFor acidic products that are difficult to handle, converting them to a salt may facilitate purification and handling.[10]

Data Presentation

Table 1: Optimization of Esterification of Itaconic Acid with Hexanol - A General Template

Entry Catalyst (mol%) Temperature (°C) Time (h) Yield of Dihexyl Itaconate (%)
1H₂SO₄ (2)804e.g., 65
2H₂SO₄ (2)1004e.g., 85
3H₂SO₄ (2)1204e.g., 80 (with some isomerization)
4TsOH (2)1004e.g., 88
5TsOH (2)1008e.g., 92

Note: This table provides a template for an optimization study. Actual yields will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Itaconic Acid with Hexanol to form Dihexyl Itaconate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add itaconic acid (1.0 eq.), hexanol (2.5 eq.), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 2 mol%).

  • Reaction: Heat the mixture to reflux (typically 110-120°C in toluene) and monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine this compound, Alcohol/Amine, and Solvent catalyst Add Catalyst/Coupling Agent start->catalyst heat Heat to Optimal Temperature catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn equilibrium Unfavorable Equilibrium start->equilibrium side_reactions Side Reactions (Isomerization/Addition) start->side_reactions catalyst_issue Catalyst Inefficiency start->catalyst_issue increase_time_temp Increase Time/Temperature incomplete_rxn->increase_time_temp remove_water Remove Water (Dean-Stark) equilibrium->remove_water check_nmr Analyze by NMR for Isomers side_reactions->check_nmr optimize_catalyst Optimize Catalyst/Loading catalyst_issue->optimize_catalyst modify_conditions Modify Reaction Conditions check_nmr->modify_conditions

Caption: Troubleshooting logic for addressing low yield in derivatization reactions.

References

Validation & Comparative

Comparing the efficacy of Hexylitaconic Acid with Nutlin-3 as p53-HDM2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

The p53 tumor suppressor protein is a critical regulator of cell cycle progression and apoptosis, earning it the title "guardian of the genome." Its inactivation, often through interaction with the human double minute 2 (HDM2) protein, is a hallmark of many cancers. This has spurred the development of inhibitors that disrupt the p53-HDM2 interaction, thereby reactivating p53's tumor-suppressive functions. This guide provides a detailed comparison of two such inhibitors: Hexylitaconic Acid, a natural product, and Nutlin-3, a well-characterized synthetic molecule.

Mechanism of Action: Disrupting the p53-HDM2 Interaction

Both this compound and Nutlin-3 function by inhibiting the interaction between p53 and HDM2.[1] This disruption prevents the HDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[2] The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of target genes involved in cell cycle arrest and apoptosis.[3][4]

This compound , a natural product isolated from the marine-derived fungus Arthrinium sp., is a competitive inhibitor that is thought to bind directly to the p53-binding pocket of HDM2.[2]

Nutlin-3 is a synthetic, potent, and selective small molecule inhibitor that also binds to the p53-binding pocket on HDM2, mimicking the key interactions of p53.[3][5] Its action is non-genotoxic, meaning it activates p53 without causing DNA damage.[3]

cluster_pathway p53-HDM2 Signaling Pathway cluster_inhibitors Inhibitor Action p53 p53 HDM2 HDM2 p53->HDM2 Binds to Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Activates Transcription BAX_PUMA BAX, PUMA p53->BAX_PUMA Activates Transcription HDM2->p53 Ubiquitinates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis Hexylitaconic_Acid This compound Hexylitaconic_Acid->HDM2 Inhibits Nutlin_3 Nutlin-3 Nutlin_3->HDM2 Inhibits cluster_elisa ELISA Workflow for p53-HDM2 Inhibition Coat Coat plate with recombinant HDM2 Block Block non-specific binding sites Coat->Block Incubate Incubate with p53 and inhibitor (Hexylitaconic Acid or Nutlin-3) Block->Incubate Wash1 Wash Incubate->Wash1 AddPrimary Add anti-p53 primary antibody Wash1->AddPrimary Wash2 Wash AddPrimary->Wash2 AddSecondary Add HRP-conjugated secondary antibody Wash2->AddSecondary Wash3 Wash AddSecondary->Wash3 AddSubstrate Add TMB substrate Wash3->AddSubstrate Read Read absorbance at 450 nm AddSubstrate->Read cluster_coip Co-Immunoprecipitation Workflow CellLysis Lyse cells treated with or without inhibitor IncubateAb Incubate lysate with anti-HDM2 antibody CellLysis->IncubateAb AddBeads Add Protein A/G beads to capture antibody-protein complexes IncubateAb->AddBeads WashBeads Wash beads to remove non-specific binding AddBeads->WashBeads Elute Elute bound proteins WashBeads->Elute WesternBlot Analyze eluate by Western Blot for p53 Elute->WesternBlot

References

A Head-to-Head Comparison of Hexylitaconic Acid and Other Itaconic Acid Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Itaconic acid, a bio-based platform chemical, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities. Among these, Hexylitaconic Acid has emerged as a compound of interest with potential therapeutic applications. This guide provides an objective, data-driven comparison of this compound with other notable itaconic acid derivatives, focusing on their performance in anticancer, anti-inflammatory, and antimicrobial applications.

Anticancer Activity: Targeting the p53-MDM2 Interaction

A crucial mechanism in cancer therapy is the restoration of the p53 tumor suppressor pathway, which is often inactivated by the murine double minute 2 (MDM2) oncoprotein. This compound has been identified as a novel inhibitor of the p53-MDM2 interaction.

This compound has been shown to inhibit the binding of p53 to HDM2, the human homolog of MDM2, with an IC50 value of 50 µg/mL.[1] Interestingly, both the (+)- and (-)-enantiomers of this compound exhibit comparable inhibitory activity against this interaction, suggesting that the chiral center may not be critical for its primary binding.[2][3]

Table 1: Comparison of Anticancer Activity of Itaconic Acid Derivatives

Compound/DerivativeMechanism of ActionCell Line(s)IC50/GI50 ValueReference(s)
This compound p53-MDM2 Interaction Inhibition-50 µg/mL[1]
Itaconic Acid-based CopolyesterNot specifiedMCF-7Modest Activity[4]
Itaconic Acid-Chloroquine HybridNot specifiedVarious0.7 - 8.6 µM[5][6]
Itaconic Acid-Mefloquine HomodimerNot specifiedVarious0.7 - 8.6 µM[5][6]
Experimental Protocol: p53-HDM2 Interaction Inhibition Assay (ELISA-based)

This protocol outlines a general procedure for assessing the inhibition of the p53-HDM2 interaction using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Coating: Coat a 96-well microtiter plate with recombinant HDM2 protein and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Compound Incubation: Add various concentrations of the test compounds (e.g., this compound) and a biotinylated p53-derived peptide to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

p53_MDM2_Inhibition p53 p53 MDM2 MDM2 p53->MDM2 induces expression Apoptosis Apoptosis & Tumor Suppression p53->Apoptosis activates MDM2->p53 binds & inhibits Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination promotes Hexylitaconic_Acid This compound Hexylitaconic_Acid->MDM2 inhibits binding to p53 Ubiquitination->p53 targets

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

Anti-inflammatory Activity

Itaconic acid and its derivatives are known to possess anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways.

The anti-inflammatory mechanism of itaconic acid involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, which leads to a reduction in the production of pro-inflammatory cytokines.[7] Itaconic acid derivatives are also known to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[8][9]

While specific IC50 values for the anti-inflammatory activity of This compound are not available in the reviewed literature, its structural similarity to other alkylitaconic acids suggests it may exert similar effects.

For comparison, 4-Octyl Itaconate (4-OI) , a cell-permeable derivative, has been shown to exert anti-inflammatory effects by activating the Nrf2 pathway and inhibiting the production of pro-inflammatory cytokines.[10][11]

Table 2: Comparison of Anti-inflammatory Mechanisms of Itaconic Acid Derivatives

Compound/DerivativeMechanism of ActionReference(s)
Itaconic AcidInhibition of Succinate Dehydrogenase (SDH), Inhibition of NF-κB[7][8][9]
This compound Presumed to be similar to other alkylitaconic acids-
4-Octyl Itaconate (4-OI)Nrf2 activation, Inhibition of pro-inflammatory cytokine production[10][11]
Experimental Protocol: Cell-based Anti-inflammatory Assay (NF-κB Reporter Assay)

This protocol describes a general method for screening anti-inflammatory compounds by measuring the inhibition of NF-κB activation in a cell-based reporter assay.

  • Cell Culture: Culture a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a sufficient time to allow for reporter gene expression.

  • Lysis: Lyse the cells to release the reporter protein.

  • Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

NFkB_Signaling_Inhibition cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB activates IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Itaconic_Derivatives Itaconic Acid Derivatives Itaconic_Derivatives->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory point of itaconic acid derivatives.

Antimicrobial Activity

Several itaconic acid derivatives have demonstrated promising antimicrobial properties.

While specific MIC (Minimum Inhibitory Concentration) values for This compound were not found in the reviewed literature, a study on related compounds, asperitaconic acids A-C , which are also alkylitaconic acids, showed antibacterial effects against Staphylococcus aureus with MIC values ranging from 16-32 μg/mL.[12]

Another study focused on biobased polymers derived from itaconic acid . These polymers, when functionalized with clickable antimicrobial groups, exhibited potent antibacterial activity, particularly against Gram-positive bacteria. The MIC values for these polymeric derivatives were in a similar range to the asperitaconic acids.[13]

It is important to note that the antimicrobial activity of itaconic acid itself has been shown to be pH-dependent, with increased efficacy in more acidic environments.[14]

Table 3: Comparison of Antimicrobial Activity of Itaconic Acid Derivatives

Compound/DerivativeTarget Organism(s)MIC ValueReference(s)
This compound Not specifiedNot available-
Asperitaconic Acids A-CStaphylococcus aureus16-32 μg/mL[12]
Itaconic Acid-based PolymersGram-positive bacteriaSimilar to asperitaconic acids[13]
Itaconic AcidEscherichia coli, Salmonella TyphimuriumpH-dependent[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol provides a general method for determining the MIC of a compound against a bacterial strain.

  • Bacterial Culture: Prepare an overnight culture of the test bacterium in a suitable broth medium.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow_MIC start Start culture Overnight Bacterial Culture start->culture inoculum Standardize Inoculum culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilutions Prepare Serial Dilutions of Compound dilutions->inoculate incubate Incubate at 37°C inoculate->incubate read Read Results incubate->read end Determine MIC read->end

Caption: A typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates clear potential as a therapeutic agent, particularly in the realm of anticancer therapy through its inhibition of the p53-MDM2 interaction. While direct comparative data for its anti-inflammatory and antimicrobial activities against other itaconic acid derivatives is currently limited, the existing evidence for related compounds suggests promising avenues for further investigation. The provided experimental protocols offer a framework for researchers to conduct such comparative studies, which will be crucial for fully elucidating the therapeutic potential of this compound and optimizing its development as a future drug candidate. Further research is warranted to generate head-to-head quantitative data to solidify its position among other promising itaconic acid derivatives.

References

Cross-Validation of Hexylitaconic Acid's Anti-Tumor Activity in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor activity of Hexylitaconic Acid (HIA), a naturally derived inhibitor of the p53-MDM2 interaction. While the direct cytotoxic and anti-proliferative efficacy of HIA across a broad range of cancer cell lines is not extensively documented in publicly available literature, this document summarizes its known biochemical activity and compares it with established p53-MDM2 inhibitors that have progressed to clinical trials. This guide aims to offer a foundational understanding of HIA's potential and to provide detailed experimental protocols for its further investigation.

Overview of this compound and its Mechanism of Action

This compound is a natural product isolated from a marine-derived fungus, Arthrinium sp.[1] Its primary anti-tumor mechanism of action is the inhibition of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[2] By disrupting this interaction, HIA can stabilize p53, leading to the activation of p53-mediated pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Comparative Analysis of Anti-Tumor Activity

Table 1: Biochemical and Cellular Activity of p53-MDM2 Inhibitors

CompoundMechanism of ActionBiochemical IC50 (p53-MDM2 Interaction)Cancer Cell LineAnti-proliferative IC50Citation(s)
This compound p53-MDM2 Interaction Inhibitor50 µg/mLData Not AvailableData Not Available[1]
Nutlin-3a p53-MDM2 Interaction InhibitorNot specified in these sourcesHCT116 (p53+/+)1.6 - 28.03 µM[3][4]
MCF78.6 µM[3]
Idasanutlin (RG7388) p53-MDM2 Interaction Inhibitor6 nMSJSA10.01 µM[5]
HCT1160.01 - 4.15 µM[4][5]
MCF-734.2 µM (high conc. effect)[6]
U-2 OS0.043 - 0.092 µM (low conc. effect)[6]

Note: The IC50 value for this compound is for the inhibition of p53-HDM2 binding in an ELISA assay and is not a measure of cell viability. The molecular weight of this compound is 214.26 g/mol , therefore 50 µg/mL is approximately 233 µM.

Experimental Protocols

For researchers interested in cross-validating the anti-tumor activity of this compound, the following are detailed protocols for standard in vitro cytotoxicity and cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and control compounds) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

SRB (Sulforhodamine B) Assay

This assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[9]

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[10][11]

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10]

  • Solubilization: Air-dry the plates and then add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 540 nm.[9]

CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous, luminescent assay that quantifies ATP, an indicator of metabolically active cells.

Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. The amount of ATP is directly proportional to the number of viable cells.[12]

Procedure:

  • Cell Seeding and Treatment: Plate cells in an opaque-walled 96-well plate and treat with compounds as described for the MTT assay.

  • Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[13]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Luminescence Reading: Record the luminescence using a luminometer.[13]

Visualizing Key Pathways and Workflows

To further elucidate the context of this compound's anti-tumor activity, the following diagrams illustrate the p53-MDM2 signaling pathway and a general workflow for its experimental validation.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage Cellular_Stress_Signals Stress Signals DNA_Damage->Cellular_Stress_Signals Oncogene_Activation Oncogene Activation Oncogene_Activation->Cellular_Stress_Signals p53 p53 (Tumor Suppressor) MDM2 MDM2 p53->MDM2 Promotes transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair MDM2->p53 Inhibits and promotes degradation HIA This compound HIA->MDM2 Inhibits interaction with p53 Cellular_Stress_Signals->p53 Activates experimental_workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Optional) Cell_Culture Select & Culture Cancer Cell Lines Cytotoxicity_Assay Perform Cytotoxicity/Viability Assays (MTT, SRB, CellTiter-Glo) Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot for p53 & Downstream Targets IC50_Determination->Western_Blot Xenograft_Model Establish Tumor Xenograft Model IC50_Determination->Xenograft_Model Inform dose selection HIA_Treatment Treat with this compound Xenograft_Model->HIA_Treatment Tumor_Measurement Monitor Tumor Growth HIA_Treatment->Tumor_Measurement

References

Comparative Analysis of Synthetic vs. Naturally-Derived Hexylitaconic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances between synthetic and naturally-derived compounds is paramount. This guide provides a comprehensive comparison of synthetic and naturally-derived Hexylitaconic Acid, a promising therapeutic agent. The following analysis is based on available experimental data, offering insights into their biological activities, and providing detailed experimental protocols and pathway diagrams to support further research.

This compound, a derivative of itaconic acid, has garnered significant attention for its potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of the p53-HDM2 interaction, a critical pathway in cancer progression.[1][2] This compound can be obtained through fungal fermentation (naturally-derived) or chemical synthesis. This guide delves into a comparative analysis of these two forms to aid researchers in selecting the appropriate compound for their studies.

Data Presentation: Physicochemical and Biological Properties

A summary of the key properties of this compound is presented below. It is important to note that both enantiomers, (+) and (-), have been found in nature and have been synthesized.[3]

PropertySynthetic this compoundNaturally-Derived this compound
Molecular Formula C₁₁H₁₈O₄C₁₁H₁₈O₄
Molecular Weight 214.26 g/mol [4]214.26 g/mol [4]
Source Chemical SynthesisFungal Fermentation (e.g., Arthrinium sp., Aspergillus sp.)[1][4]
Chirality Can be synthesized as a racemic mixture or as individual enantiomers ((+)- and (-)-Hexylitaconic Acid).[3]Primarily found as the (-)-enantiomer, though the (+)-enantiomer has also been isolated from natural sources.[2][3]
Biological Activity (p53-HDM2 Inhibition) The (+)-enantiomer, prepared by chemical synthesis, inhibits the p53-HDM2 interaction in a dose-dependent manner with an IC₅₀ value comparable to the naturally-derived (-)-enantiomer.[5](-)-Hexylitaconic acid, isolated from Arthrinium sp., inhibits the p53-HDM2 interaction with an IC₅₀ value of 50 µg/mL.[2]

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and biological evaluation of this compound are crucial for reproducible research.

Protocol 1: Isolation of Naturally-Derived (-)-Hexylitaconic Acid

This protocol outlines a general procedure for the isolation of this compound from a fungal culture, based on common mycological and natural product chemistry techniques.

1. Fungal Cultivation:

  • Inoculate a suitable fungal strain (e.g., Arthrinium sp.) into a liquid culture medium (e.g., Potato Dextrose Broth).
  • Incubate the culture at an appropriate temperature (e.g., 25-28°C) with shaking for a specified period (e.g., 7-14 days) to allow for fungal growth and metabolite production.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.
  • Extract the culture broth with an organic solvent such as ethyl acetate.
  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.
  • Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.
  • Collect fractions and monitor by thin-layer chromatography (TLC).
  • Pool fractions containing the compound of interest and concentrate.
  • Perform further purification using high-performance liquid chromatography (HPLC) to obtain pure (-)-Hexylitaconic Acid.

4. Structure Elucidation:

  • Confirm the structure and stereochemistry of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Chemical Synthesis of (±)-Hexylitaconic Acid

This protocol provides a general outline for the synthesis of racemic this compound. Specific reaction conditions may need optimization.

1. Starting Materials: Itaconic anhydride and a suitable hexyl nucleophile (e.g., hexylmagnesium bromide).

2. Reaction:

  • React itaconic anhydride with the hexyl Grignard reagent in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere. This reaction typically involves a 1,4-conjugate addition of the Grignard reagent to the α,β-unsaturated system of the itaconic anhydride.
  • Quench the reaction with a proton source (e.g., aqueous ammonium chloride).

3. Work-up and Purification:

  • Extract the product into an organic solvent.
  • Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
  • Remove the solvent under reduced pressure.
  • Purify the resulting crude product by column chromatography on silica gel to yield racemic (±)-Hexylitaconic Acid.

4. Enantiomeric Separation (Optional):

  • The racemic mixture can be separated into its individual enantiomers using chiral HPLC.[3]

Protocol 3: p53-HDM2 Interaction Assay (ELISA)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the p53-HDM2 interaction.

1. Plate Coating:

  • Coat a 96-well microtiter plate with a solution of recombinant HDM2 protein in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

2. Blocking:

  • Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
  • Wash the plate as described above.

3. Inhibition Reaction:

  • Add varying concentrations of this compound (both synthetic and naturally-derived) to the wells.
  • Add a solution of recombinant p53 protein to the wells.
  • Incubate for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the interaction between p53 and HDM2 and for the inhibitor to take effect.

4. Detection:

  • Wash the plate to remove unbound p53 and inhibitor.
  • Add a primary antibody specific for p53 and incubate.
  • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
  • Wash the plate and add a substrate for the enzyme (e.g., TMB).

5. Data Analysis:

  • Measure the absorbance at a specific wavelength using a microplate reader.
  • Calculate the percentage of inhibition for each concentration of this compound.
  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the p53-HDM2 interaction.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and a generalized experimental workflow for the comparative analysis.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2_gene MDM2 Gene p53->MDM2_gene Activates Transcription Proteasome Proteasome MDM2 MDM2 MDM2_gene->MDM2 Translation MDM2->p53 p53_degradation p53 Degradation Proteasome->p53_degradation Leads to Hexylitaconic_Acid This compound Hexylitaconic_Acid->MDM2 Inhibits Binding

Caption: p53-MDM2 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_production Production cluster_analysis Analysis cluster_comparison Comparison Natural Natural Derivation (Fungal Fermentation) Purification Purification & Characterization (HPLC, NMR, MS) Natural->Purification Synthetic Chemical Synthesis Synthetic->Purification Bioactivity Biological Activity Assay (p53-HDM2 ELISA) Purification->Bioactivity Data_Analysis Data Analysis (IC50 Determination) Bioactivity->Data_Analysis Conclusion Comparative Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative analysis of this compound.

Conclusion

The available evidence suggests that both synthetically and naturally-derived this compound are potent inhibitors of the p53-HDM2 interaction. The choice between the two may depend on factors such as the desired enantiomeric purity, scalability of production, and cost-effectiveness. Synthetic routes offer the advantage of producing specific enantiomers and allowing for structural modifications to explore structure-activity relationships. Natural production through fermentation provides a direct route to the bioactive (-)-enantiomer but may require more extensive purification. This guide provides a foundational framework for researchers to design and execute further comparative studies to fully elucidate the therapeutic potential of this compound.

References

Validating the Specificity of Hexylitaconic Acid for the p53-HDM2 Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a key target in oncology research. The interaction between p53 and its negative regulator, the E3 ubiquitin ligase HDM2 (human double minute 2), is a crucial checkpoint in the p53 signaling pathway. Inhibition of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. A variety of small molecules have been developed to disrupt the p53-HDM2 interaction. This guide provides a comparative analysis of Hexylitaconic Acid, a naturally derived inhibitor, with other well-characterized synthetic inhibitors, offering insights into its specificity and performance based on available experimental data.

Comparative Analysis of p53-HDM2 Inhibitors

The efficacy of small molecule inhibitors targeting the p53-HDM2 interaction is evaluated using a range of biochemical and cell-based assays. Biochemical assays, such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), provide quantitative data on the direct binding affinity between the inhibitor and the HDM2 protein. Cellular assays, on the other hand, measure the inhibitor's ability to activate the p53 pathway in a cellular context, leading to downstream effects like cell growth inhibition.

The following table summarizes the performance of this compound alongside three well-established p53-HDM2 inhibitors: Nutlin-3a, MI-773 (SAR405838), and AMG 232.

Compound Assay Type Parameter Value Reference
This compound Biochemical (ELISA)IC50~233 µM (50 µg/mL)[1]
Nutlin-3a Biochemical (SPR)IC5090 nM[2]
Cellular (SJSA-1)IC50Varies by cell line[3]
MI-773 (SAR405838) Biochemical (FP)Ki0.88 nM[4][5]
Cellular (SJSA-1)IC5092 nM[4][6]
Cellular (RS4;11)IC5089 nM[4][6]
Cellular (LNCaP)IC50270 nM[4][6]
Cellular (HCT-116)IC50200 nM[4][6]
AMG 232 Biochemical (SPR)Kd0.045 nM[7][8][9]
Biochemical (HTRF)IC500.6 nM[10][11]
Cellular (SJSA-1 EdU)IC509.1 nM[8][9]
Cellular (HCT-116 BrdU)IC5010 nM[10][11]

Note: The IC50 value for this compound was converted from µg/mL to µM using a molecular weight of 214.26 g/mol .

Key Experimental Protocols

To ensure the validity and reproducibility of findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize p53-HDM2 inhibitors.

Enzyme-Linked Immunosorbent Assay (ELISA) for p53-HDM2 Interaction

This assay is used to quantify the inhibition of the p53-HDM2 interaction in a biochemical setting.

  • Plate Coating: Coat 96-well microplates with a solution of p53 protein (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound p53.

  • Blocking: Block the remaining protein-binding sites on the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Inhibitor and HDM2 Incubation: Add the test compound (e.g., this compound) at various concentrations to the wells, followed by the addition of a fixed concentration of GST-tagged HDM2 protein. Incubate for 1-2 hours at room temperature to allow for binding.

  • Detection: Add a primary antibody that specifically recognizes the tag on HDM2 (e.g., anti-GST antibody) and incubate for 1 hour. After washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for another hour.

  • Signal Development: Add a substrate for the enzyme (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the p53-HDM2 interaction by 50%.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.

  • Sensor Chip Preparation: Immobilize either the p53 peptide or the HDM2 protein onto a sensor chip surface. For example, a synthetic p53 peptide (residues 15-29) with an N-terminal hexahistidine tag can be immobilized on a Ni-NTA sensor chip.[12]

  • Analyte Injection: Flow a solution containing the binding partner (the analyte, e.g., MDM2 protein) at various concentrations over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of bound analyte and is recorded as a response unit (RU).

  • Kinetic Analysis: After the association phase, flow a buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis: Analyze the sensorgrams (plots of RU versus time) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). For inhibitor studies, pre-incubate the analyte with the inhibitor before flowing it over the chip.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: Place a solution of the HDM2 protein in the sample cell of the calorimeter. Fill the titration syringe with a solution of the inhibitor. Both solutions should be in the same buffer to minimize heat of dilution effects.

  • Titration: Inject small aliquots of the inhibitor solution from the syringe into the sample cell containing the HDM2 protein at a constant temperature.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the inhibitor to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[13][14][15]

Cellular Assays: Western Blotting and qPCR

These assays are used to confirm the on-target effects of the inhibitor in a cellular context by measuring the levels of p53 and its downstream target genes and proteins.

  • Cell Culture and Treatment: Culture cancer cells with wild-type p53 (e.g., HCT116, SJSA-1) and treat them with the inhibitor at various concentrations for a specified period (e.g., 24 hours).

  • Western Blotting for Protein Levels:

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

    • Probe the membrane with primary antibodies specific for p53, p21 (a p53 target gene product), and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate. An increase in p53 and p21 protein levels indicates activation of the p53 pathway.

  • Quantitative PCR (qPCR) for Gene Expression:

    • Isolate total RNA from the treated cells.

    • Reverse transcribe the RNA into cDNA.

    • Perform qPCR using primers specific for p53 target genes such as CDKN1A (p21) and PUMA.

    • Normalize the expression levels to a housekeeping gene (e.g., ACTB or GAPDH). An increase in the mRNA levels of these target genes confirms the transcriptional activation of p53.[16][17][18][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the p53-HDM2 signaling pathway and a typical workflow for validating a p53-HDM2 inhibitor.

p53_HDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p53_HDM2 p53-HDM2 Complex p53->p53_HDM2 Target_Genes Target Genes (e.g., p21, PUMA) p53->Target_Genes Transcription Activation HDM2 HDM2 HDM2->p53 Ubiquitination HDM2->p53_HDM2 p53_Ub Ub-p53 p53_HDM2->p53_Ub Nuclear Export DNA_Damage DNA Damage DNA_Damage->p53 Stabilization & Activation Proteasome Proteasome p53_Ub->Proteasome Degradation Inhibitor This compound & other inhibitors Inhibitor->p53_HDM2 Inhibition

Caption: The p53-HDM2 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ELISA ELISA Cellular_Activity Assessment of Cellular Activity ELISA->Cellular_Activity SPR SPR SPR->Cellular_Activity ITC ITC ITC->Cellular_Activity Cell_Viability Cell Viability Assay (e.g., MTS, CellTiter-Glo) Specificity_Validation Specificity & On-Target Validation Cell_Viability->Specificity_Validation Western_Blot Western Blot (p53, p21 levels) End Lead Optimization / Further Studies Western_Blot->End qPCR qPCR (p21, PUMA mRNA) qPCR->End Start Compound Synthesis or Isolation Biochem_Screening Primary Biochemical Screening (e.g., HTRF, FP) Start->Biochem_Screening Hit_Validation Hit Validation & Characterization Biochem_Screening->Hit_Validation Hit_Validation->ELISA Hit_Validation->SPR Hit_Validation->ITC Cellular_Activity->Cell_Viability Specificity_Validation->Western_Blot Specificity_Validation->qPCR

Caption: A typical experimental workflow for validating p53-HDM2 interaction inhibitors.

Conclusion

This compound demonstrates inhibitory activity against the p53-HDM2 interaction, as evidenced by initial ELISA-based screening.[21] However, when compared to well-characterized synthetic inhibitors like Nutlin-3a, MI-773, and AMG 232, its potency in this biochemical assay is significantly lower. The synthetic compounds exhibit IC50, Ki, or Kd values in the nanomolar to sub-nanomolar range, indicating much higher affinity for HDM2.

To comprehensively validate the specificity of this compound, further studies are warranted. These should include more sensitive biochemical assays such as SPR or ITC to determine its binding affinity and thermodynamics accurately. Furthermore, cellular assays are crucial to confirm its on-target activity in a biological context, including its ability to stabilize p53, induce the expression of p53 target genes, and inhibit the growth of cancer cells with wild-type p53. A thorough investigation using the protocols and workflow outlined in this guide will provide a clearer understanding of the potential of this compound as a specific inhibitor of the p53-HDM2 interaction for therapeutic applications.

References

A Comparative Analysis of Hexylitaconic Acid and Standard Auxins in Plant Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Hexylitaconic Acid against well-established plant growth-promoting auxins: Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA). Due to the limited availability of direct experimental data on this compound's auxin-like activity, this document synthesizes information on itaconic acid and its derivatives to forecast potential bioactivity, alongside established data for standard auxins.

Introduction to Plant Auxins

Auxins are a class of phytohormones that play a pivotal role in regulating plant growth and development. They are involved in critical processes such as cell elongation, division, and differentiation, as well as root formation and fruit development. The most prevalent naturally occurring auxin is IAA.[1] Synthetic auxins, including IBA and NAA, are widely utilized in agriculture and horticulture to stimulate rooting in cuttings, manage fruit development, and as herbicides at elevated concentrations.

The Auxin Signaling Pathway

The primary auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[2] In the presence of auxin, the TIR1/AFB receptor binds to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then modulate the transcription of auxin-responsive genes, triggering a cascade of physiological responses.[2]

AuxinSignalingPathway cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Degradation Proteasomal Degradation Aux_IAA->Degradation AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes activates Transcription Transcription AuxinResponsiveGenes->Transcription Ub Ubiquitin Ub->SCF_Complex

Caption: A simplified diagram of the nuclear auxin signaling pathway.

Comparative Data on Auxin Activity

The following table summarizes the known activities of standard auxins and the reported and predicted activity of itaconic acid derivatives.

CompoundChemical NameTypePrimary ApplicationsOptimal Concentration Range (M)Rooting ActivityShoot Elongation ActivityNotes
IAA Indole-3-acetic acidNaturalPlant tissue culture, research10⁻⁷ - 10⁻⁵ModerateStrongThe primary native auxin in most plants; susceptible to degradation by light and enzymes.
IBA Indole-3-butyric acidSyntheticCommercial rooting agent for cuttings10⁻⁶ - 10⁻⁴StrongModerateMore stable than IAA and often more effective for inducing adventitious roots.[3]
NAA 1-Naphthaleneacetic acidSyntheticRooting, fruit thinning, tissue culture10⁻⁷ - 10⁻⁵Very StrongModeratePotent synthetic auxin; can be toxic at higher concentrations.
Itaconic Acid 2-Methylenesuccinic acidNaturalPlant growth regulation (experimental)10⁻⁴ - 10⁻³InhibitoryPromotiveStudies show it can promote shoot growth in some crops while inhibiting root growth.[4][5]
This compound 2-Hexyl-3-methylenesuccinic acidNatural DerivativePlant growth regulation (predicted)Predicted: 10⁻⁶ - 10⁻⁴Predicted: Moderate to StrongPredicted: PromotiveThe hexyl group increases lipophilicity, potentially enhancing uptake and transport, which may lead to higher activity at lower concentrations compared to itaconic acid. The vinylidene group is suggested to be crucial for its biological activity.[6]

Predicted activity for this compound is based on structure-activity relationships and requires experimental validation.

Experimental Protocols for Auxin Bioassays

To empirically determine and compare the auxin activity of this compound, the following established bioassays are recommended.

Avena Coleoptile Curvature Test

This classic bioassay measures the degree of curvature in oat (Avena sativa) coleoptiles in response to the unilateral application of an auxin.

Procedure:

  • Germinate Avena seeds in complete darkness. After 2-3 days, expose the seedlings to red light for a few hours.[7]

  • Once seedlings are approximately 2-3 cm tall, decapitate the coleoptile tips (about 1 mm).

  • Place the test substance (e.g., this compound at various concentrations) into small agar blocks.

  • A second decapitation of the coleoptiles is performed to remove any regenerated tip. The primary leaf is gently pulled up to create a surface for the agar block.[7]

  • Place an agar block containing the test substance asymmetrically on the cut surface of the coleoptile.

  • After a set incubation period (e.g., 90-120 minutes) in a dark, humid environment, measure the angle of curvature of the coleoptile.[7]

  • The degree of curvature is proportional to the auxin concentration.

Arabidopsis Root Growth Inhibition Assay

This assay is based on the principle that auxins inhibit primary root elongation in Arabidopsis thaliana at higher concentrations.

Procedure:

  • Surface-sterilize Arabidopsis seeds and plate them on Murashige and Skoog (MS) medium.

  • Cold-stratify the seeds for 2-4 days at 4°C in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a long-day photoperiod.

  • After 4-5 days, transfer seedlings to new MS plates containing a range of concentrations of the test compounds (this compound, IAA, IBA, NAA) and a control (no added auxin).

  • Orient the plates vertically to allow roots to grow along the surface of the medium.

  • After 3-5 days of further growth, measure the length of the primary root.

  • Inhibition of root growth compared to the control indicates auxin activity.

Split Pea Stem Curvature Test

This bioassay utilizes the differential growth of split pea (Pisum sativum) stems when incubated in an auxin solution.

Procedure:

  • Germinate pea seeds in the dark until the epicotyls are 3-5 cm long.

  • Excise a 2-3 cm segment from the third internode of the etiolated seedlings.

  • Split the segment longitudinally for about three-quarters of its length.

  • Place the split stems in petri dishes containing solutions of the test compounds at various concentrations.

  • After 6-24 hours, the two halves of the stem will curve inwards in the presence of an active auxin.[8][9]

  • The degree of curvature is measured and is proportional to the logarithm of the auxin concentration.[8][9]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and known auxins.

ExperimentalWorkflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_analysis Data Analysis cluster_conclusion Conclusion A1 Prepare Stock Solutions (this compound, IAA, IBA, NAA) A2 Prepare Serial Dilutions A1->A2 B1 Avena Coleoptile Curvature Test A2->B1 B2 Arabidopsis Root Growth Inhibition Assay A2->B2 B3 Split Pea Stem Curvature Test A2->B3 C1 Measure Curvature/Root Length B1->C1 B2->C1 B3->C1 C2 Generate Dose-Response Curves C1->C2 C3 Determine EC50 Values C2->C3 C4 Statistical Analysis (e.g., ANOVA) C3->C4 D1 Compare Potency and Efficacy C4->D1 D2 Publish Comparison Guide D1->D2

Caption: A workflow for the comparative analysis of auxin-like compounds.

Logical Framework for Comparison

The comparison of this compound with known auxins can be structured based on a hierarchical evaluation of their biological effects.

LogicalFramework A Test Compound (this compound) C Primary Screening: Auxin-like Activity? A->C B Known Auxins (IAA, IBA, NAA) B->C D Quantitative Bioassays C->D Yes I Conclusion: Novel Plant Growth Regulator? C->I No E Dose-Response Analysis D->E F Comparative Efficacy and Potency E->F G Structure-Activity Relationship Analysis F->G H Mechanism of Action Studies (e.g., receptor binding, gene expression) F->H G->I H->I

Caption: A logical framework for evaluating novel auxin candidates.

References

Comparative study of the enantiomers of Hexylitaconic Acid in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of Hexylitaconic Acid, (+)-HIA and (-)-HIA. The information is compiled from published experimental data to assist researchers in evaluating their potential as therapeutic agents.

Data Presentation

The following table summarizes the available quantitative data for the enantiomers of this compound.

Biological AssayTarget/Cell Line(+)-Hexylitaconic Acid(-)-Hexylitaconic AcidReference
p53-HDM2 Interaction InhibitionPurified proteinsComparable to (-)-enantiomer50 µg/mL (IC₅₀)[1][2]

Note: While the inhibitory activity of (+)-Hexylitaconic Acid on the p53-HDM2 interaction is reported as "comparable" to the (-)-enantiomer, a specific IC₅₀ value is not available in the reviewed literature.

Biological Activities

Inhibition of the p53-HDM2 Interaction

Both enantiomers of this compound have been identified as inhibitors of the p53-HDM2 protein-protein interaction, a key target in oncology for the reactivation of the p53 tumor suppressor pathway. The naturally occurring (-)-Hexylitaconic Acid was found to inhibit this interaction with an IC₅₀ value of 50 µg/mL.[2] Subsequent studies on the synthetic (+)-enantiomer demonstrated a comparable inhibitory effect.[1] The proposed mechanism of action involves the direct binding of this compound to the HDM2 protein, thereby preventing it from targeting p53 for degradation.[1]

Potential Cytotoxic and Anti-inflammatory Effects

While direct comparative studies on the cytotoxic and anti-inflammatory effects of the individual enantiomers of this compound are limited, the broader class of itaconic acid derivatives has shown promise in these areas. Itaconic acid itself is known to exert anti-inflammatory effects by inhibiting succinate dehydrogenase (SDH). Some derivatives have also demonstrated cytotoxicity against cancer cell lines such as HeLa and MRC-5. Further research is required to specifically evaluate and compare the potency of (+)- and (-)-Hexylitaconic Acid in these assays.

Experimental Protocols

p53-HDM2 Interaction Inhibition Assay (ELISA)

This protocol describes a typical Enzyme-Linked Immunosorbent Assay (ELISA) used to screen for inhibitors of the p53-HDM2 interaction.

Materials:

  • Recombinant human p53 protein

  • Recombinant human HDM2 protein

  • Anti-HDM2 antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Assay buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • 96-well microtiter plates

  • This compound enantiomers (test compounds)

  • Positive control inhibitor (e.g., Nutlin-3)

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human p53 protein (e.g., 100 ng/well in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound p53.

  • Blocking: Block the remaining protein-binding sites in the wells by adding assay buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Incubation: Add the test compounds (this compound enantiomers) at various concentrations to the wells, followed by the addition of recombinant human HDM2 protein. A well with HDM2 and no inhibitor serves as a negative control, and a well with a known inhibitor like Nutlin-3 serves as a positive control. Incubate for 1-2 hours at room temperature to allow for the interaction between p53 and HDM2.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Primary Antibody Incubation: Add the anti-HDM2 antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound enantiomers based on the known activities of itaconic acid and its derivatives.

p53_HDM2_Inhibition HIA This compound Enantiomers HDM2 HDM2 HIA->HDM2 Inhibits p53 p53 HDM2->p53 Binds to and polyubiquitinates Proteasome Proteasomal Degradation HDM2->Proteasome Targets for p53->Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Induces

Inhibition of the p53-HDM2 Signaling Pathway.

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 HIA This compound Enantiomers (putative) IKK_complex IKK Complex HIA->IKK_complex Potential Inhibition MAPKKK MAPKKK HIA->MAPKKK Potential Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK_complex TAK1->MAPKKK IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkB NF-κB IkappaB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates to MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Inflammatory_Genes Inflammatory Gene Expression NFkB_n->Inflammatory_Genes AP1->Inflammatory_Genes

References

The Untapped Potential of Hexylitaconic Acid: A Mechanistic Rationale for Synergy with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A Forward-Looking Analysis for Drug Development Professionals

While direct experimental data on the synergistic effects of Hexylitaconic Acid (HIA) with conventional chemotherapy drugs remains to be established, a compelling mechanistic rationale suggests its potential as a powerful adjuvant in cancer therapy. HIA, a natural product isolated from marine-derived fungi, has been identified as an inhibitor of the critical p53-MDM2 protein-protein interaction. This mode of action positions HIA as a promising candidate to enhance the efficacy of chemotherapeutic agents that rely on a functional p53 pathway to induce cancer cell death.

This guide provides a comparative analysis of HIA's standalone anticancer potential and explores the theoretical underpinnings for its synergistic use with common chemotherapy drugs. We present available preclinical data on HIA and its derivatives, detail relevant experimental protocols, and visualize the key signaling pathways to support future research in this promising area.

Quantitative Data on the Anticancer Activity of this compound and Its Derivatives

Limited public data is available on the cytotoxic effects of this compound across a broad range of cancer cell lines. However, existing studies provide a glimpse into its potential. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for HIA and related compounds.

CompoundCancer Cell LineIC50 ValueReference(s)
(-)-Hexylitaconic Acid-50 µg/mL (p53-HDM2 binding)[1]
This compound Derivative CopolyesterMCF-7 (Breast)62.5 µg/mL[2]
9-Hydroxythis compoundHeLa (Cervical)Cytotoxic[3]
10-Hydroxythis compoundMRC-5 (Normal Lung)Cytotoxic[3]

Note: The IC50 value for (-)-Hexylitaconic Acid refers to the concentration required to inhibit 50% of the p53-HDM2 interaction in an ELISA-based assay, not direct cell viability. The cytotoxicity of 9-HHIA and 10-HHIA was observed but specific IC50 values were not provided in the referenced study.

The Mechanistic Basis for Synergy: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to stress, including DNA damage induced by chemotherapy. Upon activation, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death). Many cancers, however, evade this crucial defense mechanism by overexpressing Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.

This compound functions by inhibiting the interaction between p53 and MDM2[2]. This action prevents the degradation of p53, leading to its accumulation and the activation of its downstream pro-apoptotic and cell cycle arrest pathways.

G This compound's Mechanism of Action HIA This compound MDM2 MDM2 HIA->MDM2 Inhibits p53 p53 MDM2->p53 Binds and Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces

Mechanism of this compound.

Many conventional chemotherapy drugs, such as doxorubicin and cisplatin, function by inducing DNA damage. This damage signals the activation of the p53 pathway. In cancer cells with high levels of MDM2, the efficacy of these drugs is often diminished as p53 is rapidly degraded.

By combining a p53-MDM2 inhibitor like HIA with a DNA-damaging chemotherapeutic agent, a synergistic effect can be hypothesized. HIA would stabilize and elevate p53 levels, while the chemotherapy drug would provide the initial DNA damage signal, leading to a more robust and sustained activation of p53-mediated apoptosis and cell cycle arrest.

G Hypothesized Synergy of HIA and Chemotherapy cluster_0 Chemotherapy Action cluster_1 HIA Action Chemo Chemotherapy (e.g., Doxorubicin, Cisplatin) DNA_Damage DNA Damage Chemo->DNA_Damage p53 p53 DNA_Damage->p53 Activates HIA This compound MDM2 MDM2 HIA->MDM2 Inhibits MDM2->p53 Prevents Degradation Apoptosis Enhanced Apoptosis p53->Apoptosis CellCycleArrest Enhanced Cell Cycle Arrest p53->CellCycleArrest

Potential Synergy of HIA with Chemotherapy.

Detailed Experimental Protocols

To facilitate further research into the synergistic potential of this compound, we provide detailed methodologies for key in vitro assays.

p53-MDM2 Interaction Assay (ELISA-based)

This protocol is adapted from the methodology used to identify HIA as a p53-HDM2 inhibitor[1].

  • Coating: A 96-well microtiter plate is coated with a solution of human p53 protein and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Incubation with Inhibitor: A solution of this compound at various concentrations is added to the wells, followed by the addition of a solution containing biotinylated human MDM2 (HDM2). The plate is then incubated for 2 hours at room temperature to allow for competitive binding.

  • Washing: The plate is washed as described in step 2.

  • Detection: A solution of streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, and the plate is incubated in the dark until a color change is observed.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, the chemotherapy drug, or a combination of both. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting cell viability against drug concentration. Synergy is assessed using methods such as the Combination Index (CI).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the compounds of interest as described in the cell viability assay protocol.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in a binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Proposed Experimental Workflow for Synergy Evaluation

The following workflow outlines a logical progression for experimentally validating the synergistic potential of this compound with a chosen chemotherapy drug.

G Experimental Workflow for HIA Synergy Studies start Start ic50 Determine IC50 of HIA and Chemotherapy Drug Individually start->ic50 combo_viability Cell Viability Assay (MTT) with Drug Combinations ic50->combo_viability ci_analysis Calculate Combination Index (CI) to Determine Synergy combo_viability->ci_analysis apoptosis_assay Apoptosis Assay (Annexin V) for Synergistic Combinations ci_analysis->apoptosis_assay If Synergistic western_blot Western Blot for p53 and Downstream Targets (p21, BAX) apoptosis_assay->western_blot cell_cycle Cell Cycle Analysis western_blot->cell_cycle end End cell_cycle->end

Proposed workflow for HIA synergy validation.

Conclusion and Future Directions

While direct evidence is pending, the biochemical mechanism of this compound as a p53-MDM2 inhibitor provides a strong foundation for its investigation as a synergistic partner to conventional chemotherapy. The potential to restore p53 function in tumors that rely on MDM2 overexpression for survival is a highly attractive therapeutic strategy. Future research should focus on comprehensive in vitro screening of HIA in combination with a panel of chemotherapy drugs across various cancer cell lines with known p53 and MDM2 status. Positive findings would warrant progression to in vivo animal models to assess efficacy and potential toxicity of these combination therapies. The exploration of HIA and its derivatives could pave the way for novel, more effective cancer treatment regimens.

References

Independent Verification of Published NMR and Mass Spectrometry Data for Hexylitaconic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the published Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for Hexylitaconic Acid. By presenting a side-by-side comparison of reference data with independently sourced information, this document aims to provide researchers with a comprehensive and objective analysis of the spectroscopic properties of this compound.

Summary of Spectroscopic Data

This compound (IUPAC name: 2-hexyl-3-methylidenebutanedioic acid) is a dicarboxylic acid with the chemical formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol .[1] The following tables summarize the available published and independently verified spectral data for this compound.

Table 1: ¹H NMR Data Comparison
Published Data (CDCl₃, 500 MHz) Independent Verification
Chemical Shift (ppm) Chemical Shift (ppm)
(Data sourced from a publicly available spectrum)[2]No complete, independently generated ¹H NMR dataset from a primary research publication was identified in the performed search.
Table 2: ¹³C NMR Data Comparison
Published Data Independent Verification
Chemical Shift (ppm) Chemical Shift (ppm)
(Reference data indicated in PubChem, specific peaks not detailed in search results)No independently generated ¹³C NMR dataset from a primary research publication was identified in the performed search.
Table 3: Mass Spectrometry Data Comparison
Published Data (GC-MS) Independent Verification
Mass-to-Charge Ratio (m/z) Mass-to-Charge Ratio (m/z)
(Reference data indicated in PubChem, specific fragments not detailed in search results)No independently generated mass spectrum from a primary research publication was identified in the performed search.

Note: While public databases like PubChem indicate the existence of reference spectra, obtaining distinct, independently generated and published datasets for direct comparison proved challenging within the scope of this search. The scientific community would benefit from the publication of full, assigned spectral data in primary literature to facilitate such verification.

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small molecules like this compound. These are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Standard acquisition parameters include a 30-45 degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • The ¹³C NMR spectrum is acquired on the same instrument.

  • A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Mass Spectrometry (MS)

1. Sample Preparation:

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may need to be derivatized (e.g., by silylation) to increase its volatility.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent compatible with the mobile phase (e.g., a mixture of water, acetonitrile, or methanol with a small amount of formic acid or ammonium acetate).

2. GC-MS Analysis:

  • The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • The separated components then enter the mass spectrometer.

  • Electron Ionization (EI) is a common ionization technique used in GC-MS, where the sample molecules are bombarded with a high-energy electron beam, causing fragmentation.

  • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

3. LC-MS Analysis:

  • The sample is injected into a liquid chromatograph and separated on a column.

  • The eluent from the LC is directed to the mass spectrometer's ion source.

  • Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that keeps the molecule intact, often observing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • The ions are then analyzed and detected by the mass spectrometer.

Data Verification Workflow

The process of independently verifying published analytical data is a critical component of the scientific method. The following diagram illustrates a typical workflow for this process.

A Identify Published Spectroscopic Data B Search for Independent Experimental Data (Journals, Databases) A->B C Data Found? B->C D Extract Quantitative Data (e.g., Chemical Shifts, m/z values) C->D Yes I No Independent Data Found Verification Not Possible C->I No E Compare Published and Independent Data D->E F Data Consistent? E->F G Data Verified F->G Yes H Discrepancy Noted Further Investigation Needed F->H No J Acquire Experimental Data (NMR, MS) I->J K Analyze and Process New Data J->K K->D

Caption: Workflow for the independent verification of analytical data.

References

Assessing the Reproducibility of Hexylitaconic Acid's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the reported biological effects of Hexylitaconic Acid, focusing on the reproducibility of its primary mechanism of action: the inhibition of the p53-MDM2 interaction. Due to a limited number of publicly available studies on this compound, this guide also offers a comparative analysis with other well-characterized inhibitors of the p53-MDM2 pathway and provides detailed experimental protocols to facilitate independent verification and further research.

Executive Summary

This compound, a natural product isolated from the marine-derived fungus Arthrinium sp., has been identified as an inhibitor of the p53-MDM2 protein-protein interaction, a critical pathway in cancer biology.[1] This interaction is a key negative regulator of the p53 tumor suppressor protein. By disrupting this interaction, compounds like this compound can potentially restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells.

However, the assessment of the reproducibility of this compound's biological effects is currently hampered by the limited availability of independent studies. To date, only a single primary study has reported a quantitative measure of its inhibitory activity. This guide aims to address this gap by:

  • Presenting the currently available data on this compound's bioactivity.

  • Providing a comparative landscape of alternative and well-vetted p53-MDM2 inhibitors.

  • Detailing a robust experimental protocol for assessing p53-MDM2 inhibition, enabling researchers to conduct their own validation and comparative studies.

This compound: Biological Activity and Reproducibility

The primary reported biological effect of this compound is its ability to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2 (also known as HDM2 in humans).[1] This inhibitory action is the basis for its potential as an anticancer agent.

Quantitative Data on p53-MDM2 Inhibition

To assess the reproducibility of a compound's biological effects, it is crucial to compare quantitative data from multiple independent studies. In the case of this compound, the available data is sparse.

CompoundEnantiomerReported IC50Assay TypeSource
This compound(-)-enantiomer50 µg/mLELISATsukamoto et al., 2006[1]
This compound(+)-enantiomer"comparable to the (−) enantiomer"Not SpecifiedNakahashi et al., 2009[2]

Note: The molecular weight of this compound is 214.26 g/mol . An IC50 of 50 µg/mL corresponds to approximately 233 µM.

The lack of multiple, independent reports of the IC50 value for either enantiomer of this compound makes a direct assessment of its reproducibility across different laboratories impossible at this time.

Comparison with Alternative p53-MDM2 Inhibitors

To provide context for the reported activity of this compound, the following table compares its IC50 value with those of several well-characterized small molecule inhibitors of the p53-MDM2 interaction. This comparison highlights the potency of other compounds that have been more extensively studied and validated.

CompoundIC50 (p53-MDM2 Interaction)Assay Type
This compound (-) ~233 µM ELISA
Nutlin-3a0.09 µMBiochemical Assay
MI-7730.0035 µM (Ki)Biochemical Assay
RG7112 (Roche)0.018 µMBiochemical Assay
AMG 232 (Amgen)0.0006 µM (Ki)Biochemical Assay
Benzodiazepinedione Derivative0.42 µMBiochemical Assay

This table presents a selection of alternative inhibitors and their reported potencies. The specific assay conditions and cell lines used can influence the IC50 values, and direct comparison should be made with caution.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of this compound's mechanism of action and to guide future research, the following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for assessing its inhibition.

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription p53_MDM2 p53-MDM2 Complex Proteasome Proteasomal Degradation p53->Proteasome targeted for Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 binds & inhibits Ub Ubiquitin p53_MDM2->Ub E3 Ligase Activity Ub->p53 ubiquitinates Hexylitaconic_Acid This compound Hexylitaconic_Acid->p53_MDM2 inhibits formation

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Recombinant\np53 & MDM2 Recombinant p53 & MDM2 Incubate MDM2 with\nfluorescent peptide Incubate MDM2 with fluorescent peptide Recombinant\np53 & MDM2->Incubate MDM2 with\nfluorescent peptide Fluorescently-labeled\np53 peptide Fluorescently-labeled p53 peptide Fluorescently-labeled\np53 peptide->Incubate MDM2 with\nfluorescent peptide Test Compounds\n(this compound & Alternatives) Test Compounds (this compound & Alternatives) Add Test Compounds Add Test Compounds Test Compounds\n(this compound & Alternatives)->Add Test Compounds Incubate MDM2 with\nfluorescent peptide->Add Test Compounds Measure Fluorescence\nPolarization Measure Fluorescence Polarization Add Test Compounds->Measure Fluorescence\nPolarization Calculate % Inhibition Calculate % Inhibition Measure Fluorescence\nPolarization->Calculate % Inhibition Determine IC50 values Determine IC50 values Calculate % Inhibition->Determine IC50 values Compare Potency Compare Potency Determine IC50 values->Compare Potency

Caption: A typical experimental workflow for assessing p53-MDM2 inhibition using a fluorescence polarization assay.

Detailed Experimental Protocol: Fluorescence Polarization Assay for p53-MDM2 Interaction

To facilitate the independent verification of this compound's activity and for comparative studies, the following is a detailed protocol for a fluorescence polarization (FP) assay, a robust and common method for studying protein-protein interactions.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of the p53-MDM2 interaction.

Materials:

  • Recombinant human MDM2 protein (N-terminal domain)

  • Fluorescently labeled p53 peptide (e.g., with 5-FAM)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Test compounds (this compound and controls like Nutlin-3a) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 2X solution of MDM2 protein in assay buffer. The final concentration in the assay should be optimized and is typically in the low nanomolar range.

    • Prepare a 2X solution of the fluorescently labeled p53 peptide in assay buffer. The final concentration is typically around 10-20 nM.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute them in assay buffer to a 10X concentration.

  • Assay Protocol:

    • Add 5 µL of the 10X test compound solution to the wells of the 384-well plate. Include wells for a positive control (no MDM2) and a negative control (DMSO vehicle).

    • Add 20 µL of the 2X MDM2 protein solution to all wells except the positive control wells. Add 20 µL of assay buffer to the positive control wells.

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of the 2X fluorescently labeled p53 peptide solution to all wells.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used (e.g., excitation at 485 nm and emission at 525 nm for 5-FAM).

  • Data Analysis:

    • The degree of polarization is proportional to the amount of fluorescent peptide bound to the MDM2 protein.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This compound has been identified as a potential inhibitor of the p53-MDM2 interaction, a promising target for cancer therapy. However, the current body of evidence is insufficient to definitively assess the reproducibility of its biological effects. The single reported IC50 value, while providing a starting point, requires independent verification.

This guide provides the necessary context and tools for researchers to undertake such validation studies. By comparing this compound to more extensively characterized inhibitors and by utilizing robust and well-defined experimental protocols, the scientific community can build a more complete and reliable understanding of this natural product's therapeutic potential. Future research should focus on:

  • Independent determination of the IC50 values for both enantiomers of this compound using various assay formats (e.g., FP, ELISA, TR-FRET).

  • Cell-based assays to confirm the on-target activity and to assess the cellular potency of this compound.

  • Head-to-head comparison studies with established p53-MDM2 inhibitors under identical experimental conditions.

Through such rigorous and collaborative efforts, the true potential of this compound as a therapeutic agent can be accurately determined.

References

Unveiling Molecular Interactions: A Guide to Alternative Assays for p53-HDM2 Inhibition Beyond ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cancer therapeutics, the disruption of the p53-HDM2 interaction remains a cornerstone of targeted drug discovery. While the Enzyme-Linked Immunosorbent Assay (ELISA) has long been a standard for quantifying this interaction, a host of advanced biophysical and cell-based methods offer deeper insights into the kinetics, thermodynamics, and cellular efficacy of inhibitors like Hexylitaconic Acid. This guide provides a comprehensive comparison of these alternative techniques, complete with experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase HDM2 (Human Double Minute 2), which binds to p53 and targets it for proteasomal degradation. In many cancers, HDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions. Small molecules like this compound, a natural product isolated from the marine-derived fungus Arthrinium sp., have been identified as inhibitors of the p53-HDM2 interaction, thereby reactivating p53.[1] While initial screening of such inhibitors often relies on ELISA, a comprehensive understanding of their mechanism requires a multi-faceted approach.

The p53-HDM2 Signaling Pathway and Inhibition

Under normal cellular conditions, p53 levels are kept low through a negative feedback loop involving HDM2. Upon cellular stress, such as DNA damage, p53 is post-translationally modified, which prevents its interaction with HDM2. This leads to p53 accumulation and the activation of downstream target genes that mediate cell cycle arrest or apoptosis. Inhibitors like this compound mimic the action of post-translational modifications by directly binding to HDM2 and preventing its association with p53.[2]

p53_HDM2_pathway cluster_0 Normal Cell cluster_1 Inhibition by this compound p53_n p53 HDM2_n HDM2 p53_n->HDM2_n Binding Proteasome Proteasome p53_n->Proteasome Degradation HDM2_n->p53_n Ubiquitination Hexylitaconic_Acid Hexylitaconic Acid HDM2_i HDM2 Hexylitaconic_Acid->HDM2_i Binding p53_i p53 Apoptosis Apoptosis/ Cell Cycle Arrest p53_i->Apoptosis Activation HDM2_i->p53_i Interaction Blocked spr_workflow start Start immobilize Immobilize His-tagged p53 peptide on NTA sensor chip start->immobilize equilibrate Equilibrate with running buffer immobilize->equilibrate inject_hdm2 Inject varying concentrations of HDM2 equilibrate->inject_hdm2 measure_binding Measure association and dissociation inject_hdm2->measure_binding regenerate Regenerate sensor surface measure_binding->regenerate inject_inhibitor Pre-incubate HDM2 with this compound regenerate->inject_inhibitor measure_inhibition Inject HDM2-inhibitor complex and measure reduced binding inject_inhibitor->measure_inhibition analyze Analyze data to determine ka, kd, and KD measure_inhibition->analyze end End analyze->end fp_workflow start Start prepare_reagents Prepare fluorescently labeled p53 peptide and purified HDM2 protein start->prepare_reagents dispense_no_inhibitor Dispense p53 peptide and HDM2 into microplate wells (low polarization) prepare_reagents->dispense_no_inhibitor dispense_inhibitor Dispense p53 peptide, HDM2, and varying concentrations of this compound prepare_reagents->dispense_inhibitor incubate Incubate at room temperature dispense_no_inhibitor->incubate dispense_inhibitor->incubate read_plate Measure fluorescence polarization incubate->read_plate analyze Plot polarization vs. inhibitor concentration to determine IC50 read_plate->analyze end End analyze->end

References

A Comparative Guide to Hexylitaconic Acid-Based and Acrylic Acid-Based Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polymer properties of hexylitaconic acid-based polymers and acrylic acid-based polymers, with a focus on their applications in the pharmaceutical and biomedical fields. The information presented is supported by experimental data to assist researchers in selecting the appropriate polymer for their specific drug delivery needs.

Introduction

Both this compound-based and acrylic acid-based polymers are gaining attention in drug delivery due to their unique physicochemical properties. Acrylic acid polymers, particularly poly(acrylic acid) (PAA), are well-established as biocompatible and pH-responsive materials.[1][2] Itaconic acid, a bio-based monomer, and its derivatives like this compound, are emerging as sustainable alternatives with potentially advantageous properties for controlled drug release.[3][4] This guide will delve into a comparative analysis of their key polymer properties.

General Polymer Properties

PropertyThis compound-Based PolymersAcrylic Acid-Based Polymers
Biocompatibility Generally considered biocompatible. Copolymers have shown negligible hemolysis.[5][6]Well-established as a non-toxic and biocompatible polymer.[1][2]
Biodegradability Biodegradable, with the rate influenced by the specific composition. Copolymers with itaconic acid have been shown to degrade in vitro.[1][7]Generally considered biodegradable.[1][2]
Source Bio-based, derived from the fermentation of carbohydrates.[3][4]Typically derived from petrochemical sources.
pH-Sensitivity Yes, due to the presence of carboxylic acid groups.[7]Yes, the carboxylic acid groups provide pH-responsive swelling.[1][2]
Water Solubility Varies with the specific ester group; the hexyl group increases hydrophobicity compared to itaconic acid.Poly(acrylic acid) is highly water-soluble.[2]

Quantitative Comparison of Polymer Properties

The following tables summarize quantitative data on the key performance indicators of these polymers. It is important to note that direct comparative data for poly(this compound) is limited. Therefore, data for copolymers of itaconic acid with long-chain alcohols and other dialkyl itaconates are used as representative examples for the itaconic acid family.

Table 1: Swelling Behavior
Polymer SystempHSwelling Ratio (%)Reference
Poly(acrylic acid-co-itaconic acid) (80:20)7.0>400% in the first 100 minutes[8]
Poly(acrylic acid)7.4~2000%[9]
Chitosan/Poly(acrylic acid) (1:0.001)14.08550%[10]
Cross-linked Poly(itaconic acid)Neutral370.7 g/g (water absorption capacity)[11]

Higher swelling ratios can be beneficial for loading hydrophilic drugs and for designing stimuli-responsive release systems.

Table 2: Mechanical Properties
Polymer SystemPropertyValueReference
Poly[(acrylic acid)-co-(itaconic acid)] HydrogelsCompressive StrengthIncreases with itaconic acid content[12][13]
Poly(itaconic acid-co-10-hydroxythis compound)Molecular Weight (Mw)10,600 - 32,100 g/mol (decreases with increasing this compound content)[14]
Poly(dodecyl itaconate)Melting Temperature50 °C[15]

Mechanical properties are crucial for the integrity of drug delivery systems, especially for load-bearing applications or for controlling the diffusion of drugs.

Table 3: Thermal Properties
Polymer SystemPropertyObservationReference
Poly(itaconic acid-co-10-hydroxythis compound)Thermal DecompositionContinuously decomposed as temperature increased[14]
Poly(mono n-alkyl itaconic acid esters)Dehydration ReactionOccurs in the range of 430 K to 450 K[16]

Thermal stability is an important consideration for processing and storage of polymer-based drug formulations.

Experimental Protocols

Synthesis of Poly(itaconic acid-co-10-hydroxythis compound)

This protocol is adapted from Aso et al., 2020.[14]

  • Monomer Preparation: Prepare a mixture of itaconic acid (IA) and 10-hydroxythis compound (10-HHIA) at the desired molar ratio in a glass ampule.

  • Initiator Addition: Add potassium persulfate (KPS) as a radical initiator to the monomer mixture in water.

  • Degassing: Degas the mixture three times by a freeze-thaw cycle to remove oxygen, which can inhibit polymerization.

  • Polymerization: Seal the ampule and place it in an oil bath at 75°C for 48 hours.

  • Purification: Dialyze the reaction mixture against water for 3 days using a dialysis membrane (MWCO: 1 kDa).

  • Drying: Freeze-dry the dialyzed solution to obtain the purified copolymer.

Determination of Polymer Swelling Ratio

This is a general protocol for determining the equilibrium swelling ratio.

  • Sample Preparation: Prepare disc-shaped samples of the dried hydrogel of a known weight (Wd).

  • Immersion: Immerse the hydrogel discs in a buffer solution of the desired pH at a specific temperature (e.g., 37°C).

  • Equilibrium Swelling: Allow the hydrogels to swell until they reach a constant weight. Periodically remove the samples, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Measurement of Mechanical Properties (Tensile Testing)

This protocol provides a general procedure for tensile testing of polymer films.

  • Sample Preparation: Prepare dumbbell-shaped specimens of the polymer film according to standard specifications (e.g., ASTM D638).

  • Instrumentation: Use a universal testing machine equipped with a suitable load cell.

  • Testing: Mount the specimen in the grips of the testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Analysis: From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of polymers.

  • Cell Seeding: Seed cells (e.g., fibroblasts or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Polymer Exposure: Expose the cells to different concentrations of the polymer (or polymer extracts) for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

pH-Responsive Endosomal Escape for Intracellular Drug Delivery

The following diagram illustrates the mechanism by which pH-sensitive polymers can facilitate the release of encapsulated drugs into the cytoplasm of a target cell. This process, known as endosomal escape, is crucial for the efficacy of many intracellularly acting drugs.

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosome Early Endosome (pH ~6.0-6.5) cluster_late_endosome Late Endosome / Lysosome (pH ~5.0-5.5) NP_stable Nanoparticle (Stable) Endocytosis Cellular Uptake NP_stable->Endocytosis 1. Internalization Endosome Protonation of Polymer Endocytosis->Endosome 2. Endosomal Trafficking Swelling Polymer Swelling & Membrane Destabilization Endosome->Swelling 3. Acidification & Triggering Release Drug Release into Cytoplasm Swelling->Release 4. Endosomal Escape

Caption: Mechanism of pH-responsive endosomal escape of polymer nanoparticles.

Experimental Workflow for Polymer Comparison

This diagram outlines a typical experimental workflow for comparing the properties of two polymer systems for a drug delivery application.

G cluster_synthesis Polymer Synthesis & Characterization cluster_properties Property Evaluation cluster_drugdelivery Drug Delivery Performance cluster_analysis Comparative Analysis Synth_HA Synthesize Hexylitaconic Acid-based Polymer Char Characterize Polymers (NMR, GPC, FTIR) Synth_HA->Char Synth_AA Synthesize Acrylic Acid-based Polymer Synth_AA->Char Swell Swelling Studies (pH, Temp) Char->Swell Mech Mechanical Testing (Tensile, Compression) Char->Mech Bio Biocompatibility (MTT Assay) Char->Bio Load Drug Loading (Capacity & Efficiency) Swell->Load Mech->Load Bio->Load Release In Vitro Drug Release (Kinetics) Load->Release Compare Compare Performance Metrics Release->Compare

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Hexylitaconic Acid, a dicarboxylic acid used in various research applications. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and hazard information. In the absence of a specific SDS for this compound, the precautionary measures for similar carboxylic acids should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data for this compound

The following table summarizes the key computed properties of this compound, also known as 2-hexyl-3-methylidenebutanedioic acid.[1]

PropertyValueSource
Molecular Formula C₁₁H₁₈O₄PubChem
Molecular Weight 214.26 g/mol PubChem
IUPAC Name 2-hexyl-3-methylidenebutanedioic acidPubChem
Physical Description Expected to be a solid-
Solubility Expected to be soluble in water and some organic solvents-

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste to be managed by a licensed professional waste disposal service.[2][3]

Phase 1: Waste Collection and Storage
  • Waste Container Selection:

    • Use a dedicated, compatible waste container made of high-density polyethylene (HDPE) or other material resistant to carboxylic acids.[4]

    • Ensure the container is in good condition with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the container with "Hazardous Waste."

    • Include the full chemical name: "this compound."

    • Indicate the associated hazards (e.g., "Irritant," "Corrosive" - based on data for similar compounds).

    • Record the accumulation start date.

  • Segregation and Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Crucially, do not mix this compound waste with other waste streams, especially bases, oxidizing agents, or reactive metals, without verifying compatibility. [4] Incompatible materials can lead to dangerous chemical reactions.

    • Keep the waste container closed at all times except when adding waste.

Phase 2: Arranging for Professional Disposal
  • Contact a Licensed Waste Disposal Company:

    • Engage a certified hazardous waste disposal company to collect and manage the waste.

    • Provide them with all available information about the waste, including its chemical name and any known hazards.

  • Documentation:

    • Maintain a detailed inventory of the chemical waste being stored for disposal.

    • Complete all necessary waste manifest forms as required by the disposal company and local regulations.

Experimental Protocol: Neutralization of Carboxylic Acid Waste

Disclaimer: This is a general procedure for the neutralization of a dilute carboxylic acid waste stream. This procedure should only be performed by trained personnel and after a thorough risk assessment. It is not recommended for concentrated this compound or if the waste is contaminated with other hazardous materials. Local regulations regarding the drain disposal of neutralized waste must be followed. Some jurisdictions prohibit the drain disposal of any laboratory chemical waste.[5][6]

Objective: To neutralize a dilute aqueous solution of a carboxylic acid to a pH between 5.5 and 9.5 for potential drain disposal, where permitted.[5]

Materials:

  • Dilute carboxylic acid waste

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Large beaker (at least twice the volume of the waste)

  • Appropriate PPE (gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Perform the entire procedure within a chemical fume hood.

    • Place the beaker containing the dilute carboxylic acid waste on the stir plate and add a stir bar. Begin gentle stirring.

  • Neutralization:

    • Slowly and carefully add small portions of sodium bicarbonate or dropwise add 1M sodium hydroxide solution to the stirring acid waste.

    • Be cautious as the reaction may generate gas (carbon dioxide if using bicarbonate) and heat. Control the rate of addition to prevent excessive foaming or temperature increase.

  • pH Monitoring:

    • Periodically check the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding the neutralizing agent in small increments until the pH of the solution is stable within the range of 5.5 to 9.5.

  • Disposal of Neutralized Solution:

    • If local regulations permit, the neutralized solution can be disposed of down the drain with a copious amount of running water (at least 20 parts water to 1 part neutralized solution).[5]

    • If drain disposal is not permitted, the neutralized solution should still be collected as hazardous waste.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_disposal_path Phase 2: Disposal Path Selection cluster_prof_disp Professional Disposal Procedure cluster_neut Neutralization Procedure (where permitted) start Start: Have this compound Waste sds_check Consult Safety Data Sheet (SDS) start->sds_check ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat sds_check->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Is the waste a dilute aqueous solution AND free of other hazardous contaminants? fume_hood->decision professional_disposal Primary Method: Treat as Hazardous Waste decision->professional_disposal No neutralization_option Potential Alternative (If Permitted): Neutralization decision->neutralization_option Yes collect Collect in a labeled, compatible (HDPE) container professional_disposal->collect check_regs Verify Local Regulations Permit Drain Disposal neutralization_option->check_regs segregate Segregate from incompatible materials (bases, oxidizers) collect->segregate store Store in a designated hazardous waste accumulation area segregate->store contact Contact licensed waste disposal company store->contact end_prof End: Waste Collected contact->end_prof neutralize Slowly add base (e.g., NaHCO₃) while stirring check_regs->neutralize monitor_ph Monitor pH until stable between 5.5 - 9.5 neutralize->monitor_ph drain_dispose Dispose down drain with copious amounts of water monitor_ph->drain_dispose end_neut End: Waste Neutralized & Disposed drain_dispose->end_neut

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Hexylitaconic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Hexylitaconic Acid is publicly available. The following guidance is based on the safety data of the structurally similar compound, Itaconic Acid, and general best practices for handling organic acids in a laboratory setting. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is presumed to share hazards with similar organic acids, such as Itaconic Acid, which is known to cause serious eye damage and may cause skin and respiratory irritation.[1][2][3][4] Therefore, a stringent PPE protocol is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEMaterial/Standard Recommendation
Eyes/Face Chemical safety goggles and a face shieldGoggles should conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant splash risk.[1]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.[5]
Body Laboratory coat or chemical-resistant apronA fully fastened lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory NIOSH/MSHA approved respiratorA respirator is necessary if handling the powder outside of a fume hood or if dust is generated.[1][2] The filter type should be appropriate for organic acid particulates.
Feet Closed-toe shoesLeather or chemical-resistant material is recommended.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather and Inspect PPE prep_spill Prepare Spill Kit (Sodium Bicarbonate) weigh Weigh Solid Acid (in Fume Hood) prep_spill->weigh dissolve Dissolve in Solvent reaction Perform Experiment decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Dispose of Waste (see Disposal Plan) remove_ppe Remove and Dispose of Contaminated PPE wash Wash Hands Thoroughly

Caption: Experimental workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Assemble and inspect all necessary PPE as detailed in Table 1.

    • Prepare a spill kit containing a neutralizer for acids, such as sodium bicarbonate.

  • Handling:

    • When weighing the solid, perform the task within a fume hood to minimize inhalation of any dust.

    • Handle the compound with care to avoid generating dust.

    • If creating a solution, add the acid to the solvent slowly.

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area.[6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated, sealed waste bag for hazardous materials and dispose of according to institutional guidelines.
Aqueous Solutions of this compound Neutralize with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. The neutralized solution may be permissible for drain disposal with copious amounts of water, but always check with your institution's Environmental Health and Safety (EHS) office first.
Organic Solvent Solutions of this compound Dispose of as hazardous organic waste. Do not attempt to neutralize. Collect in a properly labeled, sealed container for hazardous waste pickup.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be treated as hazardous waste. After rinsing, the container may be disposed of with regular lab glass or plastic, depending on institutional policies.

Disposal Workflow Diagram

cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action cluster_final_disposal Final Disposal start Waste Generated solid Solid Acid / Contaminated Disposables start->solid aqueous Aqueous Solution start->aqueous organic Organic Solution start->organic solid_waste Collect in Labeled Hazardous Waste Container solid->solid_waste neutralize Neutralize with Base (e.g., Sodium Bicarbonate) to pH 6-8 aqueous->neutralize organic_waste Collect in Labeled Organic Waste Container organic->organic_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup solid_waste->ehs_pickup check_drain Check Institutional Policy for Drain Disposal neutralize->check_drain organic_waste->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.